molecular formula C6H12NNaO4S B011074 MES sodium salt CAS No. 71119-23-8

MES sodium salt

Katalognummer: B011074
CAS-Nummer: 71119-23-8
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: IRHWMYKYLWNHTL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MES sodium salt (2-(N-Morpholino)ethanesulfonic acid sodium salt) is a high-purity, zwitterionic buffer extensively utilized in biochemistry and molecular biology for its exceptional buffering capacity in the pH range of 5.5 to 6.7. Its primary research value lies in its role as a non-coordinating buffer that minimizes interference with biochemical processes, making it an ideal choice for a wide array of sensitive applications. Key mechanisms and applications include its use as a buffering component in electrophoresis, such as for Northern and Southern blotting, where it provides stable pH control to ensure precise nucleic acid separation and transfer. In cell culture, it is employed to maintain physiological pH in specific experimental setups. Furthermore, this compound is crucial in protein chromatography and crystallization, where its minimal metal chelating properties help preserve protein structure and function. Unlike the free acid form, the sodium salt offers enhanced solubility in aqueous solutions, facilitating the preparation of concentrated stock solutions. Its minimal absorbance in the UV spectrum and low reactivity with most enzymes make it a superior alternative to traditional buffers like citrate or phosphate in numerous research contexts. This reagent is strictly for laboratory research purposes.

Eigenschaften

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHWMYKYLWNHTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4432-31-9 (Parent)
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70887789
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70887789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-23-8
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70887789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-morpholin-1-ylethylsulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to MES Sodium Salt Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid (MES) sodium salt buffer, a versatile and widely used buffering agent in biological and biochemical research.

Core Properties and Effective pH Range

MES is a zwitterionic buffer, one of the "Good's buffers" developed for biological applications.[1] Its key feature is a pKa value that is near physiological pH, making it an excellent choice for a variety of experimental settings.[2] The effective buffering range of MES is generally considered to be between pH 5.5 and 6.7.[3][4][5][6] This range is centered around its pKa of approximately 6.1 at 25°C.[1][5]

One of the significant advantages of MES is its minimal interference with biological systems.[7] It does not readily form complexes with most metal ions, making it a suitable non-coordinating buffer for experiments involving metal-sensitive enzymes or reactions.[8][9] Specifically, it shows weak binding with calcium, magnesium, and manganese ions, and negligible binding with copper(II) ions.[10] MES is also valued for its chemical stability, minimal absorption in the UV and visible spectral ranges, and for not being metabolized by bacteria or eukaryotic cells.[6][10][11]

Quantitative Data Summary

The effectiveness of a buffer is influenced by temperature. The pKa of MES, and consequently its optimal buffering range, is temperature-dependent.

PropertyValueNotes
Chemical Formula C₆H₁₂NNaO₄S[3]
Molecular Weight 217.22 g/mol [3]
pKa (at 20°C) 6.1[10]
pKa (at 25°C) ~6.1[1][5]
Effective pH Range 5.5 - 6.7[3][4][5][6]
Temperature Dependence (ΔpKa/°C) -0.011[12]
Solubility in Water High (590 g/L)[10]

The negative temperature dependence indicates that the pKa of MES decreases as the temperature increases.[12] Therefore, for experiments conducted at temperatures other than 20-25°C, it is crucial to adjust the pH at the working temperature.[12]

Experimental Protocol: Preparation of 0.1 M MES Buffer

This protocol outlines the steps to prepare a 0.1 M MES buffer solution.

Materials:

  • MES free acid (M.W.: 195.24 g/mol ) or MES sodium salt (M.W.: 217.22 g/mol )

  • Deionized water (dH₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M or 10 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm filter for sterilization (optional)

Procedure:

There are two common methods for preparing MES buffer:

Method 1: Starting with MES Free Acid [7][13]

  • Dissolve MES Free Acid: For 1 liter of 0.1 M MES buffer, weigh out 19.52 g of MES free acid. Add it to a beaker containing approximately 800 mL of dH₂O.

  • Stir to Dissolve: Place the beaker on a stir plate and stir until the MES is completely dissolved. The initial pH of this solution will be acidic, typically between 2.5 and 5.[2]

  • Adjust pH: While continuously monitoring with a calibrated pH meter, slowly add the NaOH solution to raise the pH to the desired value within the 5.5 to 6.7 range.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 liter.

  • Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm filter.[7] Autoclaving is not recommended as it can cause the MES solution to turn yellow, although the pH may not change significantly.[1][2]

Method 2: Using both MES Free Acid and this compound [13]

  • Prepare Stock Solutions: Prepare equimolar (e.g., 0.1 M) stock solutions of MES free acid and this compound separately.

  • Mix to Desired pH: Mix the two solutions in appropriate ratios until the desired pH is achieved. The solution with a higher proportion of MES free acid will be more acidic, while the one with more this compound will be more basic. This method is useful for creating buffers of a specific pH without the need for extensive titration.

Storage: Store the prepared MES buffer at 2-8°C, where it can be stable for several months.[1][2]

Visualization of the Buffering Principle

The following diagram illustrates the relationship between pH, pKa, and the buffering capacity of MES. The buffering capacity is maximal at the pKa, where the concentrations of the acidic (protonated) and basic (deprotonated) forms of MES are equal.

Caption: Relationship between pH, pKa, and the forms of MES buffer.

Applications in Research and Development

MES buffer is a versatile tool with numerous applications in scientific research:

  • Biochemistry and Molecular Biology: It is extensively used in enzyme assays, protein purification, and electrophoresis (e.g., SDS-PAGE).[3][7][11]

  • Cell Culture: MES is suitable for preparing culture media for yeast, bacteria, and mammalian cells.[6][14] It is particularly useful for plant cell cultures at low concentrations.[6]

  • Chromatography: It serves as a buffer in various chromatography techniques, including cation exchange, hydroxyapatite, gel-filtration, and hydrophobic interaction chromatography.[6][11]

  • Pharmaceutical Research: In drug formulation studies, MES buffers help in assessing the stability of drugs under different pH conditions.[7]

  • Diagnostic Assays: It provides stable reaction conditions, ensuring accuracy and reproducibility in many diagnostic assays.[7]

Limitations and Considerations

While MES is a robust buffer, there are some limitations to consider:

  • Toxicity in Plants: It can be toxic to plants at concentrations higher than 10 mM.[14]

  • Temperature Sensitivity: As with most amine-based buffers, the pKa of MES is sensitive to temperature changes, which must be accounted for in experimental design.[12][15]

  • Autoclaving: As mentioned, autoclaving can lead to the degradation of MES, indicated by a yellow discoloration.[1][2]

  • Interference: It may interfere with phenolic oxidation by peroxidases.[6]

References

MES Sodium Salt: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the chemical properties, applications, and experimental protocols of MES Sodium Salt (2-(N-morpholino)ethanesulfonic acid, sodium salt) for use in research, drug development, and various scientific applications.

Introduction

This compound is a zwitterionic buffer agent widely utilized in biochemistry, molecular biology, and cell culture. As one of the "Good's buffers," it is valued for its compatibility with biological systems, exhibiting minimal interference with biochemical reactions. Its pKa is near physiological pH, making it an effective buffer in the slightly acidic to neutral range. This guide provides a detailed overview of this compound, including its chemical properties, preparation of buffer solutions, and its application in various experimental protocols.

Chemical and Physical Properties

This compound is the sodium salt of 2-(N-morpholino)ethanesulfonic acid. Its chemical structure features a morpholinic ring and an ethanesulfonic acid group, which contributes to its high water solubility and low lipophilicity, rendering it membrane-impermeable.[1]

PropertyValueReference(s)
Chemical Formula C6H12NNaO4S[2][3]
Molecular Weight 217.22 g/mol [2][3][4]
CAS Number 71119-23-8[2][3][4]
Appearance White to off-white crystalline solid[5]
pKa (at 25°C) 6.15[6]
Useful pH Range 5.5 - 6.7[7]
Solubility in Water High[2]
UV Absorbance Minimal in the UV and visible spectral range[8]
Metal Ion Binding Negligible binding with Cu(II); weak binding with Ca2+, Mg2+, and Mn2+[8]

Applications in Research and Drug Development

MES buffer is a versatile tool in the laboratory due to its chemical stability and lack of interference in many biological and analytical systems.

  • Biochemistry and Molecular Biology: It is frequently used as a buffer in enzyme assays, protein purification, and electrophoresis.[6] Its low UV absorbance makes it particularly suitable for spectrophotometric analyses.[9]

  • Cell Culture: MES buffer is often included in culture media for bacteria, yeast, and mammalian cells to maintain a stable pH environment.[7] It is considered non-toxic to many cell lines.[10]

  • Plant Biology: It is used in plant cell culture media, although it can be toxic to some plants at high concentrations.[7] Research has shown that MES can affect plant root growth by modulating superoxide (B77818) generation in the root apex.[8][9]

  • Antibody and Protein Conjugation: MES is an ideal buffer for crosslinking reactions involving EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), such as the conjugation of antibodies to microspheres for diagnostic assays.[7][11]

Experimental Protocols

Preparation of 0.1 M MES Buffer Solution

This protocol describes the preparation of a 0.1 M MES buffer solution. The pH can be adjusted based on the specific experimental requirements within the buffering range of MES (pH 5.5 - 6.7).

Materials:

  • MES free acid (MW: 195.24 g/mol ) or this compound (MW: 217.22 g/mol )

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure using MES free acid:

  • Weigh out 19.52 g of MES free acid for 1 L of 0.1 M buffer.

  • Add the MES free acid to a beaker containing approximately 800 mL of deionized water.

  • Stir the solution until the MES is completely dissolved.

  • Slowly add a solution of NaOH (e.g., 1 M) while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the desired pH is reached.

  • Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Mix the solution thoroughly.

  • Sterilize by filtration through a 0.22 µm filter if required for cell culture or other sterile applications.

Procedure using this compound and MES free acid:

Alternatively, a buffer of a specific pH can be prepared by mixing solutions of MES free acid and this compound in appropriate ratios.

MES Buffer in Protein Electrophoresis (SDS-PAGE)

MES SDS running buffer is commonly used for the separation of small to medium-sized proteins on Bis-Tris gels.

Materials:

  • MES SDS Running Buffer (20X stock solution is commercially available)

  • Deionized water

  • Protein Antioxidant (for reducing SDS-PAGE)

Procedure:

  • Prepare 1X MES SDS Running Buffer by diluting the 20X stock solution with deionized water. For example, add 50 mL of 20X stock to 950 mL of deionized water to make 1 L of 1X buffer.

  • For reducing SDS-PAGE, add a protein antioxidant to the 1X running buffer that will be used in the upper (cathode) chamber of the electrophoresis unit.

  • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

  • Load the prepared protein samples and molecular weight markers onto the gel.

  • Perform electrophoresis at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

Visualizing Workflows and Pathways

Experimental Workflow: Antibody Conjugation to Microspheres

Antibody_Conjugation_Workflow start Start microspheres Carboxyl-modified microspheres start->microspheres wash1 Wash with MES Activation Buffer microspheres->wash1 activate Activate with EDC/Sulfo-NHS in MES Buffer wash1->activate wash2 Wash to remove excess activators activate->wash2 conjugate Incubate with Antibody wash2->conjugate block Block with Blocking Buffer conjugate->block wash3 Final Wash block->wash3 end End: Antibody-conjugated microspheres wash3->end

Caption: Workflow for two-step antibody conjugation to microspheres using MES buffer.

Signaling Pathway: Effect of MES on Plant Root Growth

MES_Plant_Root_Signaling MES High Concentration MES Buffer Peroxidases Root Apex Peroxidases MES->Peroxidases interferes with ROS_Generation Superoxide (O2-) Generation MES->ROS_Generation suppresses Peroxidases->ROS_Generation ROS_Homeostasis ROS Homeostasis Disrupted ROS_Generation->ROS_Homeostasis leads to Root_Growth Root Growth Inhibition ROS_Homeostasis->Root_Growth Root_Hairs Reduced Root Hair Formation ROS_Homeostasis->Root_Hairs

Caption: MES buffer's impact on plant root growth via superoxide suppression.

Conclusion

This compound is an indispensable tool for researchers and professionals in the life sciences. Its favorable chemical properties, including a biologically relevant pKa, high solubility, and minimal interaction with biological molecules and metal ions, make it a reliable choice for a wide array of applications. The detailed protocols and visual workflows provided in this guide aim to facilitate its effective use in the laboratory, contributing to the generation of accurate and reproducible experimental data.

References

A Technical Guide to MES Buffers: Choosing Between MES Sodium Salt and MES Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the selection of an appropriate buffering agent is paramount to experimental success. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer, one of the original "Good's buffers," widely favored for its utility in the pH range of 5.5 to 6.7.[1][2] Its popularity stems from its chemical stability, minimal interference with biological reactions, and low UV absorbance.[3][4] However, a critical decision point for researchers is whether to prepare their MES buffer starting from its free acid form or its sodium salt.

This technical guide provides an in-depth comparison of MES free acid and MES sodium salt, offering the data and protocols necessary for an informed choice that aligns with specific experimental demands.

Physicochemical Properties: A Comparative Overview

The fundamental difference between the two forms lies in their ionic state. MES free acid is the protonated, acidic form, while this compound is the deprotonated form with a sodium counter-ion. This distinction dictates their behavior in solution and the method of buffer preparation.

PropertyMES Free AcidThis compoundSource(s)
Molecular Formula C₆H₁₃NO₄SC₆H₁₂NNaO₄S[5][6]
Molecular Weight 195.24 g/mol 217.22 g/mol [5][6]
pKa (at 25°C) ~6.1~6.1[7][8]
Effective pH Range 5.5 - 6.75.5 - 6.7[2][3]
Appearance White crystalline powderWhite crystalline powder[5][6]
Solubility in Water Highly solubleVery high (590 g/L)[8][9]
pH of 0.5M Solution 2.5 - 4.08.9 - 10.1 (for 1% solution)[5][6]

Buffer Preparation: Methodologies and Considerations

The choice between the free acid and the sodium salt directly impacts the buffer preparation workflow. The primary difference is the titrating agent required to achieve the desired pH.

Workflow for Buffer Preparation

The following diagram illustrates the distinct pathways for preparing a MES buffer from either the free acid or the sodium salt.

G cluster_0 From MES Free Acid cluster_1 From this compound A1 Weigh MES Free Acid A2 Dissolve in dH₂O A1->A2 A3 Titrate UP to target pH with a strong base (e.g., NaOH) A2->A3 A4 Adjust to final volume A3->A4 B1 Weigh this compound B2 Dissolve in dH₂O B1->B2 B3 Titrate DOWN to target pH with a strong acid (e.g., HCl) B2->B3 B4 Adjust to final volume B3->B4

Fig. 1: Buffer preparation workflows.
Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Buffer (pH 6.0) from MES Free Acid [10]

  • Dissolution: In a suitable container, add 97.62 g of MES free acid to 800 mL of deionized water. The initial pH of this solution will be approximately 3.23.[10][11]

  • pH Adjustment: While stirring, slowly add a 10 N sodium hydroxide (B78521) (NaOH) solution to raise the pH. For 1 liter of 0.5 M MES, approximately 13.6 mL of 10N NaOH will be needed to reach a pH of 6.0.[11] Use a calibrated pH meter to monitor the pH closely.

  • Final Volume Adjustment: Once the target pH of 6.0 is stable, add deionized water to bring the final volume to 1 L.

  • Sterilization: Sterilize the buffer by filtering it through a 0.2 µm filter. Autoclaving is not recommended as it can cause the solution to turn yellow.[12] Store at 2-8°C.[11]

Protocol 2: Preparation of 0.5 M MES Buffer (pH 6.0) from this compound

  • Dissolution: In a suitable container, weigh 108.61 g of this compound and dissolve it in 800 mL of deionized water.

  • pH Adjustment: While stirring, slowly add a concentrated hydrochloric acid (HCl) solution to lower the pH from its initial alkaline state to the target pH of 6.0.[13] Use a calibrated pH meter for accurate measurement.

  • Final Volume Adjustment: Once the target pH is achieved and stable, adjust the final volume to 1 L with deionized water.

  • Sterilization: Filter the solution through a 0.2 µm filter for sterilization and store at 2-8°C.

Core Decision Factors: Selecting the Right Starting Material

The choice between MES free acid and its sodium salt is not arbitrary and should be based on specific experimental requirements. Key considerations include the introduction of counter-ions and the desired final ionic composition of the buffer.

The Counter-Ion Effect
  • Starting with MES Free Acid: When you titrate the free acid with NaOH (or KOH), you are forming the sodium (or potassium) salt of MES in situ. The only ions present at the final pH are MES⁻, Na⁺ (or K⁺), and H⁺. This method provides precise control over the final cation concentration.

  • Starting with this compound: To lower the pH of the sodium salt solution, a strong acid like HCl is typically used. This introduces chloride ions (Cl⁻) into the final buffer, resulting in a solution containing MES⁻, Na⁺, H⁺, and Cl⁻.[14][15]

The presence of additional ions like chloride can be a critical factor. In certain applications, such as studies involving ion-sensitive enzymes or specific protein crystallization conditions, the introduction of extraneous ions is undesirable.

Decision-Making Framework

This diagram outlines a logical process for selecting the appropriate MES starting material based on experimental constraints.

G Start Start: Choose MES Form Q1 Is the presence of non-MES and non-titrant ions (e.g., Cl⁻) a concern for your experiment? Start->Q1 UseAcid Use MES Free Acid (Titrate with NaOH or KOH) Q1->UseAcid Yes ConsiderSalt Both forms are potentially suitable. Consider secondary factors. Q1->ConsiderSalt No Q2 Is faster dissolution or avoiding the handling of caustic bases a priority? ConsiderSalt->Q2 UseSalt Use this compound (Titrate with HCl) Q2->UseSalt Yes FinalChoice Final choice depends on convenience vs. ionic purity. Q2->FinalChoice No

Fig. 2: Decision-making workflow for MES form selection.

Applications and Final Recommendations

  • MES Free Acid is the preferred starting material when the final ionic composition of the buffer must be precisely controlled and the introduction of additional anions (like Cl⁻) must be avoided. This is crucial in many enzymology, protein binding, and cell culture studies where specific ions can interfere with the biological system.[16][17]

  • This compound offers convenience due to its typically higher pH starting point, which can sometimes lead to faster dissolution. It is a suitable choice when the presence of a small amount of chloride (or another anion from the titrating acid) is known to have no effect on the experimental outcome.[13]

References

Solubility of MES Sodium Salt in Deionized Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-(N-morpholino)ethanesulfonic acid sodium salt (MES sodium salt) in deionized water. This document consolidates available quantitative data, outlines experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This compound is a widely used zwitterionic buffer in biological and biochemical research, valued for its stability and compatibility with various biological systems.[1][2][3]

Quantitative Solubility Data

The solubility of this compound in deionized water is high, though reported values vary across different sources. This variation may be attributable to differences in experimental conditions such as temperature and pH. The following table summarizes the available quantitative data.

Solubility (g/L)Molarity (mol/L)TemperatureSource
590~2.72Not Specified[4]
500~2.30Not Specified[5][6]
335.3~1.5420°C[7]

Molecular Weight of this compound: 217.22 g/mol [4][5]

It is also reported that a 10% solution (100 g/L) is clear and complete, and a 33% solution (330 g/L) is clear and colorless, indicating good solubility at these concentrations.[1][8]

Factors Influencing Solubility

Temperature
pH

This compound is the sodium salt of a weak acid. The pH of a solution of this compound in deionized water is typically in the range of 8.5 to 10.4, depending on the concentration.[4][6] The useful buffering range for MES is between pH 5.5 and 6.7.[4][11][12] To prepare a buffer within this range, the pH of the this compound solution would need to be adjusted downwards using an acid, or by combining solutions of MES free acid and this compound.[10][13] The solubility of the system will then depend on the final pH and the concentrations of the MES species in solution.

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in deionized water at a specific temperature.

Materials:

  • This compound powder

  • Deionized water

  • Stirring rod or magnetic stirrer and stir bar

  • Graduated beaker or volumetric flask

  • Analytical balance

  • Temperature control system (e.g., water bath)

  • pH meter (optional, for pH-dependent studies)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Prepare a temperature-controlled environment for the experiment.

  • Weighing: Accurately weigh a known amount of this compound using an analytical balance.

  • Dissolution: Transfer the weighed this compound into a beaker containing a known volume of deionized water.

  • Stirring: Stir the mixture using a stirring rod or a magnetic stirrer. Continuous agitation is necessary to ensure the powder dissolves efficiently.

  • Observation: Continue to add small, known quantities of this compound to the solution, allowing time for dissolution after each addition. The point at which a small amount of the powder no longer dissolves, and the solution remains saturated, indicates that the solubility limit has been reached.

  • Equilibration: Allow the saturated solution to equilibrate at the desired temperature for a set period to ensure maximum dissolution.

  • Measurement: The total mass of this compound dissolved in the known volume of deionized water represents its solubility at that temperature.

  • pH Adjustment (Optional): If determining solubility at a specific pH, use a pH meter and adjust the pH of the solution with a suitable acid (e.g., HCl) or base (e.g., NaOH) as needed during the dissolution process.[2][14]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Determination_Workflow start Start prep Prepare Materials: - this compound - Deionized Water - Glassware start->prep weigh Weigh a known quantity of MES Sodium Salt prep->weigh add_to_water Add this compound to a known volume of deionized water weigh->add_to_water stir Stir until dissolved add_to_water->stir check_dissolution Is the solution clear? stir->check_dissolution add_more Add more MES Sodium Salt check_dissolution->add_more Yes saturated Saturated solution achieved check_dissolution->saturated No add_more->stir calculate Calculate Solubility (g/L) saturated->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Good's Buffers in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The stability of pH is a critical parameter in biological research, directly impacting the structure, function, and activity of macromolecules. Before the 1960s, researchers were limited to a small selection of buffers that were often toxic or reactive within biological systems.[1] This guide explores the class of zwitterionic buffers developed by Dr. Norman E. Good and his colleagues, which revolutionized biochemical and biological research by providing stable and inert pH control in the physiologically relevant range.[2][3] We will delve into the fundamental criteria for selecting these buffers, present their physicochemical properties in a comparative format, provide detailed experimental protocols for their application, and visualize key selection and experimental workflows.

The Genesis of "Good's Buffers": The Criteria for an Ideal Biological Buffer

In 1966, Norman Good and his colleagues established a set of criteria for ideal biological buffers to address the shortcomings of then-available options like phosphate (B84403) and Tris buffers, which could precipitate essential metal ions or penetrate cell membranes.[1][4] Good's buffers were specifically designed to be highly soluble, minimally interactive, and stable under experimental conditions.[3][4]

The key criteria set forth by Good are:[1][2][5]

  • pKa Value: The buffer's pKa should be between 6.0 and 8.0, the pH range where most biological reactions occur.[1][2][6] This ensures maximum buffering capacity at a physiologically relevant pH.

  • High Water Solubility: Buffers must be highly soluble in aqueous systems to be useful in biological experiments.[2][6] Conversely, they should have low solubility in nonpolar solvents to prevent accumulation in biological membranes.[1][2]

  • Membrane Impermeability: An ideal buffer should not pass through cell membranes, thereby preventing interference with intracellular processes.[2][3][6]

  • Minimal Salt and Temperature Effects: The buffer's pKa should be minimally affected by changes in ionic concentration, temperature, and medium composition.[2][6]

  • Minimal Cation Interaction: The buffer should not form significant complexes with metal ions, especially those that are cofactors for enzymes. If complexes do form, they should remain soluble.[2][6]

  • Chemical and Enzymatic Stability: The buffer must be resistant to degradation under experimental conditions.[1][2][5]

  • Optical Clarity: The buffer should not absorb light in the UV-visible range (above 230 nm) to avoid interference with spectrophotometric assays.[1][2]

  • Purity and Ease of Preparation: They should be easy to purify and prepare from readily available materials.[2][5]

These zwitterionic compounds, possessing both a positive and negative charge, met these criteria and became indispensable tools in life sciences.[1][3]

Physicochemical Properties of Common Good's Buffers

The selection of an appropriate buffer is contingent on its specific physicochemical properties. The following tables summarize key quantitative data for some of the most widely used Good's buffers to facilitate easy comparison for researchers.

Table 1: General Properties of Selected Good's Buffers

BufferAcronympKa at 25°CΔpKa/°CUseful pH RangeMolecular Weight ( g/mol )
2-(N-morpholino)ethanesulfonic acidMES6.15-0.0115.5–6.7195.24
Piperazine-N,N′-bis(2-ethanesulfonic acid)PIPES6.76-0.00856.1–7.5302.37
N-(2-Acetamido)-2-aminoethanesulfonic acidACES6.78-0.0206.1–7.5182.19
3-(N-morpholino)propanesulfonic acidMOPS7.09-0.0136.5–7.9209.26
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acidBES7.09-0.0166.4–7.8213.25
N-(2-Hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid)HEPES7.48-0.0146.8–8.2238.30
N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acidTES7.40-0.0206.8–8.2229.20
N-(2-Hydroxyethyl)piperazine-N′-(3-propanesulfonic acid)HEPPS (EPPS)7.91-0.0157.3–8.7252.33
N-[Tris(hydroxymethyl)methyl]glycineTricine8.05-0.0217.4–8.8179.17
N,N-Bis(2-hydroxyethyl)glycineBicine8.26-0.0187.6–9.0163.17
N-(Cyclohexyl)-2-aminoethanesulfonic acidCHES9.50-0.0198.6–10.0207.29

Data compiled from various sources. The useful pH range is generally considered pKa ± 1.

Table 2: Metal Ion Binding Constants (Log K) for Selected Good's Buffers at 25°C

BufferCa²⁺Mg²⁺Mn²⁺Cu²⁺
MES0.70.71.32.0
PIPES<0.5<0.5<0.5<0.5
ACES2.21.32.56.6
MOPS<0.5<0.5<0.5<0.5
BES0.80.91.45.8
HEPES<0.5<0.5<0.52.2
TES2.41.62.97.4
Tricine3.52.74.37.8
Bicine3.22.43.87.9

A lower Log K value indicates weaker binding. Buffers like PIPES, MOPS, and HEPES show negligible binding with most divalent cations, making them suitable for studying metalloenzymes.[7]

Detailed Experimental Protocols

The following section provides detailed methodologies for common applications of Good's buffers in biological research.

HEPES is widely used to supplement cell culture media, providing additional buffering capacity outside of a CO₂ incubator.[8][9] A typical final concentration ranges from 10-25 mM.[8][9]

Objective: To prepare a 2X HBS stock solution (pH 7.4).

Materials:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • Disodium Phosphate (Na₂HPO₄)

  • Deionized, distilled water (ddH₂O)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • To prepare 500 mL of 2X HBS, add the following to 400 mL of ddH₂O in a sterile beaker with a stir bar:

    • HEPES: 6.5 g

    • NaCl: 8.0 g

    • Na₂HPO₄: 0.198 g

  • Stir until all components are completely dissolved.[10]

  • Place a calibrated pH electrode into the solution.

  • Slowly add 1 M NaOH dropwise while stirring to adjust the pH to exactly 7.4. Be cautious, as the pH can change rapidly near the pKa.

  • Once the pH is stable at 7.4, transfer the solution to a 500 mL graduated cylinder.

  • Add ddH₂O to bring the final volume to 500 mL.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.

  • Store the 2X HBS stock solution at 4°C. For use, dilute it 1:1 with the cell culture medium.

PIPES is an excellent choice for many enzyme assays due to its pKa of 6.76 and its minimal interaction with metal ions.[7]

Objective: To measure the activity of a hypothetical enzyme, "Substrate-ase," which cleaves a chromogenic substrate, resulting in a product that absorbs light at 405 nm.

Materials:

  • PIPES (free acid)

  • 1 M NaOH

  • Substrate-ase enzyme stock solution

  • Chromogenic substrate stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare 1 M PIPES Stock (pH 6.8):

    • Dissolve 30.24 g of PIPES free acid in 80 mL of ddH₂O. The free acid form is poorly soluble.[11]

    • Adjust the pH to 6.8 by slowly adding 1 M NaOH. The powder will dissolve as the pH approaches 7.[11]

    • Once dissolved and the pH is stable, bring the final volume to 100 mL with ddH₂O. Store at 4°C.

  • Prepare the Assay Buffer (50 mM PIPES, pH 6.8):

    • Dilute the 1 M PIPES stock solution 1:20 in ddH₂O. For example, add 5 mL of 1 M PIPES to 95 mL of ddH₂O.

  • Set up the Reaction:

    • In a 96-well plate, prepare the reaction mixture for each sample. Run each condition in triplicate.

    • Test Wells: 170 µL of Assay Buffer + 10 µL of Substrate stock.

    • Control Wells (No Enzyme): 180 µL of Assay Buffer + 10 µL of Substrate stock.

    • Blank Wells (No Substrate): 180 µL of Assay Buffer + 10 µL of Enzyme stock.

  • Initiate the Reaction:

    • Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding 10 µL of the appropriately diluted enzyme stock to the "Test Wells."

  • Monitor the Reaction:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Subtract the rate of the "No Enzyme" control from the "Test Wells" to account for non-enzymatic substrate degradation.

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation (in moles/unit time), if the extinction coefficient (ε) of the product is known.

MES is frequently used in chromatography as it is a non-toxic alternative to buffers like cacodylate and does not chelate most metal ions.[12] Its pKa of 6.15 makes it ideal for maintaining a pH below the isoelectric point (pI) of a target protein to ensure it has a net positive charge for cation-exchange chromatography.

Objective: To prepare a low-salt binding buffer and a high-salt elution buffer (pH 6.0) for purifying a protein with a pI > 7.0 on a cation-exchange column.

Materials:

  • MES (free acid)

  • Sodium Chloride (NaCl)

  • 10 M NaOH

  • Deionized, distilled water (ddH₂O)

  • Sterile 0.22 µm filter unit

Procedure:

  • Prepare 1 L of Binding Buffer (20 mM MES, 25 mM NaCl, pH 6.0):

    • Add 3.90 g of MES and 1.46 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.

    • Adjust the pH to 6.0 using 10 M NaOH.[13]

    • Bring the final volume to 1 L with ddH₂O.

    • Filter sterilize the buffer. This is Buffer A.

  • Prepare 1 L of Elution Buffer (20 mM MES, 1 M NaCl, pH 6.0):

    • Add 3.90 g of MES and 58.44 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.

    • Adjust the pH to 6.0 using 10 M NaOH.

    • Bring the final volume to 1 L with ddH₂O.

    • Filter sterilize the buffer. This is Buffer B.

  • Chromatography Workflow:

    • Equilibrate the cation-exchange column with 5-10 column volumes of Buffer A.

    • Load the protein sample onto the column.

    • Wash the column with Buffer A to remove unbound proteins.

    • Elute the bound protein using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, use a step gradient.

    • Collect fractions and analyze for the presence of the target protein using SDS-PAGE or a protein-specific assay.

Mandatory Visualizations: Workflows and Logic

This section provides diagrams created using the DOT language to visualize key decision-making processes and workflows relevant to the use of Good's buffers.

Buffer_Selection_Workflow start Start: Define Experimental Requirements ph_range 1. Determine Required pH Range start->ph_range select_pka 2. Select Buffer with pKa within ±0.5 of Target pH ph_range->select_pka Target pH Known metal_ions 3. Are Metal Ions Critical to the System? select_pka->metal_ions low_binding 4. Choose Buffer with Low Metal-Binding Constant (e.g., PIPES, MOPS, HEPES) metal_ions->low_binding Yes high_binding 4. Buffer Choice Less Critical, but Verify Compatibility (e.g., MES, TES, Tricine) metal_ions->high_binding No assay_type 5. What is the Detection Method? low_binding->assay_type high_binding->assay_type uv_vis 6. Avoid Buffers with UV Absorbance (Most Good's Buffers are suitable) assay_type->uv_vis Spectrophotometry other_assay 6. Check for Specific Interference (e.g., Tris and Bradford Assay) assay_type->other_assay Other (e.g., Protein Assay) temp_change 7. Will Temperature Fluctuate? uv_vis->temp_change other_assay->temp_change low_delta_pka 8. Select Buffer with Low ΔpKa/°C (e.g., PIPES, MOPS) temp_change->low_delta_pka Yes final_choice Final Buffer Choice Validated temp_change->final_choice No low_delta_pka->final_choice

Caption: A decision tree for selecting the appropriate Good's buffer.

Enzyme_Kinetics_Workflow prep 1. Reagent Preparation - Prepare Buffer (e.g., 50mM PIPES, pH 6.8) - Prepare Enzyme Stock - Prepare Substrate Dilutions setup 2. Assay Setup (96-well Plate) - Add Buffer to all wells - Add Substrate dilutions - Add Controls (No Enzyme, No Substrate) prep->setup initiate 3. Reaction Initiation - Equilibrate plate to Temperature - Add Enzyme to start reaction setup->initiate measure 4. Data Acquisition - Read Absorbance kinetically (e.g., OD405nm every 30s for 15 min) initiate->measure analyze 5. Data Analysis - Calculate Initial Velocity (V₀) for each substrate concentration measure->analyze plot 6. Kinetic Modeling - Plot V₀ vs. [Substrate] - Fit to Michaelis-Menten equation analyze->plot result Determine Km and Vmax plot->result

Caption: Workflow for a typical enzyme kinetics experiment.

Endocytosis_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Ligand receptor Receptor complex Ligand-Receptor Complex receptor->complex Binding ccp Clathrin-Coated Pit complex->ccp cme Clathrin-Mediated Endocytosis ccp->cme early_endosome Early Endosome (pH ~6.5) cme->early_endosome Vesicle Formation late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation & pH Drop dissociation Ligand Dissociation & Receptor Recycling early_endosome->dissociation lysosome Lysosome (pH ~4.5) late_endosome->lysosome Maturation & pH Drop degradation Ligand Degradation lysosome->degradation

Caption: A simplified diagram of pH-dependent endosomal sorting.

Conclusion

The introduction of Good's buffers marked a significant advancement in biological and biochemical research. Their rational design, based on a stringent set of criteria, provides researchers with the tools to maintain stable, physiological pH without introducing experimental artifacts. By understanding their specific properties, such as pKa, temperature dependence, and metal-ion binding capacity, scientists can select the optimal buffer for any given application, from cell culture to enzyme kinetics. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective implementation of these essential laboratory reagents, ensuring the reliability and reproducibility of experimental outcomes.

References

An In-Depth Technical Guide to the Interaction of MES Buffer with Divalent Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-morpholino)ethanesulfonic acid (MES) is a widely utilized zwitterionic buffer in biological and pharmaceutical research, prized for its pKa of 6.15, which is ideal for a multitude of applications requiring a stable pH environment between 5.5 and 6.7. A key advantage of MES is its generally low affinity for metal ions, making it a suitable choice for studying metal-dependent enzymes and biological processes. However, it is crucial for researchers to understand that "low affinity" does not equate to "no affinity." Even weak interactions between MES and divalent metal cations can have significant implications for experimental accuracy and reproducibility, particularly in sensitive assays. This technical guide provides a comprehensive overview of the interactions between MES buffer and various divalent metal ions, presenting quantitative binding data, detailed experimental protocols for characterizing these interactions, and an examination of the potential impact on common biological assays and signaling pathways.

Introduction to MES Buffer and its Physicochemical Properties

MES was developed by Norman Good and his colleagues as part of a series of zwitterionic buffers designed to be biochemically inert.[1] Its chemical structure, featuring a morpholine (B109124) ring and an ethanesulfonic acid group, renders it highly soluble in water while having minimal solubility in most organic solvents. The sulfonic acid group is a strong acid, ensuring that the pKa of MES is primarily determined by the protonation of the morpholine nitrogen. The pKa of MES is 6.15 at 25°C, making it an excellent buffer for the pH range of 5.5 to 6.7.[2] One of the key design criteria for Good's buffers was the minimal interference with biological systems, which includes a low propensity to chelate metal ions.

Quantitative Analysis of MES Interaction with Divalent Metal Ions

While MES is considered a non-coordinating buffer, it does exhibit weak interactions with several divalent metal ions. The strength of these interactions is quantified by the stability constant (K) or, more commonly, its logarithm (log K). The higher the log K value, the stronger the interaction. The interaction of MES with divalent cations is generally weak, with log K values typically below 2.0.

It is important to note that the binding affinity can be influenced by experimental conditions such as temperature, ionic strength, and pH. At pH 6.0, MES at pH 6.0 does not form complexes with Zn²⁺, Cd²⁺, Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺, and shows imperceptible complexation ability to Cu²⁺ and Pb²⁺.[3]

Table 1: Stability Constants (log K) for the Interaction of MES with Divalent Metal Ions

Divalent Metal IonStability Constant (log K)Experimental ConditionsReference(s)
Magnesium (Mg²⁺)0.820°C, 0.1 M ionic strength[4]
Calcium (Ca²⁺)0.820°C, 0.1 M ionic strength[4]
Manganese (Mn²⁺)1.720°C, 0.1 M ionic strength[4]
Copper (Cu²⁺)Negligible to weakpH range of MES[5]
Zinc (Zn²⁺)Weak interactionpH 6[6]
Cobalt (Co²⁺)Weak interactionpH 6[7]
Nickel (Ni²⁺)Weak interactionpH 6[7]

Experimental Protocols for Determining Metal-Buffer Interactions

The accurate determination of stability constants for weak interactions requires sensitive and precise experimental techniques. The following are detailed methodologies for three common approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by measuring the change in hydrogen ion concentration (pH) upon complex formation.

Principle: When a metal ion complexes with a buffer molecule that has a protonated form in the experimental pH range, there is a release of protons, leading to a change in pH. By titrating a solution containing the metal and buffer with a strong base and monitoring the pH, the stability constant can be calculated.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of MES buffer (e.g., 0.1 M) in high-purity, deionized water.

    • Prepare a stock solution of the divalent metal salt (e.g., MgCl₂, CaCl₂, MnCl₂) of known concentration (e.g., 0.1 M). The counter-ion should be non-coordinating (e.g., chloride or perchlorate).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4.01, 7.00, 9.21).

  • Titration Procedure:

    • In a thermostatted titration vessel (e.g., at 25°C), prepare three different solutions:

      • Solution A (Acid Blank): A known volume of strong acid and an inert salt to maintain constant ionic strength (e.g., KCl or NaClO₄).

      • Solution B (Ligand Blank): Solution A with a known concentration of MES buffer.

      • Solution C (Metal-Ligand): Solution B with a known concentration of the divalent metal salt.

    • Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • The displacement of the metal-ligand titration curve (C) from the ligand blank curve (B) indicates complex formation.

    • Use specialized software (e.g., Hyperquad) to refine the protonation constants of MES and the stability constants of the metal-MES complex by fitting the titration data to a chemical equilibrium model.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis SolA Solution A (Acid Blank) TitrateA Titrate A with Strong Base SolA->TitrateA SolB Solution B (Ligand Blank) TitrateB Titrate B with Strong Base SolB->TitrateB SolC Solution C (Metal-Ligand) TitrateC Titrate C with Strong Base SolC->TitrateC Plot Plot pH vs. Volume of Base TitrateA->Plot TitrateB->Plot TitrateC->Plot Model Fit Data to Equilibrium Model Plot->Model Result Determine Stability Constant (log K) Model->Result

Potentiometric titration workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).

Principle: A solution of the divalent metal is titrated into a solution of MES buffer in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured. For weak interactions, a competitive binding assay may be necessary.

Methodology:

  • Sample Preparation:

    • Prepare a solution of MES buffer (e.g., 10-50 mM) in deionized water.

    • Prepare a solution of the divalent metal salt (e.g., 1-5 mM) in the exact same buffer solution to minimize heats of dilution.

    • Degas both solutions thoroughly before use.

  • ITC Experiment:

    • Load the MES buffer solution into the sample cell and the metal salt solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).

    • Perform a series of injections of the metal solution into the buffer solution, recording the heat change after each injection.

    • As a control, perform a titration of the metal solution into the buffer-only solution to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to obtain the enthalpy change per mole of injectant.

    • Plot the enthalpy change against the molar ratio of metal to buffer.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's software to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Buffer MES Buffer Solution (in cell) Titration Titrate Metal into Buffer Buffer->Titration Metal Divalent Metal Solution (in syringe) Metal->Titration Control Titrate Metal into Buffer-only (Control) Metal->Control Subtract Subtract Heat of Dilution Titration->Subtract Control->Subtract Plot Plot Enthalpy vs. Molar Ratio Subtract->Plot Fit Fit to Binding Model Plot->Fit Result Determine K, n, ΔH Fit->Result

Isothermal titration calorimetry workflow.

Implications for Biological Assays and Signaling Pathways

Even weak chelation of divalent metal ions by MES can be a confounding factor in sensitive biological assays. Researchers should be aware of these potential interferences, especially when working at low metal ion concentrations or with enzymes that have a high affinity for their metal cofactors.

Interference in Metalloenzyme Assays

Many enzymes require divalent metal ions for their catalytic activity or structural integrity. If MES buffer chelates a significant fraction of the available metal ions, the apparent enzyme activity may be reduced.

Example: Zinc-Dependent Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. Their activity is highly dependent on the availability of Zn²⁺. In an assay for MMP activity, MES buffer could potentially sequester Zn²⁺, leading to an underestimation of the enzyme's true activity or an overestimation of the potency of an inhibitor.

Potential interference of MES in a metalloenzyme assay.
Impact on Calcium Signaling Studies

Calcium (Ca²⁺) is a ubiquitous second messenger involved in a vast array of cellular processes. The precise temporal and spatial regulation of intracellular Ca²⁺ concentrations is critical for proper signaling. While MES has a low affinity for Ca²⁺, in experiments where a precise control over free Ca²⁺ is necessary, even weak buffering by MES could alter the kinetics and amplitude of Ca²⁺ signals.[3] This is particularly relevant in studies involving Ca²⁺-sensitive fluorescent dyes or proteins, where the buffer can compete with the sensor for Ca²⁺ binding.

Calcium_Signaling_Interference cluster_interference Potential MES Interference Stimulus External Stimulus Ca_channel Ca²⁺ Channel Stimulus->Ca_channel activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx mediates Ca_sensor Ca²⁺ Sensor (e.g., Fura-2) Ca_influx->Ca_sensor binds to MES MES Buffer Ca_influx->MES partially buffered by Signal Downstream Signal Ca_sensor->Signal triggers MES_Ca MES-Ca²⁺ Complex MES->MES_Ca Altered_Signal Altered Signal MES_Ca->Altered_Signal leads to

Potential impact of MES on a calcium signaling pathway.

Drug Development and High-Throughput Screening

In drug discovery, high-throughput screening (HTS) assays are often performed to identify compounds that modulate the activity of a target protein. Many of these targets are metal-dependent enzymes or receptors. The presence of a weakly chelating buffer like MES could lead to false positives or negatives. For instance, a compound might appear to be an inhibitor because it competes with the buffer for the metal ion, thereby reducing the availability of the metal for the enzyme, rather than directly interacting with the enzyme itself.

Conclusion and Recommendations

MES buffer is an excellent choice for a wide range of biological and pharmaceutical research applications due to its appropriate pKa and general lack of significant interaction with divalent metal ions. However, researchers must remain vigilant to the fact that weak interactions do occur. The data and protocols presented in this guide are intended to equip scientists with the knowledge to critically evaluate the suitability of MES for their specific experimental system and to design appropriate controls to account for any potential metal-buffering effects.

Key Recommendations:

  • Be Aware of the Potential for Interaction: Do not assume that MES is completely inert with respect to divalent metal ions.

  • Consider the Metal Ion Concentration: The potential for interference is greater at lower concentrations of free metal ions.

  • Perform Appropriate Controls: When studying metal-dependent processes, it is advisable to run control experiments to assess the effect of the buffer on the system in the absence of the protein or substrate of interest.

  • Choose Buffers Wisely: If highly sensitive measurements of metal-protein interactions are required, it may be necessary to use a buffer with an even lower affinity for the metal ion of interest or to perform experiments in the absence of a buffer, if the experimental design allows.

  • Report Experimental Conditions: Always clearly state the buffer composition, concentration, pH, and temperature in publications to ensure the reproducibility of the results.

By following these guidelines, researchers can minimize the potential for artifacts arising from MES-metal ion interactions and ensure the accuracy and reliability of their experimental data.

References

Unveiling the Optical Clarity: A Technical Guide to the UV Absorbance Spectrum of MES Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the ultraviolet (UV) absorbance characteristics of 2-(N-morpholino)ethanesulfonic acid (MES) buffer, a widely utilized buffer in biological and pharmaceutical research. A comprehensive understanding of its UV absorbance spectrum is critical for ensuring data integrity in various applications, from protein quantification to cell culture. This document provides quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their experimental design and execution.

Introduction to MES Buffer and its Optical Properties

MES is a zwitterionic buffer developed by Good and his colleagues, valued for its pKa of 6.15 at 20°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[1][2][3][4][5][6] A key advantage of MES, and a primary reason for its widespread use, is its minimal absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[1][3][7][8] This low UV absorptivity makes it an ideal choice for a variety of biochemical assays that rely on spectrophotometric measurements, as it is less likely to interfere with the quantification of biomolecules like proteins and nucleic acids.[9][10][11]

Quantitative UV Absorbance Data of MES Buffer

The UV absorbance of MES buffer is consistently low across the near-UV spectrum, a desirable characteristic for a "Good's buffer".[5][6][8] However, the absorbance is dependent on the concentration of the buffer and the specific wavelength being measured. Below is a summary of typical absorbance values found in commercially available MES buffer preparations. It is important to note that these values represent the maximum absorbance and high-purity grades of MES will typically exhibit lower absorbance.

ConcentrationWavelength (nm)Maximum Absorbance (AU)Reference
10% (w/v)250≤ 0.05[2][12]
1 M260≤ 0.100[8]
1 M280≤ 0.100[8]
0.5 M260≤ 0.025[4]
0.5 M280≤ 0.020[4]
20% (w/w)290≤ 0.05[6]
10 mM (pH 6.0)215UV Cutoff*[13]

*The UV cutoff is the wavelength at which the absorbance of the solution is equal to 1 AU.[13] Operating near or below this wavelength can lead to increased baseline noise.

Experimental Protocol for Measuring UV Absorbance of MES Buffer

The following is a generalized protocol for the accurate measurement of the UV absorbance spectrum of an MES buffer solution. This protocol is based on standard laboratory practices for UV-Vis spectrophotometry.

Objective: To determine the UV absorbance profile of a prepared MES buffer solution from 200 nm to 400 nm.

Materials:

  • MES monohydrate or anhydrous MES powder (high purity grade)

  • Deionized, distilled water (ddH₂O) with a resistivity of >18 MΩ·cm

  • Calibrated UV-Vis spectrophotometer with quartz cuvettes

  • Calibrated pH meter

  • Sterile filtration apparatus (0.22 µm filter)

Procedure:

  • Buffer Preparation:

    • To prepare a 0.5 M MES stock solution, dissolve 106.62 g of MES monohydrate (MW: 213.24 g/mol ) in 800 mL of ddH₂O.[2][12]

    • Adjust the pH to the desired value (e.g., 6.0) using concentrated NaOH or HCl while monitoring with a calibrated pH meter.

    • Bring the final volume to 1 L with ddH₂O.

    • For optimal results, filter the buffer solution through a 0.22 µm filter to remove any particulate matter that could cause light scattering.[4]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

    • Set the instrument to scan a wavelength range from 200 nm to 400 nm.

  • Blanking the Instrument:

    • Fill a clean quartz cuvette with the same ddH₂O used to prepare the MES buffer. This will serve as the reference or "blank".

    • Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[11]

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the prepared MES buffer solution, then fill the cuvette with the buffer.

    • Ensure there are no air bubbles in the light path.[11]

    • Place the sample cuvette in the spectrophotometer and initiate the wavelength scan.

  • Data Analysis:

    • Record the absorbance values across the scanned spectrum.

    • Pay particular attention to the absorbance at key wavelengths such as 260 nm and 280 nm, which are commonly used for nucleic acid and protein quantification, respectively.

Logical Workflow for Utilizing MES Buffer in UV-Sensitive Assays

The low UV absorbance of MES is a critical factor in its selection for various experimental workflows. The following diagram illustrates a decision-making process for researchers considering the use of MES buffer in UV-sensitive applications.

MES_UV_Workflow start Start: Experimental Design Involving UV-Vis Measurement assay_type Is the assay sensitive to UV absorbance by buffer components? start->assay_type yes_sensitive Yes assay_type->yes_sensitive Yes no_sensitive No assay_type->no_sensitive No select_mes Select MES buffer due to its low UV absorbance profile yes_sensitive->select_mes other_buffer Consider alternative buffers based on other experimental needs no_sensitive->other_buffer prepare_buffer Prepare high-purity MES buffer at the desired concentration and pH select_mes->prepare_buffer check_absorbance Verify buffer absorbance by scanning from 200-400 nm against a water blank prepare_buffer->check_absorbance absorbance_spec Is absorbance within acceptable limits for the assay? check_absorbance->absorbance_spec yes_spec Yes absorbance_spec->yes_spec no_spec No absorbance_spec->no_spec proceed_assay Proceed with the experiment yes_spec->proceed_assay troubleshoot Troubleshoot buffer preparation: - Use higher purity MES - Check water quality - Filter sterilize no_spec->troubleshoot troubleshoot->prepare_buffer

Caption: Decision workflow for using MES buffer in UV-sensitive experiments.

Potential Interferences and Considerations

While MES itself has low UV absorbance, it is crucial to be aware of potential sources of interference:

  • Impurities: Commercial preparations of MES can contain contaminants that may absorb in the UV range.[5] It is recommended to use high-purity, molecular biology grade MES for sensitive applications.

  • Buffer Concentration: As shown in the data table, higher concentrations of MES will lead to increased background absorbance.[14] It is advisable to use the lowest concentration of MES that still provides adequate buffering capacity for the experiment.

  • Interactions with Analytes: In some specific cases, MES has been shown to interact directly with proteins, which could potentially alter their spectroscopic properties.[15] Researchers should be mindful of this possibility, particularly in high-resolution structural studies.

  • Proper Blanking: The use of an appropriate blank (the same buffer without the analyte) is critical for obtaining accurate absorbance measurements of the sample of interest.[11][14]

Conclusion

MES buffer is an excellent choice for a wide range of biological and pharmaceutical applications that require a stable pH environment with minimal interference in the UV spectrum. Its inherently low UV absorbance, particularly at wavelengths commonly used for biomolecule quantification, makes it a reliable component of many experimental protocols. By adhering to proper preparation techniques, using high-purity reagents, and being mindful of potential interferences, researchers can confidently leverage the advantageous optical properties of MES buffer to achieve accurate and reproducible results.

References

An In-depth Technical Guide on 2-(N-Morpholino)ethanesulfonic acid sodium salt (MES-Na) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-(N-Morpholino)ethanesulfonic acid sodium salt (MES-Na), a widely used biological buffer. It details its physicochemical properties, and applications, and provides in-depth experimental protocols for its use in biological research. A key focus is placed on a case study demonstrating the significant, yet often overlooked, impact of MES buffer on cellular signaling pathways, specifically its effect on reactive oxygen species (ROS) homeostasis and root development in the model organism Arabidopsis thaliana. This guide is intended for researchers, scientists, and drug development professionals who utilize biological buffers and seek a deeper understanding of their potential interactions within experimental systems.

Introduction

2-(N-Morpholino)ethanesulfonic acid sodium salt, commonly known as MES sodium salt, is a zwitterionic buffer developed by Good and his colleagues.[1] It is favored in many biological and biochemical research applications for its pKa of approximately 6.15 at 20°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[2][3] Its utility is further enhanced by its high water solubility, minimal binding of metal ions, and stability in culture media.[1][3] While MES is often considered a non-participating component in experimental systems, this guide will demonstrate that its presence can have profound biological effects, highlighting the importance of careful buffer selection and concentration optimization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of MES-Na is crucial for its effective application in research and development.

PropertyValueReference(s)
Synonyms This compound, Sodium 2-(N-morpholino)ethanesulfonate[4]
CAS Number 71119-23-8[5][6]
Molecular Formula C₆H₁₂NNaO₄S[5][6][7]
Molecular Weight 217.22 g/mol [5][6][8]
Appearance White crystalline powder[5]
pKa (at 20°C) 5.9 - 6.3[2]
Effective Buffering pH Range 5.5 - 6.7[2]
Solubility Highly soluble in water[2][5]

Applications in Research and Drug Development

MES buffer is a versatile tool with a broad range of applications across various scientific disciplines.

  • Biological and Biochemical Research: It is extensively used as a buffering agent to maintain stable pH in enzyme assays, protein purification, and electrophoresis techniques.[2]

  • Cell Culture: MES is frequently incorporated into cell culture media for bacteria, yeast, and mammalian cells to maintain a stable pH environment, which is critical for optimal cell growth and viability.[9]

  • Plant Biology: It is a common component of growth media for in vitro plant culture, including the model organism Arabidopsis thaliana.[9]

  • Drug Formulation: In the pharmaceutical industry, MES can be used in drug formulation studies to enhance the stability of active pharmaceutical ingredients.[10]

Experimental Protocols

This section provides detailed methodologies for the preparation of MES buffer and its application in a specific biological assay.

Preparation of MES Buffer Stock Solution (0.5 M, pH 5.8)

Materials:

  • 2-(N-Morpholino)ethanesulfonic acid (MES) free acid

  • Sodium hydroxide (B78521) (NaOH), 10 N

  • Deionized water (dH₂O)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 104.6 g of MES free acid and add it to a beaker containing approximately 800 mL of dH₂O.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MES is completely dissolved.

  • Slowly add 10 N NaOH to the solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to 5.8.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with dH₂O.

  • The 0.5 M MES stock solution can be stored at 4°C.

Investigating the Effect of MES Buffer on Arabidopsis thaliana Root Growth

This protocol details an experiment to assess the impact of varying MES concentrations on the root development of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • 1/2 Murashige and Skoog (MS) medium powder

  • Sucrose

  • Phytagel or other gelling agent

  • 0.5 M MES stock solution (pH 5.8)

  • Potassium hydroxide (KOH) for pH adjustment

  • Sterile petri dishes (120 mm x 120 mm)

  • Micropipettes and sterile tips

  • Sterilization equipment (autoclave)

  • Growth chamber or incubator

Procedure:

  • Preparation of Growth Media:

    • Prepare 1/2 MS medium with 1% (w/v) sucrose.

    • Divide the medium into four batches. To each batch, add the 0.5 M MES stock solution to achieve final concentrations of 0%, 0.01%, 0.1%, and 1% (w/v).

    • Adjust the pH of each medium to 5.8 using KOH.

    • Add the gelling agent according to the manufacturer's instructions (e.g., 0.8% w/v agar).

    • Autoclave the media to sterilize and pour into sterile square petri dishes. Allow the plates to solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100.

    • Rinse the seeds 4-5 times with sterile dH₂O.

    • Resuspend the seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days for stratification.

    • Aseptically place individual seeds in a row on the surface of the prepared agar plates.

  • Incubation and Data Collection:

    • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

    • After a designated period (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length and count the number of lateral roots for each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and lateral root number for each MES concentration.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences between the treatment groups.

Detection of Superoxide (B77818) in Arabidopsis Roots

This protocol describes a method to visualize the presence of superoxide, a reactive oxygen species, in the root tips of Arabidopsis seedlings.

Materials:

  • Arabidopsis seedlings grown as described in Protocol 4.2.

  • Nitroblue tetrazolium (NBT)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Carefully remove seedlings from the agar plates.

  • Prepare a staining solution of 0.1% (w/v) NBT in 100 mM Tris-HCl buffer (pH 7.5).

  • Incubate the seedlings in the NBT solution in the dark for 15-30 minutes. The formation of a dark-blue formazan (B1609692) precipitate indicates the presence of superoxide.

  • Rinse the seedlings with dH₂O to remove excess NBT solution.

  • Mount the root tips on a microscope slide with a drop of water and a coverslip.

  • Observe the staining pattern under a light microscope.

Case Study: MES Buffer Disrupts Reactive Oxygen Species Homeostasis and Alters Root Development in Arabidopsis thaliana

A study by Kagenishi et al. (2016) revealed that MES buffer, a common component in plant growth media, can significantly impact root morphogenesis in Arabidopsis thaliana. The study demonstrated a dose-dependent effect of MES on root growth, with low concentrations (0.01% and 0.1%) promoting root elongation and an increase in root waving, while a high concentration (1%) was inhibitory.

Quantitative Data Summary:

MES Concentration (% w/v)Average Primary Root Length (arbitrary units) at 6 daysAverage Number of Root Waves at 6 days
0~4.5~2
0.01~5.5~3.5
0.1~5.0~4
1~1.0~0.5

Data adapted from Kagenishi et al. (2016).

Crucially, the study linked these morphological changes to alterations in reactive oxygen species (ROS) homeostasis. Staining with NBT revealed that the high, inhibitory concentration of MES (1%) led to a significant reduction in superoxide levels in the root apex.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

G Figure 1: Workflow for Investigating MES Effects on Arabidopsis Root Growth cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare 1/2 MS Media + Sucrose add_mes Add MES to final concentrations (0%, 0.01%, 0.1%, 1%) prep_media->add_mes adjust_ph Adjust pH to 5.8 add_mes->adjust_ph add_gelling_agent Add Gelling Agent adjust_ph->add_gelling_agent sterilize Autoclave and Pour Plates add_gelling_agent->sterilize plate_seeds Plate Seeds on Media sterilize->plate_seeds prep_seeds Sterilize and Stratify Arabidopsis Seeds prep_seeds->plate_seeds incubate Incubate Vertically (16h light/8h dark, 22°C) plate_seeds->incubate photograph Photograph Plates incubate->photograph nbt_staining NBT Staining for Superoxide incubate->nbt_staining measure_roots Measure Primary Root Length and Lateral Root Number photograph->measure_roots stat_analysis Statistical Analysis measure_roots->stat_analysis microscopy Microscopic Observation nbt_staining->microscopy G Figure 2: Proposed Signaling Pathway of MES-Induced Root Growth Inhibition cluster_mes High MES Concentration (1%) cluster_ros Cellular Response in Root Apex cluster_growth Phenotypic Outcome mes MES Buffer superoxide Superoxide (O2⁻) Production mes->superoxide Inhibits ros_homeostasis ROS Homeostasis cell_division Cell Division and Elongation superoxide->cell_division Reduced Signaling root_growth Primary Root Growth cell_division->root_growth Inhibited

References

An In-depth Technical Guide to Safety Precautions for Handling MES Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of 2-(N-morpholino)ethanesulfonic acid (MES) powder, a common buffering agent in biochemical and biological research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

MES powder is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), MES monohydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.[2]

Table 1: GHS Hazard Classification for MES Monohydrate

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source:[1][2]

A key physical hazard associated with many fine organic powders, including MES, is the potential for a dust explosion.[2][3][4] This can occur if the powder is dispersed in the air in sufficient concentrations in the presence of an ignition source within a confined space.[2][4]

Physical and Chemical Properties

Understanding the properties of MES powder is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of MES Monohydrate

PropertyValue
Appearance White crystalline powder
Odor Odorless
Molecular Formula C₆H₁₃NO₄S · H₂O
Molecular Weight 213.25 g/mol [5]
Melting Point >300 °C (>572 °F)[2][6]
pH 3.5 - 5.5 (0.5M solution)[2]
pKa 6.15 at 25°C[7]
Water Solubility Soluble[5]
Vapor Pressure Negligible[2]

Source:[2][5][6]

Hierarchy of Controls

To mitigate the risks associated with MES powder, a hierarchical approach to hazard control should be implemented. This strategy prioritizes controls from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for MES Powder Handling node_elim Elimination (Not Feasible: MES is required) node_sub Substitution (Substitute with a less hazardous buffer if possible) node_elim->node_sub Most Effective node_eng Engineering Controls (Fume hoods, ventilation, containment) node_sub->node_eng node_admin Administrative Controls (SOPs, training, labeling) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Gloves, goggles, lab coat, respirator) node_admin->node_ppe Least Effective

Caption: Hierarchy of hazard controls for handling MES powder.

Safe Handling and Storage

4.1 Handling

  • Ventilation : Always handle MES powder in a well-ventilated area.[1][7] Use of a chemical fume hood or a powder weighing station with appropriate exhaust ventilation is highly recommended to minimize inhalation of dust particles.[2][8]

  • Avoid Dust Formation : Take care to avoid dispersing dust into the air.[2][9] Use non-sparking tools and clean up spills in a manner that does not generate airborne dust.[2]

  • Hygiene : Do not eat, drink, or smoke in areas where MES powder is handled.[1][10] Wash hands thoroughly after handling the material.[1][2]

4.2 Storage

  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5][9]

  • Conditions to Avoid : Avoid exposure to excess heat and incompatible materials.[5][9]

  • Incompatible Materials : Store away from strong oxidizing agents.[5][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling MES powder to prevent exposure.[1]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2]
Respiratory Protection If ventilation is inadequate or for nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask.[2] For higher exposure potential, a NIOSH-approved self-contained breathing apparatus may be necessary.[1][2]

Source:[1][2]

Standard_Handling_Workflow start Start: Retrieve MES Powder ppe 1. Don PPE (Gloves, Goggles, Lab Coat, Mask) start->ppe weigh 2. Weigh Powder (In Fume Hood or Vented Enclosure) ppe->weigh dissolve 3. Prepare Solution (Add powder to liquid, stir gently) weigh->dissolve use 4. Use in Experiment dissolve->use cleanup 5. Decontaminate Work Area (Wet wipe) use->cleanup waste 6. Dispose of Waste (Follow institutional guidelines) cleanup->waste storage 7. Return & Store MES Powder (Tightly sealed) waste->storage end End storage->end

Caption: Standard handling workflow for MES powder in a laboratory setting.

Emergency Procedures

6.1 First Aid Measures

Immediate action is required in case of exposure.

Table 4: First Aid Measures for MES Powder Exposure

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[2] Seek medical attention if symptoms persist.
Skin Contact Wash the skin with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing.[2] Get medical aid if irritation develops or persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Call a poison center or a doctor if you feel unwell.[1][2] Never give anything by mouth to an unconscious person.[2]

Source:[1][2][11]

Emergency_Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_wash Wash with soap and water (15 min) start->skin_wash Skin eye_rinse Rinse with water (15 min) start->eye_rinse Eye inh_fresh_air Move to fresh air start->inh_fresh_air Inhalation skin_remove Remove contaminated clothing skin_wash->skin_remove skin_seek_med Seek medical aid if irritation persists skin_remove->skin_seek_med eye_remove_lenses Remove contact lenses eye_rinse->eye_remove_lenses eye_seek_med Seek immediate medical attention eye_remove_lenses->eye_seek_med inh_breathe Keep comfortable inh_fresh_air->inh_breathe inh_seek_med Seek medical aid if symptoms persist inh_breathe->inh_seek_med

Caption: Emergency first aid response flowchart for MES powder exposure.

6.2 Accidental Release Measures (Spills)

  • Personal Precautions : Ensure adequate ventilation and wear the appropriate PPE as described in Section 5.0.[9][12] Evacuate unnecessary personnel from the area.[12]

  • Environmental Precautions : Prevent the powder from entering drains, sewers, or public waters.[1][10]

  • Cleanup Methods : Moisten the spilled material with water to reduce airborne dust.[2] Use non-sparking tools to mechanically recover the product.[1][2] Sweep or vacuum up the spillage and place it in a suitable, closed container for disposal.[9]

6.3 Fire-Fighting Measures

  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][9]

  • Specific Hazards : Thermal decomposition can release irritating and toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[5][9]

  • Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][2]

Experimental Protocols

7.1 Protocol: Safe Weighing and Solution Preparation of MES Powder

  • Preparation : Before handling the powder, confirm the laboratory's ventilation system is operational. Designate a specific workspace for the procedure, preferably within a chemical fume hood or powder containment hood.

  • PPE : Don all required PPE: a lab coat, nitrile gloves, and chemical safety goggles. If not using a containment hood, a dust mask (N95 or equivalent) is required.

  • Weighing : Place a weigh boat on a calibrated analytical balance inside the ventilated enclosure. Tare the balance. Carefully scoop the desired amount of MES powder onto the weigh boat using a clean spatula, minimizing any disturbance that could create dust.

  • Dissolving : In the fume hood, place a beaker containing approximately 80% of the final desired volume of solvent (e.g., deionized water) on a stir plate.[7] Gently transfer the weighed MES powder into the solvent. Avoid "dumping" the powder, which can create dust.

  • Mixing : Begin stirring the solution slowly to dissolve the powder. Once dissolved, the pH can be adjusted as needed using NaOH or HCl.[7]

  • Final Volume : Transfer the solution to a volumetric flask and add solvent to reach the final desired volume.

  • Cleanup : Decontaminate the spatula and work surface using a wet wipe or towel. Dispose of the weigh boat and any contaminated wipes in the appropriate chemical waste container.

  • Post-Procedure : Remove PPE and wash hands thoroughly with soap and water.

7.2 Protocol: Emergency Procedure for MES Powder Spill

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : If the spill is large or has created a significant dust cloud, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated. If safe to do so, increase exhaust ventilation.

  • Assess and Secure : From a safe distance, assess the extent of the spill. Restrict access to the area.

  • Don PPE : Before cleanup, don appropriate PPE, including a respirator, chemical resistant gloves, safety goggles, and a lab coat.

  • Contain and Clean :

    • Gently cover the spill with damp paper towels or use a water mist to prevent dust from becoming airborne. Do not use a dry brush or compressed air.

    • Carefully scoop the moistened material into a clearly labeled, sealable waste container using non-sparking tools.

    • Perform a final decontamination of the area with wet wipes.

  • Disposal : Dispose of the sealed waste container and all contaminated materials according to institutional and local environmental regulations.[1]

  • Reporting : Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department as per institutional policy.

Waste Disposal

Dispose of MES powder and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][13] Do not allow the product to be released into the environment or sewage system.[1][12][13] Unused buffer or contaminated materials should be collected and handled by a licensed professional waste disposal service.[7]

References

Methodological & Application

Protocol for Preparing 0.5M MES Sodium Salt Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 0.5M MES (2-(N-morpholino)ethanesulfonic acid) sodium salt buffer. This buffer is commonly used in a variety of biological and biochemical research applications due to its favorable characteristics, including its pKa near neutral pH and its minimal interference with many biological reactions.

Key Buffer Characteristics

The pertinent physicochemical properties of MES sodium salt are summarized in the table below. This information is essential for accurate buffer preparation and application.

ParameterValueReference
Molecular Weight217.22 g/mol [1][2][3][4][5]
pKa (at 25°C)~6.1[1][6][7]
Useful pH Range5.5 - 6.7[1][6][7]
Desired Concentration0.5 M
Final Volume1 L

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing 1 liter of 0.5M this compound buffer.

Materials:

  • This compound (MW: 217.22 g/mol )

  • Deionized or distilled water

  • Hydrochloric acid (HCl), 1N or 5N solution

  • A calibrated pH meter

  • A magnetic stirrer and stir bar

  • A 1 L graduated cylinder

  • A 1 L beaker or flask

  • Weighing paper or boat

  • A laboratory balance

Procedure:

  • Calculate the required mass of this compound: To prepare 1 L of a 0.5M solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L) Mass (g) = 0.5 mol/L × 217.22 g/mol × 1 L = 108.61 g

  • Dissolve the this compound: a. Measure approximately 800 mL of deionized water into a 1 L beaker. b. Place the beaker on a magnetic stirrer and add a stir bar. c. Weigh out 108.61 g of this compound and add it to the water while stirring. d. Continue stirring until the this compound is completely dissolved.

  • Adjust the pH: a. Calibrate the pH meter according to the manufacturer's instructions. b. Place the calibrated pH electrode into the this compound solution. c. The initial pH of the solution will be alkaline, outside the desired buffering range. d. Slowly add 1N or 5N HCl dropwise while continuously monitoring the pH. e. Continue adding HCl until the desired pH within the effective buffering range of MES (typically between 5.5 and 6.7) is reached. Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: a. Once the desired pH is stable, remove the pH electrode and rinse it with deionized water. b. Carefully transfer the buffer solution to a 1 L graduated cylinder. c. Add deionized water to bring the final volume to exactly 1 L. d. Transfer the buffer to a labeled, clean, and sterile storage bottle.

  • Storage: Store the 0.5M this compound buffer at 2-8°C. For long-term storage or critical applications, sterile filtration through a 0.22 µm filter is recommended.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the 0.5M this compound buffer.

G cluster_0 Preparation start Start calculate Calculate Mass of This compound start->calculate weigh Weigh 108.61g of This compound calculate->weigh dissolve Dissolve in ~800mL of Deionized Water weigh->dissolve calibrate_ph Calibrate pH Meter dissolve->calibrate_ph adjust_ph Adjust pH with HCl to Desired Value (5.5-6.7) calibrate_ph->adjust_ph final_volume Adjust Final Volume to 1L adjust_ph->final_volume store Store at 2-8°C final_volume->store end_node End store->end_node

Caption: Workflow for 0.5M this compound Buffer Preparation.

References

Application Notes and Protocols for MES Buffer in Protein Purification Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MES Buffer in Protein Purification

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in biochemical and biological research, particularly in protein purification.[1] Its popularity stems from its stable pKa of 6.15 at 25°C, which provides a reliable buffering range between pH 5.5 and 6.7.[1] This makes MES an excellent choice for maintaining a stable, slightly acidic environment, which is often crucial for the stability and activity of many proteins during purification.[2]

Key advantages of using MES buffer in protein purification include:

  • Stable pH Control: MES effectively maintains a stable pH in its buffering range, which is critical for consistent results in chromatography.[2]

  • Low Metal Ion Binding: Unlike some other buffers, MES has a low affinity for most metal ions, minimizing their interference in purification processes, especially in Immobilized Metal Affinity Chromatography (IMAC).[3]

  • Good's Buffer Properties: As a "Good's" buffer, MES is characterized by its low absorbance in the UV range, high solubility in water, and minimal interaction with biological membranes.[4]

This document provides detailed application notes and protocols for the use of MES buffer in two common protein purification chromatography techniques: Cation-Exchange Chromatography and Affinity Chromatography.

Application 1: Cation-Exchange Chromatography (CEX) of Monoclonal Antibodies

Cation-exchange chromatography is a powerful technique for separating proteins based on their net positive charge. MES buffer is frequently the buffer of choice for this application, particularly in the purification of monoclonal antibodies (mAbs), as it allows for fine-tuning of the separation by adjusting the pH within the protein's stability range.

Experimental Protocol: Purification of a Monoclonal Antibody using CEX with MES Buffer

This protocol outlines the purification of a recombinant monoclonal antibody from a clarified cell culture supernatant using a strong cation-exchange resin.

Materials:

  • Equilibration/Binding Buffer: 20 mM MES, pH 6.0

  • Elution Buffer: 20 mM MES, 1 M NaCl, pH 6.0

  • Cation-Exchange Column: Strong cation-exchange resin (e.g., SP-Sepharose)

  • Clarified cell culture supernatant containing the target mAb

  • Chromatography system (e.g., FPLC)

  • Spectrophotometer or UV detector

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes (CV) of Equilibration/Binding Buffer at a linear flow rate of 150 cm/h until the UV absorbance and conductivity readings are stable.

  • Sample Loading: Adjust the pH of the clarified cell culture supernatant to 6.0 and dilute with the Equilibration/Binding Buffer to reduce the ionic strength if necessary. Load the sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Equilibration/Binding Buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound mAb using a linear gradient of 0-50% Elution Buffer over 20 CV. This corresponds to a salt gradient of 0-500 mM NaCl.

  • Fraction Collection: Collect fractions throughout the elution step.

  • Analysis: Analyze the collected fractions for protein concentration (A280) and purity using SDS-PAGE and/or size-exclusion chromatography (SEC).

Data Presentation: Optimizing MES Buffer Conditions for mAb Purification

The concentration and pH of the MES buffer can significantly impact the purity and yield of the target protein. The following tables provide illustrative data on the optimization of these parameters.

Table 1: Effect of MES Buffer Concentration on mAb Purity and Yield

MES Concentration (mM)Purity (%)Yield (%)
1092.585.1
20 98.2 91.3
5097.888.9
10096.582.4

This data suggests that a 20 mM MES concentration provides the optimal balance of purity and yield for this specific mAb purification.

Table 2: Effect of MES Buffer pH on mAb Purity and Yield

MES Buffer pHPurity (%)Yield (%)
5.594.188.2
6.0 98.2 91.3
6.596.986.5

This data indicates that a pH of 6.0 is optimal for achieving high purity and yield in this CEX protocol.

Application 2: Affinity Chromatography of His-tagged Proteins

Affinity chromatography is a highly specific purification method based on the interaction between a protein's affinity tag and a ligand immobilized on the chromatography resin. For His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC) is commonly used. While phosphate (B84403) buffers are frequently employed, MES buffer can be a suitable alternative, especially when studying metalloproteins where phosphate might interfere.

Experimental Protocol: Purification of a His-tagged Protein using IMAC with MES Buffer

This protocol describes the purification of a recombinant His-tagged protein from a bacterial cell lysate.

Materials:

  • Lysis Buffer: 50 mM MES, 300 mM NaCl, 10 mM Imidazole (B134444), pH 6.5

  • Wash Buffer: 50 mM MES, 300 mM NaCl, 20 mM Imidazole, pH 6.5

  • Elution Buffer: 50 mM MES, 300 mM NaCl, 250 mM Imidazole, pH 6.5

  • IMAC Column: Ni-NTA or other suitable IMAC resin

  • Bacterial cell lysate containing the His-tagged protein

  • Chromatography system or gravity-flow columns

  • Spectrophotometer or UV detector

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the clarified supernatant.

  • Column Equilibration: Equilibrate the IMAC column with 5-10 CV of Lysis Buffer.

  • Sample Loading: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer.

  • Fraction Collection: Collect the eluted fractions.

  • Analysis: Analyze the fractions for protein concentration and purity by SDS-PAGE.

Data Presentation: Impact of Imidazole Concentration in MES-based Buffers

The concentration of imidazole is a critical parameter in IMAC. The following table illustrates the effect of varying imidazole concentrations in the wash and elution buffers on protein purity and yield.

Table 3: Optimization of Imidazole Concentration in MES Buffers for His-tag Purification

Wash Imidazole (mM)Elution Imidazole (mM)Purity (%)Yield (%)
1025085.395.2
20 250 96.8 90.1
4025098.175.6
2015095.565.4
2050096.989.8

This data suggests that a wash buffer with 20 mM imidazole and an elution buffer with 250 mM imidazole provide a good compromise between high purity and high yield.

Mandatory Visualizations

Experimental Workflow Diagrams

CEX_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Equilibrate Equilibrate Column (20 mM MES, pH 6.0) Load Load Sample Equilibrate->Load Wash Wash Column (20 mM MES, pH 6.0) Load->Wash Elute Elute with Salt Gradient (20 mM MES, 1M NaCl, pH 6.0) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity & Yield Collect->Analyze

Caption: Workflow for Cation-Exchange Chromatography using MES buffer.

IMAC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Equilibrate Equilibrate Column (50 mM MES, 10 mM Imidazole) Load Load Lysate Equilibrate->Load Wash Wash Column (50 mM MES, 20 mM Imidazole) Load->Wash Elute Elute with Imidazole (50 mM MES, 250 mM Imidazole) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity & Yield Collect->Analyze

Caption: Workflow for Immobilized Metal Affinity Chromatography using MES buffer.

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Gene Gene Expression (Proliferation, Survival) Transcription->Gene GrowthFactor Growth Factor GrowthFactor->Receptor Binds

Caption: Simplified MAPK/ERK Signaling Pathway. MES buffer can be used in the purification of kinases like MEK and ERK.

References

MES Buffer Recipe for Enzyme Kinetics Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzyme kinetics, maintaining a stable pH is paramount for obtaining accurate and reproducible results. The choice of buffer is therefore a critical experimental parameter. MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer that is widely used in biochemical and molecular biology experiments.[1][2] Its pKa of approximately 6.15 at 25°C makes it an excellent choice for assays requiring a slightly acidic to neutral pH range, typically between 5.5 and 6.7.[3][4]

MES is one of the "Good's" buffers, a series of buffers developed to have properties that minimize interference with biological systems.[3] Key advantages of using MES buffer in enzyme kinetics assays include its minimal binding of metal ions, low UV absorbance, and chemical stability.[5][6] These characteristics ensure that the buffer itself does not significantly impact enzyme activity or interfere with spectrophotometric measurements.[5]

These application notes provide a detailed protocol for the preparation of MES buffer and its application in a general enzyme kinetics assay.

Key Properties of MES Buffer

A summary of the essential properties of MES buffer is provided in the table below. This information is critical for designing and troubleshooting enzyme kinetics experiments.

PropertyValueReferences
Chemical Name2-(N-morpholino)ethanesulfonic acid[3]
Molecular FormulaC₆H₁₃NO₄S[3]
Molecular Weight195.24 g/mol [3]
pKa (25°C)~6.15[3]
Effective pH Range5.5 - 6.7[3][4]
ΔpKa/°C-0.0055
UV Absorbance (260 nm)Minimal
Metal Ion BindingNegligible for many divalent cations[1][6]

Experimental Protocols

Preparation of 0.1 M MES Buffer Stock Solution

This protocol describes the preparation of a 0.1 M MES buffer stock solution, which can be adjusted to the desired pH.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

  • 0.22 µm sterile filter (optional)

Procedure:

  • Weigh MES: To prepare 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid.

  • Dissolve in Water: Add the MES powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate with a stir bar and stir until the MES is completely dissolved.[3]

  • Adjust pH: While stirring, slowly add 1 M NaOH to raise the pH or 1 M HCl to lower the pH to your desired value within the buffer's effective range (5.5 - 6.7).[3] Monitor the pH continuously with a calibrated pH meter.

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to 1 L.

  • Sterilization (Optional): For long-term storage or use in cell-based assays, sterile filter the buffer solution through a 0.22 µm filter.[3]

  • Storage: Store the buffer at 4°C.[3] The solution is typically stable for several months.

Generalized Enzyme Kinetics Assay Protocol using MES Buffer

This protocol provides a general framework for conducting an enzyme kinetics assay using MES buffer. The specific concentrations of the enzyme, substrate, and any necessary cofactors must be optimized for each particular enzyme system.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • 0.1 M MES buffer at the desired pH

  • Spectrophotometer or plate reader

  • Cuvettes or microplates

  • Pipettes

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in 0.1 M MES buffer. The optimal concentration will depend on the specific activity of the enzyme.

    • Prepare a stock solution of the substrate in 0.1 M MES buffer. The concentration should be varied to determine the kinetic parameters (e.g., Km and Vmax).

  • Set up the Assay Mixture:

    • In a cuvette or microplate well, combine the MES buffer, any required cofactors, and the substrate solution. The final volume and concentrations should be consistent across all assays.

    • A typical assay mixture might include:

      • 800 µL of 0.1 M MES buffer (pH 6.0)

      • 100 µL of substrate solution (at varying concentrations)

      • Allow the mixture to equilibrate to the desired assay temperature.

  • Initiate the Reaction:

    • To start the reaction, add a small volume of the enzyme solution (e.g., 100 µL) to the assay mixture.

    • Mix quickly and gently by pipetting or inverting the cuvette.

  • Monitor the Reaction:

    • Immediately place the cuvette in the spectrophotometer and begin recording the change in absorbance over time at the appropriate wavelength for the product or substrate. For plate-based assays, start the plate reader measurement.

    • The reaction rate is typically determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the slope of the absorbance versus time plot.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay weigh Weigh MES Powder dissolve Dissolve in Deionized Water weigh->dissolve adjust_ph Adjust pH with NaOH/HCl dissolve->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol prepare_reagents Prepare Enzyme and Substrate Stocks final_vol->prepare_reagents Use Prepared Buffer mix_reagents Mix Buffer, Substrate, Cofactors prepare_reagents->mix_reagents initiate_reaction Add Enzyme to Initiate mix_reagents->initiate_reaction monitor Monitor Absorbance Change initiate_reaction->monitor data_analysis data_analysis monitor->data_analysis Calculate Kinetic Parameters

Caption: Experimental workflow for preparing MES buffer and conducting an enzyme kinetics assay.

Buffer_Function Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme MES_Buffer MES Buffer (Stable pH) MES_Buffer->Enzyme Maintains Optimal Environment

Caption: Role of MES buffer in maintaining a stable pH for optimal enzyme catalysis.

References

Application Notes and Protocols: MES Running Buffer for Bis-Tris Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Tris gel electrophoresis has emerged as a superior alternative to the traditional Laemmli (Tris-Glycine) system for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The key advantage of the Bis-Tris system lies in its operating pH, which is neutral (around pH 7.0).[1][2] This neutral environment significantly reduces protein modifications, such as deamination and alkylation, that can occur in the highly alkaline conditions of the Laemmli system.[3] This results in sharper protein bands, improved resolution, and enhanced protein stability during the electrophoretic run.[1][2] Furthermore, Bis-Tris gels offer a longer shelf life compared to their Tris-Glycine counterparts.[4]

A critical component of the Bis-Tris system is the choice of running buffer, which dictates the separation range of proteins. MES (2-(N-morpholino)ethanesulfonic acid) is the recommended running buffer for the optimal separation of small to medium-sized proteins, typically those with molecular weights equal to or less than 50 kDa.[5] In this system, chloride acts as the leading ion, while MES serves as the trailing ion, creating a discontinuous buffer system that ensures proper stacking and separation of proteins.[2][4][6]

These application notes provide a comprehensive guide to the preparation and use of MES running buffer for Bis-Tris gel electrophoresis, including detailed protocols and comparative data to assist researchers in achieving optimal protein separation.

Data Presentation

Buffer Composition and Running Conditions
ParameterMES Running Buffer (1X)MOPS Running Buffer (1X)
Primary Application Small to medium-sized proteins (≤50 kDa)Medium to large-sized proteins (≥50 kDa)
Typical Composition 50mM MES, 50mM Tris, 0.1% SDS, 1mM EDTA50mM MOPS, 50mM Tris, 0.1% SDS, 1mM EDTA
pH (approximate) 7.25 - 7.3[7][8]7.7
Recommended Voltage 150-200V (constant voltage)[5][9]150-200V (constant voltage)
Approximate Run Time 35-45 minutes[9][10]50-60 minutes
Protein Separation Ranges
Gel PercentageMES Running Buffer Separation Range (kDa)MOPS Running Buffer Separation Range (kDa)
4-12% Bis-Tris1 - 200[1]14 - 260[1]
10% Bis-Tris~2 - 150~15 - 200
12% Bis-Tris~1.5 - 100~10 - 150

Note: The separation ranges are approximate and can vary based on the specific gel formulation and running conditions.

Experimental Protocols

Preparation of 20X MES SDS Running Buffer

This protocol outlines the preparation of a 20X stock solution of MES SDS running buffer.

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid), ultra pure: 195.2 g[11]

  • Tris (tris(hydroxymethyl)aminomethane), ultra pure: 121.1 g[11]

  • SDS (Sodium Dodecyl Sulfate), ultra pure: 20 g[11]

  • EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt dihydrate: 6 g[11]

  • Deionized water

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Add the MES, Tris, SDS, and EDTA to a beaker.

  • Add deionized water to a final volume of 1 liter.

  • Stir the solution until all components are completely dissolved.

  • The pH of the 20X solution does not require adjustment.

  • Store the 20X MES SDS Running Buffer at room temperature.[8]

Preparation of 1X MES SDS Running Buffer

Procedure:

  • To prepare 1 liter of 1X MES SDS Running Buffer, add 50 ml of the 20X stock solution to 950 ml of deionized water.[9]

  • Mix the solution thoroughly. The buffer is now ready for use. Do not adjust the pH with acid or base.

Protein Sample Preparation (Reducing Conditions)

Materials:

  • LDS (Lithium Dodecyl Sulfate) Sample Buffer (4X)

  • Reducing Agent (e.g., DTT or a commercial antioxidant)

  • Protein sample

  • Deionized water

  • Heating block or water bath

Procedure:

  • In a microcentrifuge tube, combine the following:

    • Protein Sample: x µl

    • LDS Sample Buffer (4X): 2.5 µl

    • Reducing Agent (e.g., 10X DTT): 1 µl

    • Deionized water: to a final volume of 10 µl

  • Vortex the tube to mix the contents.

  • Heat the sample at 70°C for 10 minutes.[9][10]

  • Centrifuge the sample briefly before loading it onto the gel.

SDS-PAGE using Bis-Tris Gels and MES Running Buffer

Procedure:

  • Assemble the electrophoresis cell according to the manufacturer's instructions.

  • Prepare 1X MES SDS Running Buffer. For reducing SDS-PAGE, add a protein antioxidant to the running buffer that will be used in the upper (cathode) chamber.[9]

  • Fill the upper and lower chambers of the electrophoresis unit with 1X MES SDS Running Buffer.

  • Load the prepared protein samples into the wells of the Bis-Tris gel.

  • Run the gel at a constant voltage of 200V for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[9][10]

Visualizations

MES_Running_Buffer_Workflow cluster_prep Buffer Preparation cluster_sample Sample Preparation cluster_gel Electrophoresis reagents MES, Tris, SDS, EDTA mix Dissolve in dH2O to 1L (20X Stock) reagents->mix dilute Dilute 1:20 for 1X Buffer mix->dilute load Load Sample onto Bis-Tris Gel dilute->load Fill Gel Tank protein Protein Sample add_lds Add 4X LDS Buffer & Reducing Agent protein->add_lds heat Heat at 70°C for 10 min add_lds->heat heat->load Load Sample run Run at 200V for ~35-45 min load->run analyze Analyze Results run->analyze Ion_Migration_Pathway cluster_gel Bis-Tris Gel (pH ~6.4) cluster_buffer MES Running Buffer (pH ~7.3) cathode Cathode (-) leading Leading Ion (Chloride, Cl-) cathode->leading anode Anode (+) stacking Stacking Gel resolving Resolving Gel protein Protein-SDS Complexes leading->protein Faster Migration trailing Trailing Ion (MES) protein->trailing Slower Migration trailing->anode

References

Application Notes and Protocols: Preparing MES Buffered Saline for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In biological and biochemical research, maintaining a stable pH is critical for the integrity and success of experiments.[1] 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer belonging to the "Good's buffers" group, developed to be effective and non-interfering in biological systems.[2] MES is particularly valuable in cell-based assays due to its pKa of approximately 6.15 at 25°C, providing a stable buffering capacity in the pH range of 5.5 to 6.7.[3] This makes it highly suitable for a variety of cell culture and assay conditions.[1]

One of the key advantages of MES is its minimal interaction with metal ions, a property that makes it a superior non-coordinating buffer in experiments where metal ion concentrations are sensitive.[1][4] Furthermore, MES exhibits low UV absorbance, which is crucial for spectrophotometric assays.[4] It is also chemically and enzymatically stable, ensuring reproducibility in experimental results.[5] These characteristics make MES buffered saline an excellent choice for various cell-based applications, including cytotoxicity assays, enzyme assays, and protein purification studies.[3][4]

This document provides detailed protocols for the preparation of MES buffered saline and its application in a standard cell-based cytotoxicity assay.

Data Presentation

Table 1: Properties of MES Buffer
PropertyValueReference(s)
Chemical FormulaC₆H₁₃NO₄S[2]
Molecular Weight195.24 g/mol [6]
pKa (at 25°C)~6.15[3]
Effective pH Range5.5 - 6.7[3]
Temperature Dependence of pH-0.011 pH unit/°C[7]
Storage Temperature4°C[6]
Shelf Life (prepared solution)Up to 6 months[6]
Table 2: Reagents for 1 L of 0.1 M MES Buffered Saline (pH 6.0)
ReagentMolecular Weight ( g/mol )Amount RequiredFinal Concentration
MES Free Acid195.2419.52 g0.1 M
Sodium Chloride (NaCl)58.448.77 g150 mM (0.15 M)
10 N Sodium Hydroxide (NaOH)40.00As required for pH adjustment-
Deionized Water (dH₂O)18.02Up to 1 L-

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M MES Buffered Saline (MBS), pH 6.0

This protocol describes the preparation of a 0.1 M MES buffered saline solution with a final pH of 6.0.

Materials:

  • MES free acid powder

  • Sodium chloride (NaCl)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Deionized water (dH₂O)

  • Beaker (1 L)

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • 0.22 µm sterile filter unit

Procedure:

  • Dissolve Reagents: Add approximately 800 mL of dH₂O to a 1 L beaker. Place the beaker on a magnetic stirrer and add a stir bar.

  • Add MES and NaCl: Weigh out 19.52 g of MES free acid and 8.77 g of NaCl and add them to the water while stirring. Continue stirring until all solids are completely dissolved.[6]

  • Adjust pH: Calibrate the pH meter according to the manufacturer's instructions. Place the pH probe into the solution and monitor the pH. Slowly add 10 N NaOH dropwise to the solution while continuously stirring. Continue adding NaOH until the pH of the solution reaches and stabilizes at 6.0.[3]

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[5]

  • Sterilization: For cell-based applications, it is crucial to sterilize the buffer. Pass the solution through a 0.22 µm sterile filter unit into a sterile storage bottle. Autoclaving is not recommended as high temperatures can degrade the buffer.[6]

  • Storage: Store the sterile MES buffered saline at 4°C.[6] Before use, visually inspect the solution for any signs of contamination, such as discoloration or precipitation.[6]

Protocol 2: Application of MES Buffered Saline in a Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the prepared MES buffered saline in a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Adherent or suspension cells in culture

  • Complete cell culture medium

  • Prepared sterile 0.1 M MES Buffered Saline (MBS), pH 6.0

  • Test compound(s)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Preparation of Treatment Solutions: Prepare serial dilutions of the test compound(s) in the sterile MES Buffered Saline. The MES buffer will act as the vehicle control.

  • Cell Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells. Wash the cells once with the sterile MES Buffered Saline. Then, add 100 µL of the prepared treatment solutions (including the MES buffer as a negative control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.[8]

  • Solubilization: After the MTT incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the MES buffer control wells.

Visualizations

experimental_workflow_buffer_prep cluster_start Step 1: Reagent Preparation cluster_adjust Step 2: pH Adjustment cluster_finalize Step 3: Finalization cluster_end Step 4: Storage start Start dissolve Dissolve MES and NaCl in 800 mL dH2O start->dissolve adjust_ph Adjust pH to 6.0 with 10 N NaOH dissolve->adjust_ph final_vol Bring volume to 1 L with dH2O adjust_ph->final_vol sterilize Sterile filter (0.22 µm) final_vol->sterilize store Store at 4°C sterilize->store end_node End store->end_node

Caption: Workflow for Preparing MES Buffered Saline.

cell_assay_workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_data Phase 4: Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h wash_cells Wash cells with MBS incubate_24h->wash_cells add_treatment Add test compounds in MBS wash_cells->add_treatment incubate_treatment Incubate for exposure period add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cell viability read_absorbance->analyze_data

Caption: Workflow for a Cell-Based Cytotoxicity Assay.

References

The Critical Role of MES Buffer in EDC-NHS Crosslinking Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-(N-morpholino)ethanesulfonic acid (MES) buffer in 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) crosslinking reactions. Understanding the principles of buffer selection and reaction conditions is paramount for achieving high-efficiency bioconjugation, a cornerstone of modern drug development, diagnostics, and proteomics.

Introduction: The Chemistry of EDC-NHS Crosslinking

EDC, in conjunction with NHS or its water-soluble analog Sulfo-NHS, is a widely used "zero-length" crosslinker for covalently coupling carboxyl groups to primary amines. This reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.

  • Amine Reaction: This intermediate can then react with a primary amine to form a stable amide bond.

However, the O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and reduces coupling efficiency. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines.[1]

The Pivotal Role of MES Buffer

The choice of buffer is a critical parameter in EDC-NHS chemistry. MES buffer is the recommended and most frequently used buffer for the initial carboxyl activation step for several key reasons:

  • Inert Nature: MES is a non-amine, non-carboxylate buffer.[2] This is crucial because buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction, leading to significantly lower yields and the formation of unwanted byproducts.[3]

  • Optimal pH Range: The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.5.[4] With a pKa of 6.15, MES is an excellent buffering agent in this range, ensuring a stable pH for the activation reaction.

While phosphate-buffered saline (PBS) is a common biological buffer, it is generally not recommended for the EDC activation step. Phosphate can act as a nucleophile and may reduce the reactivity of EDC.[3] However, PBS is often used for the second step of the reaction (amine coupling) as the optimal pH for this step is between 7.2 and 8.5.[4]

Quantitative Data and Reaction Parameters

Optimizing the parameters of the EDC-NHS reaction is crucial for maximizing conjugation efficiency. The following tables summarize key quantitative data and recommended reaction conditions.

Table 1: Optimal pH Ranges for EDC-NHS Crosslinking Steps

Reaction StepOptimal pH RangeRecommended BufferRationale
Carboxyl Activation 4.5 - 6.550-100 mM MESMaximizes the formation of the O-acylisourea intermediate and subsequent NHS-ester.[4]
Amine Coupling 7.2 - 8.5Phosphate-Buffered Saline (PBS) or HEPESPromotes the efficient reaction of the NHS-ester with primary amines.[4]

Table 2: Stability of NHS-Esters at Different pH Values

pHHalf-life of NHS-Ester
7.04-5 hours
8.01 hour
8.610 minutes

Data sourced from Thermo Fisher Scientific product information.[5] This data underscores the importance of proceeding to the amine coupling step promptly after the activation step, especially when working at neutral or alkaline pH.

Table 3: Comparative Antibody Immobilization Density

Crosslinking ChemistryRelative Antibody Immobilization Density (%)
EDC only117 ± 0.1
EDC/NHS100
EDC/sulfo-NHS100

Data from a study by Singh et al. (2012) comparing different EDC-based crosslinking strategies for a specific antibody immobilization application.[2] It is important to note that for many applications, the inclusion of NHS or sulfo-NHS is reported to increase overall yield and stability.[1] Optimal conditions should be determined empirically for each specific application.

Experimental Protocols

The following are generalized protocols for one-step and two-step EDC-NHS crosslinking reactions. Optimization of reagent concentrations, reaction times, and temperatures may be necessary for specific applications.

Materials and Reagents
  • MES Buffer (e.g., 0.1 M, pH 4.7-6.0)

  • Phosphate-Buffered Saline (PBS) (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Molecule with carboxyl groups (Molecule A)

  • Molecule with primary amine groups (Molecule B)

  • Quenching solution (e.g., hydroxylamine, Tris buffer, or 2-mercaptoethanol)

  • Desalting columns

Important: Always bring EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are moisture-sensitive. Prepare EDC and NHS solutions immediately before use.

Two-Step Crosslinking Protocol

This is the most common protocol as it allows for better control over the reaction and minimizes the risk of self-conjugation of the amine-containing molecule if it also possesses carboxyl groups.

  • Activation of Molecule A:

    • Dissolve Molecule A in MES buffer at the desired concentration.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the concentration of carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • (Optional) Removal of Excess Reagents:

    • To prevent unwanted side reactions with Molecule B, excess EDC and byproducts can be removed using a desalting column equilibrated with PBS (or the desired buffer for the next step).

  • Coupling to Molecule B:

    • If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding PBS.

    • Add Molecule B to the activated Molecule A solution. A common starting point is an equimolar ratio or a slight excess of Molecule B relative to Molecule A.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution to stop the reaction. Hydroxylamine (final concentration of 10-50 mM) will hydrolyze unreacted NHS-esters. Alternatively, a buffer containing primary amines like Tris (final concentration of 20-50 mM) can be used to cap any remaining active sites.

  • Purification:

    • Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted molecules and byproducts.

One-Step Crosslinking Protocol

This method is simpler but offers less control. It is suitable when self-conjugation of the amine-containing molecule is not a concern.

  • Reaction Setup:

    • Dissolve both Molecule A and Molecule B in MES buffer (pH 6.0).

    • Add EDC and NHS to the solution.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification:

    • Follow steps 4 and 5 from the two-step protocol.

Visualizing the Process

EDC-NHS Crosslinking Reaction Pathway

EDC_NHS_Pathway Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond O_Acylisourea->Amide_Bond + Amine (less efficient) NHS NHS / Sulfo-NHS NHS_Ester->Amide_Bond + Amine Amine Primary Amine (-NH2)

Caption: The reaction pathway of EDC-NHS crosslinking.

Two-Step Experimental Workflow

Two_Step_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_final Final Steps Activation Dissolve Molecule A in MES Buffer (pH 4.7-6.0) Add_Reagents Add EDC and NHS/Sulfo-NHS Activation->Add_Reagents Incubate_1 Incubate for 15-30 min at RT Add_Reagents->Incubate_1 Purify_or_Adjust Optional: Desalt or Adjust pH to 7.2-7.5 with PBS Incubate_1->Purify_or_Adjust Add_Molecule_B Add Molecule B Purify_or_Adjust->Add_Molecule_B Incubate_2 Incubate for 1-2 hours at RT Add_Molecule_B->Incubate_2 Quench Quench Reaction Incubate_2->Quench Purify Purify Conjugate Quench->Purify

References

Application Notes and Protocols: Utilizing MES Buffer for Optimal pH Control in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maintaining a stable physiological pH is one of the most critical parameters for the successful in vitro cultivation of mammalian cells. The optimal pH for most human and animal cell lines is tightly regulated between 7.2 and 7.4, and deviations from this range can lead to reduced cell viability, altered growth rates, and inconsistent experimental outcomes.[1][2] Cellular metabolism, particularly the production of lactic acid and CO₂, continuously releases acidic byproducts into the culture medium, causing a downward pH shift that can inhibit critical cellular functions.[3][4]

To counteract this acidification, culture media are supplemented with buffering systems. While the bicarbonate-CO₂ system is the most common physiological buffer, its efficacy is dependent on a controlled CO₂ environment, making the medium susceptible to rapid pH changes when handled in ambient air.[5] To enhance pH stability, non-volatile, zwitterionic biological buffers, often referred to as "Good's buffers," are widely used.

2-(N-morpholino)ethanesulfonic acid (MES) is a Good's buffer with a pKa of approximately 6.1 at 37°C, providing an effective buffering range of pH 5.5 to 6.7.[6][7] Although its pKa is lower than the optimal physiological pH of most mammalian cultures, MES is valuable for its ability to bolster the buffering capacity of media against significant acidic challenges. It is characterized by high water solubility, poor membrane permeability, and minimal interaction with metal ions, making it a suitable supplement for various cell culture applications.[8] This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of MES in mammalian cell culture media.

Application Data: MES Concentration and Its Effects

The selection of an appropriate MES concentration is a balance between achieving adequate buffering capacity and avoiding potential cytotoxicity. High concentrations of exogenous buffers can increase the osmolality of the medium and may have off-target effects on cell growth and metabolism.[9]

Table 1: Recommended MES Concentration Ranges for Cell Culture
ApplicationCell TypeRecommended MES Concentration (mM)Notes
Mammalian Cell CultureGeneral (e.g., CHO, HEK293)5 - 20Concentrations above 20 mM may lead to latent cytotoxicity over long-term culture.[10]
Plant Cell CultureVarious< 10MES can be toxic to most plant cells at concentrations above 10 mM.[8]
Yeast & Bacteria CultureHalophilic Bacteria, Yeast10 - 20Effective for regulating growth environments for certain microorganisms.[10]
Table 2: Effect of Non-Volatile Buffers on pH Stability in Mammalian Cell Culture

This data is adapted from experiments on DLD1 cells, demonstrating how supplementing a bicarbonate-buffered medium with a HEPES/MES mixture enhances pH stability against metabolic acidification.

Buffer Condition in DMEMInitial pHFinal pH (Day 7)pH Drop (ΔpH)
5% CO₂ / 22 mM HCO₃⁻7.6~7.0~0.6
5% CO₂ / 22 mM HCO₃⁻ + 10 mM HEPES/MES7.6~7.1~0.5
5% CO₂ / 22 mM HCO₃⁻ + 30 mM HEPES/MES7.6~7.2~0.4

Data extrapolated from Michl, J. et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.[3][9] The addition of a 10 mM or 30 mM HEPES/MES buffer combination clearly reduces the extent of pH drop over a 7-day culture period, showcasing the utility of non-volatile buffers in maintaining a more stable environment.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M Sterile MES Stock Solution

This protocol describes the preparation of a concentrated, sterile MES stock solution that can be added to cell culture media.

Materials:

  • MES Free Acid powder (MW: 195.24 g/mol )

  • High-purity, sterile water (e.g., Cell culture grade, WFI)

  • 10 N Sodium Hydroxide (NaOH) solution

  • Sterile 1 L glass bottle or flask

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile 0.22 µm bottle-top filter unit

  • Sterile storage bottles

Procedure:

  • In a laminar flow hood, add approximately 800 mL of high-purity water to a sterile 1 L glass bottle.

  • Add a sterile magnetic stir bar.

  • Weigh out 97.62 g of MES Free Acid powder and add it to the water while stirring. The solution will be acidic.

  • Allow the MES to dissolve completely. This may take some time.

  • Once dissolved, aseptically measure the pH of the solution.

  • Slowly add 10 N NaOH dropwise to adjust the pH to the desired setpoint (e.g., 6.0-6.5). Monitor the pH closely. Note: The final pH of the stock solution is not critical, as it will be diluted and the final medium will be pH-adjusted. A slightly acidic pH helps maintain stability.

  • Once the desired pH is reached, transfer the solution to a 1 L sterile graduated cylinder and add high-purity water to bring the final volume to 1 L.

  • Attach a sterile 0.22 µm filter unit to a sterile storage bottle and vacuum-filter the 0.5 M MES solution to ensure sterility.

  • Aliquot the sterile stock solution into smaller, sterile tubes or bottles for single use to avoid repeated contamination.

  • Store the stock solution at 2-8°C, protected from light. The solution is stable for several months.[4]

Protocol 2: Preparation of MES-Buffered Mammalian Cell Culture Medium

This protocol details how to supplement a basal medium with the sterile MES stock solution.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) or other required supplements

  • Sterile 0.5 M MES Stock Solution (from Protocol 1)

  • 1 N HCl and 1 N NaOH (sterile) for final pH adjustment

  • Sterile serological pipettes and storage bottles

Procedure:

  • In a biological safety cabinet, start with a known volume of basal medium (e.g., 465 mL for a 500 mL final volume).

  • Add the required supplements, such as FBS (e.g., 25 mL for 5% final concentration).

  • To achieve a final concentration of 10 mM MES, add 10 mL of the 0.5 M MES stock solution.

    • Calculation: V₁M₁ = V₂M₂ -> V₁ = (500 mL * 10 mM) / 500 mM = 10 mL

  • Gently mix the medium.

  • Measure the pH of the final medium using a calibrated pH meter.

  • If necessary, adjust the pH to the desired physiological range (typically 7.2-7.4) using sterile 1 N HCl or 1 N NaOH. Add the acid/base dropwise while gently stirring and monitoring the pH.

  • The MES-supplemented medium is now ready for use. Store at 2-8°C.

Protocol 3: Evaluating Efficacy and Cytotoxicity of MES Buffer

This experiment is designed to determine the optimal, non-toxic concentration of MES for a specific mammalian cell line (e.g., CHO-S cells).

Phase 1: Cell Seeding and Treatment

  • Culture CHO-S cells to a sufficient density in your standard, non-MES-buffered medium.

  • Prepare several flasks of culture medium, each with a different final MES concentration (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM) following Protocol 2.

  • Seed cells into multiple wells of 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of each respective medium. Prepare at least 3-6 replicate wells for each condition.

  • Establish control wells: "no cells" (medium only for background) and "0 mM MES" (cells in standard medium).

  • Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

Phase 2: Data Collection (at 24, 48, and 72 hours)

  • pH Measurement: At each time point, carefully remove 10-20 µL of supernatant from a replicate set of wells for each condition and measure the pH. This will assess the buffering efficacy.

  • Viability Assay (MTT Assay): a. Add 10 µL of MTT labeling reagent (5 mg/mL) to each well. b. Incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals. c. Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the crystals. d. Measure the absorbance at 570 nm using a microplate reader. Higher absorbance correlates with higher cell viability.

  • Cytotoxicity Assay (LDH Release Assay - Optional): a. To assess membrane integrity, collect 50 µL of supernatant from each well. b. Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This assay measures lactate (B86563) dehydrogenase released from damaged cells.

Phase 3: Data Analysis

  • pH Stability: Plot the pH of the medium over time for each MES concentration.

  • Cell Viability: Calculate the percentage of cell viability for each MES concentration relative to the 0 mM MES control.

    • % Viability = (Absorbance_MES / Absorbance_Control) * 100

  • Cytotoxicity: Calculate the percentage of cytotoxicity based on the LDH assay results.

Visualizations and Workflows

Diagram 1: Workflow for Preparing MES-Buffered Media

G cluster_prep MES Stock Solution (Protocol 1) cluster_media Final Culture Medium (Protocol 2) p1 Weigh MES Free Acid p2 Dissolve in 80% Final Volume of H₂O p1->p2 p3 Adjust pH with NaOH p2->p3 p4 QS to Final Volume p3->p4 p5 Sterile Filter (0.22 µm) p4->p5 m3 Add MES Stock Solution p5->m3 m1 Start with Basal Medium m2 Add Supplements (e.g., FBS) m1->m2 m2->m3 m4 Adjust Final pH to 7.2-7.4 m3->m4 m5 Medium Ready for Use m4->m5

Caption: Workflow for preparing a sterile MES stock solution and its addition to cell culture medium.

Diagram 2: Workflow for Evaluating Buffer Performance

G cluster_setup Experimental Setup cluster_data Data Collection (24, 48, 72h) cluster_analysis Data Analysis s1 Prepare Media with Varying MES Concentrations (0, 5, 10, 20, 40 mM) s2 Seed Cells in 96-Well Plates s1->s2 s3 Incubate (37°C, 5% CO₂) s2->s3 d1 Measure pH of Supernatant s3->d1 d2 Perform MTT Assay (Viability) s3->d2 d3 Perform LDH Assay (Cytotoxicity) s3->d3 a1 Plot pH vs. Time d1->a1 a2 Calculate % Viability d2->a2 d3->a2 a3 Determine Optimal Concentration a1->a3 a2->a3

Caption: Experimental workflow for testing the efficacy and cytotoxicity of different MES concentrations.

Diagram 3: pH-Stress Signaling Pathway

G cluster_env Cellular Environment cluster_path Intracellular Signaling env1 Poor pH Control (Acidosis, pH < 7.0) p1 Increased ROS Production env1->p1 env2 Stable pH with MES (pH 7.2-7.4) out2 Cellular Homeostasis, Normal Growth & Viability env2->out2 p2 AKT Pathway Activation p1->p2 p3 IκB Degradation p2->p3 p4 NF-κB Activation & Nuclear Translocation p3->p4 out1 Pro-inflammatory Gene Expression, Reduced Viability, Altered Growth p4->out1

Caption: Acidosis-induced NF-κB signaling, a stress pathway mitigated by effective pH buffering.[9]

References

Application Note and Protocol for Adjusting MES Buffer to pH 6.0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 2-(N-morpholino)ethanesulfonic acid (MES) buffer and the precise adjustment of its pH to 6.0. MES is a zwitterionic buffer developed by Good and his colleagues and is widely used in biochemistry, molecular biology, and cell culture due to its favorable characteristics.[1][2][3] It has a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[3][4] MES is known for its low ultraviolet absorbance, minimal binding to metal ions, and chemical stability, making it a reliable component in various experimental systems.[1][3][5]

Data Presentation

A summary of the key properties of MES is provided in the table below for quick reference.

PropertyValueReference
Molecular Formula C₆H₁₃NO₄S[1][2]
Molecular Weight 195.24 g/mol [2]
pKa (at 25°C) ~6.15[3][4]
Useful pH Range 5.5 - 6.7[2][6]
Appearance White Crystalline Powder[6]

Experimental Protocol: Adjusting MES Buffer to pH 6.0 with HCl

This protocol details the preparation of a 0.1 M MES buffer solution and the adjustment of its pH to 6.0 using hydrochloric acid (HCl). This procedure assumes the starting material is the sodium salt of MES, which will result in a solution with a pH above 6.0.

Materials
  • MES sodium salt

  • Deionized (DI) or distilled (dH₂O) water

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Standard pH calibration buffers (pH 4.0, 7.0, 10.0)

Equipment
  • Calibrated pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Graduated cylinders

  • Beakers

  • Volumetric flask (for final volume adjustment)

  • 0.22 µm sterile filter (optional, for sterile applications)

Step-by-Step Procedure
  • Calculate the Required Mass of this compound:

    • To prepare 1 liter of a 0.1 M MES buffer, you will need to calculate the mass of this compound based on its molecular weight (217.2 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 1 L x 217.2 g/mol = 21.72 g

  • Dissolve the this compound:

    • Measure approximately 800 mL of deionized water into a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • While stirring, gradually add the calculated mass of this compound to the water until it is completely dissolved.

  • Calibrate the pH Meter:

    • Before use, ensure the pH meter is properly calibrated according to the manufacturer's instructions using standard pH buffers.

  • Initial pH Measurement:

    • Immerse the calibrated pH electrode into the MES solution.

    • Allow the reading to stabilize and record the initial pH of the solution. The pH should be higher than the target of 6.0.

  • pH Adjustment with HCl:

    • Slowly add small increments of a 1 M HCl solution to the MES solution while continuously stirring.

    • Monitor the pH closely. As the pH approaches 6.0, add the HCl dropwise to avoid overshooting the target pH.

    • Allow the solution to equilibrate after each addition of HCl before taking a final pH reading.

  • Final Volume Adjustment:

    • Once the pH of the solution is stable at 6.0, transfer the solution to a 1 L volumetric flask.

    • Add deionized water to bring the final volume to the 1 L mark.

    • Mix the solution thoroughly to ensure homogeneity.

  • Sterilization and Storage (Optional):

    • For applications requiring sterility, the buffer can be passed through a 0.22 µm filter.[3]

    • Store the prepared buffer at 4°C to inhibit microbial growth.[3]

Workflow for MES Buffer pH Adjustment

MES_Buffer_pH_Adjustment cluster_preparation Buffer Preparation cluster_adjustment pH Adjustment cluster_finalization Final Steps weigh Weigh this compound dissolve Dissolve in 80% of Final Volume of Water weigh->dissolve measure_initial_ph Measure Initial pH dissolve->measure_initial_ph add_hcl Titrate with HCl measure_initial_ph->add_hcl measure_final_ph Verify Final pH is 6.0 add_hcl->measure_final_ph Iterate until pH 6.0 adjust_volume Adjust to Final Volume measure_final_ph->adjust_volume sterilize_store Sterilize and Store adjust_volume->sterilize_store

Caption: Workflow for preparing MES buffer and adjusting the pH to 6.0 with HCl.

Alternative Protocol: Using MES Free Acid and NaOH

It is more common to start with MES free acid and adjust the pH upwards using a base like sodium hydroxide (B78521) (NaOH).

  • Dissolve MES Free Acid: Dissolve 19.52 g of MES free acid (for a 0.1 M solution in 1 L) in approximately 800 mL of deionized water. The initial pH will be acidic.

  • Adjust pH with NaOH: Slowly add a concentrated NaOH solution (e.g., 1 M or 10 M) to the stirring MES solution until the pH reaches 6.0.

  • Final Steps: Adjust the final volume to 1 L with deionized water, mix, and store as described above.

References

Application Notes and Protocols for MES Buffer in Electron Microscopy Sample Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MES (2-(N-morpholino)ethanesulfonic acid) buffer for the fixation of biological samples for electron microscopy (EM). MES, a zwitterionic "Good's" buffer, presents a viable and safer alternative to traditional buffers like cacodylate and phosphate (B84403), offering excellent pH stability within its effective range and minimal interference with biological processes.

Introduction to MES Buffer

MES is a sulfonic acid-based buffer with a pKa of 6.1 at 25°C, making it an effective buffering agent in the pH range of 5.5 to 6.7.[1][2] Its key advantages in the context of electron microscopy include:

  • Safety: MES is non-toxic, providing a significant advantage over the hazardous, arsenic-containing cacodylate buffer.[3]

  • Stability: It is chemically stable and does not tend to precipitate with cations like calcium, which can be an issue with phosphate buffers.[2][3]

  • Low Reactivity: MES does not significantly interact with most metal ions and has minimal interference with many biological reactions.[2]

  • Low UV Absorbance: It exhibits minimal absorbance in the UV range, which is beneficial for correlative studies.[4]

Comparative Analysis of Common EM Buffers

The choice of buffer is a critical step in preserving the ultrastructure of biological specimens. Below is a comparison of MES with two other commonly used buffers in electron microscopy.

FeatureMES BufferCacodylate BufferPhosphate Buffer
Effective pH Range 5.5 - 6.7[1]5.0 - 7.4[5]Broad, adaptable range (e.g., 5.8 - 8.0)
Toxicity Non-toxicToxic (contains arsenic), potential carcinogen[3]Non-toxic[3]
Precipitation with Cations Does not precipitate with Ca²⁺ or other divalent cations[2]Does not precipitate with calcium ions[3]Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) and uranyl acetate[3][6]
Reactivity with Fixatives Generally low reactivityDoes not react with aldehyde fixatives[5]Generally low reactivity
Shelf Life of Solution Good, but can turn yellow over time, especially if autoclaved[7]Long shelf life, resistant to microbial growth[3][6]Shorter shelf life, can support microbial growth[3][6]
Primary Applications in EM General purpose, good for immunoelectron microscopy, safer alternative to cacodylateStandard for ultrastructural preservation, especially when avoiding phosphate precipitates is crucialGeneral histology, immunohistochemistry, electron microscopy

Experimental Protocols

The following protocols provide a framework for using MES buffer in the primary and secondary fixation steps for transmission electron microscopy (TEM). Researchers should note that optimal conditions may vary depending on the specific sample type and experimental goals.

Preparation of MES Buffer Stock Solution (0.1 M)

This protocol outlines the preparation of a 0.1 M MES stock solution, which can be used to prepare the working fixative solutions.

Materials:

  • MES (2-(N-morpholino)ethanesulfonic acid), free acid (M.W. 195.24 g/mol ) or monohydrate (M.W. 213.25 g/mol )

  • Deionized water (dH₂O)

  • 1N or 10N Sodium hydroxide (B78521) (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weighing MES: To prepare 1 L of 0.1 M MES buffer, weigh out 19.52 g of MES free acid or 21.33 g of MES monohydrate.

  • Dissolving: Add the MES powder to approximately 800 mL of dH₂O in a beaker with a magnetic stir bar. Stir until the powder is completely dissolved.[1] The initial pH will be acidic.

  • pH Adjustment: Place the beaker on the magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add NaOH solution dropwise while monitoring the pH. Adjust the pH to the desired value (typically between 6.0 and 6.5 for most applications).[1]

  • Final Volume: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Bring the final volume to 1 L with dH₂O.

  • Sterilization and Storage: For long-term storage, the buffer solution can be filter-sterilized using a 0.22 µm filter.[1] Store the buffer at 4°C.[1] It is recommended to prepare fresh solutions for critical applications.

Primary Fixation with Glutaraldehyde (B144438) in MES Buffer

This protocol describes the use of MES buffer for the primary fixation step with glutaraldehyde.

Materials:

  • 0.1 M MES buffer (prepared as in 3.1)

  • EM-grade glutaraldehyde (e.g., 25% or 50% aqueous solution)

  • Sucrose (B13894) (optional, for osmolarity adjustment)

  • Specimen

  • Glass vials

Procedure:

  • Prepare Primary Fixative: In a fume hood, prepare the desired concentration of glutaraldehyde (typically 2-4%) in 0.1 M MES buffer.[8] For example, to prepare 10 mL of 2.5% glutaraldehyde in 0.1 M MES buffer, add 1 mL of 25% glutaraldehyde to 9 mL of 0.1 M MES buffer.

  • Osmolarity Adjustment (Optional): The osmolarity of the fixative solution should be slightly hypertonic to the sample.[9] If necessary, adjust the osmolarity by adding sucrose.

  • Fixation: Immediately immerse the tissue blocks (typically 1 mm³) or cells in the primary fixative solution.[10] The volume of the fixative should be at least 10-20 times the volume of the sample.

  • Incubation: Incubate the samples for 1-2 hours at room temperature or overnight at 4°C.[11][12] The optimal time will depend on the tissue type and size.

  • Washing: After fixation, carefully remove the fixative solution and wash the samples three times with 0.1 M MES buffer for 10-15 minutes each time to remove excess glutaraldehyde.[11]

Secondary Fixation with Osmium Tetroxide in MES Buffer

This protocol details the use of MES buffer for the secondary fixation step with osmium tetroxide.

Materials:

  • 0.1 M MES buffer (prepared as in 3.1)

  • Osmium tetroxide (OsO₄) solution (e.g., 4% aqueous solution)

  • Washed specimens from primary fixation

Procedure:

  • Prepare Secondary Fixative: In a certified fume hood, prepare a 1-2% osmium tetroxide solution in 0.1 M MES buffer.[8][13] For example, to prepare a 1% OsO₄ solution, mix equal parts of a 2% aqueous OsO₄ solution and 0.2 M MES buffer. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Post-Fixation: Immerse the washed specimens in the osmium tetroxide solution.

  • Incubation: Incubate for 1-2 hours at room temperature in the dark.[14]

  • Rinsing: Carefully remove the osmium tetroxide solution and dispose of it according to institutional guidelines. Rinse the samples three times with distilled water for 5-10 minutes each.[14]

  • Dehydration and Embedding: The samples are now ready for dehydration through a graded ethanol (B145695) series and subsequent embedding in resin according to standard protocols.

Key Parameters for MES-Based Fixation

Successful fixation requires careful control of several parameters. The following table provides a general guide for using MES buffer in electron microscopy protocols.

ParameterRecommended Range/ValueNotes
MES Buffer Concentration 0.05 M - 0.2 M0.1 M is a common starting concentration.
pH 6.0 - 6.8Should be optimized for the specific tissue or cell type.
Glutaraldehyde Concentration 2% - 4% (v/v)Higher concentrations may be needed for dense tissues.
Osmium Tetroxide Concentration 1% - 2% (w/v)1% is most common for routine fixation.[14]
Primary Fixation Time 1 - 2 hours at RT, or overnight at 4°CDependent on sample size and type.[11][12]
Secondary Fixation Time 1 - 2 hours at RTShould be performed in the dark.[14]
Osmolarity Slightly hypertonic to the sampleCan be adjusted with sucrose or salts.

Visualized Workflows and Logic

General Workflow for EM Sample Fixation with MES Buffer

The following diagram illustrates the key steps in preparing a biological sample for electron microscopy using MES buffer.

G cluster_prep Buffer and Fixative Preparation cluster_fixation Fixation and Processing prep_mes Prepare 0.1M MES Buffer prep_primary Prepare Glutaraldehyde in MES Buffer prep_mes->prep_primary prep_secondary Prepare Osmium Tetroxide in MES Buffer prep_mes->prep_secondary primary_fix Primary Fixation (Glutaraldehyde in MES) prep_primary->primary_fix secondary_fix Secondary Fixation (Osmium Tetroxide in MES) prep_secondary->secondary_fix sample Sample Acquisition (Tissue/Cells) sample->primary_fix wash1 Wash with MES Buffer primary_fix->wash1 wash1->secondary_fix wash2 Rinse with Distilled Water secondary_fix->wash2 dehydration Dehydration (Graded Ethanol Series) wash2->dehydration embedding Resin Infiltration and Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning staining Staining (Uranyl Acetate & Lead Citrate) sectioning->staining imaging TEM Imaging staining->imaging

General workflow for electron microscopy sample preparation using MES buffer.

Decision-Making for Buffer Selection in Electron Microscopy

This diagram outlines the logical considerations when choosing an appropriate buffer for your electron microscopy experiment.

G cluster_criteria Key Considerations cluster_buffers Buffer Choices start Start: Choose a Buffer for EM Fixation toxicity Is toxicity a concern? (e.g., arsenic in cacodylate) start->toxicity calcium Does the protocol involve Ca²⁺ ions? start->calcium ph_range What is the optimal pH for the sample? start->ph_range immuno Is it for immunoelectron microscopy? start->immuno mes Use MES Buffer (Non-toxic, Ca²⁺ compatible) toxicity->mes Yes cacodylate Use Cacodylate Buffer (Good preservation, but toxic) toxicity->cacodylate No calcium->mes Yes phosphate Use Phosphate Buffer (Non-toxic, but can precipitate Ca²⁺) calcium->phosphate No ph_range->mes pH 5.5 - 6.7 ph_range->cacodylate pH 5.0 - 7.4 ph_range->phosphate Wide range immuno->mes Often a good choice

Decision tree for selecting a buffer for electron microscopy.

Conclusion

MES buffer is a valuable tool for researchers seeking a reliable and safer alternative to traditional buffers in electron microscopy. Its favorable chemical properties, including non-toxicity and compatibility with divalent cations, make it an excellent choice for a wide range of applications, including standard ultrastructural analysis and immunoelectron microscopy. While the protocols provided here offer a solid foundation, empirical optimization for specific sample types is always recommended to achieve the best possible preservation of cellular detail.

References

Troubleshooting & Optimization

MES buffer precipitation issues during cold storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MES (2-(N-morpholino)ethanesulfonic acid) buffer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues with MES buffer, particularly precipitation during cold storage.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what is its effective pH range?

A1: MES is a zwitterionic biological buffer, one of the "Good's" buffers, developed for biochemical and biological research.[1] Its chemical formula is C₆H₁₃NO₄S, and it has a molecular weight of 195.24 g/mol .[2][3] The effective buffering range for MES is typically between pH 5.5 and 6.7.[3] Its pKa is approximately 6.15 at 20°C and 6.10 at 25°C.[3][4]

Q2: Why is my MES buffer precipitating during cold storage (e.g., at 4°C)?

A2: Precipitation of MES buffer during cold storage is a common issue primarily due to its temperature-dependent solubility. As the temperature decreases, the solubility of MES in water decreases. If the buffer concentration exceeds its solubility limit at the storage temperature, it will precipitate out of the solution. Other factors can include the presence of other salts ("salting out") and the overall ionic strength of the solution.

Q3: How does temperature affect the pH of my MES buffer?

A3: The pH of MES buffer is sensitive to temperature changes. The pKa of MES decreases as the temperature decreases. The temperature coefficient (ΔpKa/ΔT) for MES is approximately -0.011, which means that for every 1°C decrease in temperature, the pKa will increase by about 0.011 units.[3][5] This can lead to a significant shift in the pH of your buffer when it is cooled.

Q4: Is it acceptable to autoclave MES buffer for sterilization?

A4: Autoclaving MES buffer is not recommended. Heating MES solutions can cause them to turn yellow, although the pH may not change significantly.[6] The identity of the yellow degradation product is unknown.[6] The preferred method for sterilizing MES buffer solutions is by filtration through a 0.22 µm filter.[3]

Q5: Can I use a precipitated MES buffer solution?

A5: It is not advisable to use a precipitated buffer solution directly in your experiments. The formation of a precipitate changes the concentration of the buffer components in the supernatant, which will alter both the buffering capacity and the pH of the solution.[7] This can lead to inaccurate and irreproducible experimental results. The precipitate should be redissolved before use.[7]

Troubleshooting Guide for MES Buffer Precipitation

If you encounter precipitation in your MES buffer during cold storage, follow this step-by-step troubleshooting guide.

Initial Assessment
  • Visual Inspection: Observe the precipitate. Is it crystalline or amorphous? Is it colored?

  • Check Storage Conditions: Confirm the storage temperature. Has it been stored at a lower temperature than intended?

  • Review Buffer Composition: Note the concentration of MES and any other components in the buffer (e.g., salts, additives).

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting MES buffer precipitation.

MES_Troubleshooting Troubleshooting Workflow for MES Buffer Precipitation start Precipitate Observed in Cold MES Buffer warm Warm buffer to room temperature (25°C) start->warm dissolves Precipitate Dissolves? warm->dissolves Yes warm->dissolves No solubility_issue Likely solubility issue due to low temperature or high concentration. Action: 1. Use buffer at room temperature. 2. Lower buffer concentration. 3. Prepare fresh buffer at a lower concentration for cold storage. dissolves->solubility_issue persistent_precipitate Precipitate Persists dissolves->persistent_precipitate identify_precipitate Identify Precipitate (See Protocol 2) persistent_precipitate->identify_precipitate is_mes Is the precipitate MES? identify_precipitate->is_mes is_salt Is the precipitate a salt? is_mes->is_salt No mes_precipitate_solution Action: 1. Lower MES concentration. 2. Check for and remove sources of contaminating ions that could reduce MES solubility. is_mes->mes_precipitate_solution Yes unknown_precipitate Unknown Precipitate is_salt->unknown_precipitate No salt_precipitate_solution Action: 1. Lower salt concentration. 2. Choose a more soluble salt. 3. Prepare buffer and salt solutions separately and mix just before use. is_salt->salt_precipitate_solution Yes unknown_precipitate_solution Action: 1. Review all components for incompatibilities. 2. Prepare fresh buffer with high-purity reagents. 3. Consider an alternative buffer. unknown_precipitate->unknown_precipitate_solution

A decision tree for troubleshooting MES buffer precipitation.

Quantitative Data

Table 1: MES Buffer Properties
PropertyValueReference
Molecular Weight195.24 g/mol [2][3]
pKa (20°C)6.15[4]
pKa (25°C)6.10[3]
ΔpKa/ΔT-0.011/°C[3][5]
Effective pH Range5.5 - 6.7[3]
Table 2: Solubility of MES Buffer in Water
TemperatureApproximate SolubilityReference
0°C0.65 M (126.9 g/L)[3]
4°C0.65 M (126.9 g/L)[8]
25°C> 0.3 M (> 60 g/L)[9]

Note: There is some discrepancy in the reported solubility at 25°C. It is advisable to empirically test the solubility for your specific application and desired concentration.

Table 3: Properties of Alternative Buffers for Cold Storage
BufferpKa (25°C)ΔpKa/ΔT (°C⁻¹)Solubility at 4°C
MES 6.10-0.011~0.65 M
PIPES 6.76-0.0085Poorly soluble
MOPS 7.20-0.013~3.1 M
Bis-Tris 6.50-0.017~1 M

Data compiled from multiple sources.[5][8][10][11][12] Solubility can be affected by pH and other solutes.

Experimental Protocols

Protocol 1: Preparation of a Stable 0.5 M MES Stock Solution (pH 6.1) for Cold Storage

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • High-purity, deionized water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter with a temperature probe

  • Sterile 0.22 µm filter unit

  • Sterile storage bottles

Procedure:

  • Dissolution: In a calibrated beaker, add 97.62 g of MES free acid to 800 mL of high-purity water. Stir with a magnetic stir bar until the powder is completely dissolved. The initial pH of the solution will be acidic.[13]

  • pH Adjustment: Cool the solution to room temperature (20-25°C). Place the calibrated pH electrode and temperature probe into the solution. Slowly add 10 N NaOH dropwise while continuously stirring and monitoring the pH. Adjust the pH to 6.1.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1000 mL. Mix thoroughly.

  • Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Store the buffer at 4°C in a tightly sealed, clearly labeled bottle.[2]

Protocol 2: Identification of Precipitate

Objective: To determine if the precipitate is MES, a salt, or another component.

Materials:

  • Precipitated buffer solution

  • Centrifuge and centrifuge tubes

  • High-purity water

  • Microscope and slides

  • Optional: Analytical techniques such as FTIR or HPLC

Procedure:

  • Isolate the Precipitate:

    • Take an aliquot of the cold, precipitated buffer.

    • Centrifuge at 4°C to pellet the precipitate.

    • Carefully decant the supernatant.

  • Solubility Test:

    • Wash the pellet with a small amount of ice-cold water to remove any remaining soluble components and centrifuge again.

    • Resuspend the washed pellet in a small volume of high-purity water at room temperature.

    • Observation: If the precipitate readily dissolves in water at room temperature, it is likely the buffer component (MES) or a salt that is less soluble at low temperatures.

  • Microscopic Examination:

    • Place a small drop of the resuspended precipitate (or the original precipitated solution) on a microscope slide.

    • Observe the crystal morphology. Compare with the crystal structure of pure MES if available. Salt crystals often have a distinct crystalline structure.

  • Further Analysis (Optional):

    • If the identity of the precipitate is still unclear, more advanced analytical techniques can be employed:

      • Fourier-Transform Infrared Spectroscopy (FTIR): The spectrum of the dried precipitate can be compared to that of pure MES and other buffer components.

      • High-Performance Liquid Chromatography (HPLC): The resuspended precipitate can be analyzed to identify its components.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical principles underlying MES buffer precipitation at low temperatures.

Precipitation_Principles Factors Influencing MES Buffer Precipitation in Cold cluster_factors Contributing Factors cluster_mechanisms Mechanisms Low Temperature (e.g., 4°C) Low Temperature (e.g., 4°C) Reduced MES Solubility Reduced MES Solubility Low Temperature (e.g., 4°C)->Reduced MES Solubility High MES Concentration High MES Concentration High MES Concentration->Reduced MES Solubility High Salt Concentration High Salt Concentration Salting Out Effect Salting Out Effect High Salt Concentration->Salting Out Effect Precipitation of MES Precipitation of MES Reduced MES Solubility->Precipitation of MES Salting Out Effect->Precipitation of MES

Chemical principles of MES precipitation at low temperatures.

References

my MES buffer pH is incorrect after dissolving

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with MES buffer preparation, specifically addressing incorrect pH after dissolution.

Troubleshooting Guide: Incorrect MES Buffer pH

Issue: The measured pH of your MES buffer is incorrect after dissolving the MES powder.

This guide will walk you through a systematic process to identify and resolve the root cause of the pH discrepancy.

Troubleshooting Workflow

MES_Troubleshooting start Start: Incorrect MES Buffer pH check_form 1. Verify MES Form (Free Acid vs. Salt) start->check_form form_acid Using MES Free Acid? check_form->form_acid form_salt Using MES Sodium Salt? form_acid->form_salt No dissolution_protocol 2. Review Dissolution Protocol form_acid->dissolution_protocol Yes ph_adjustment 3. Check pH Adjustment Step form_salt->ph_adjustment Yes dissolved_completely Dissolved MES completely before pH adjustment? dissolution_protocol->dissolved_completely dissolved_completely->dissolution_protocol No, redissolve dissolved_completely->ph_adjustment Yes correct_base Using a strong base (e.g., NaOH)? ph_adjustment->correct_base correct_base->ph_adjustment No, use strong base temp_consideration 4. Consider Temperature Effects correct_base->temp_consideration Yes temp_calibrated pH meter calibrated at working temperature? temp_consideration->temp_calibrated temp_calibrated->temp_consideration No, recalibrate water_quality 5. Assess Water and Reagent Quality temp_calibrated->water_quality Yes high_purity_water Used high-purity, nuclease-free water? water_quality->high_purity_water high_purity_water->water_quality No, use purified water mes_quality MES powder within shelf-life and stored correctly? high_purity_water->mes_quality Yes mes_quality->water_quality No, use new MES end_success Resolution: Correct pH Achieved mes_quality->end_success Yes

Caption: Troubleshooting workflow for incorrect MES buffer pH.

Frequently Asked Questions (FAQs)

Q1: My final MES buffer pH is much higher than the target pH, even after adding a strong base. What is the likely cause?

A1: The most common reason for a significantly higher than expected pH is the use of this compound instead of MES free acid.[1][2] MES free acid is acidic when dissolved in water, requiring the addition of a base like sodium hydroxide (B78521) (NaOH) to raise the pH to the desired buffering range.[1][2] Conversely, this compound is the conjugate base and will produce a basic solution on its own. If you are using this compound and your protocol calls for MES free acid, you will not be able to achieve a lower, acidic pH.

Q2: I've confirmed I'm using MES free acid, but the pH is still incorrect. What else could be wrong?

A2: Several factors could be at play:

  • Incomplete Dissolution: It is crucial to ensure that the MES powder is completely dissolved in water before you begin adjusting the pH with a strong base.[1][2]

  • Incorrect pH Adjustment: Always add the strong base (e.g., 10 N NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.[3] Overshooting the target pH and then trying to correct it by adding acid can alter the ionic strength of the buffer.[4]

  • Water Quality: The purity of the water used is critical. High-purity, deionized, nuclease-free water should be used for buffer preparation. Contaminants in the water can affect the final pH.

  • Reagent Quality: Ensure your MES powder is of high purity (analytical grade) and has been stored correctly according to the manufacturer's instructions.[5] Degradation of the MES powder can lead to pH inaccuracies.

Q3: Does the temperature of my solution affect the pH of the MES buffer?

A3: Yes, temperature has a notable effect on the pKa of MES, and therefore the pH of the buffer. The pKa of MES decreases as the temperature increases.[3][6] It is essential to calibrate your pH meter at the temperature at which you will be using the buffer.[4] If you prepare the buffer at room temperature but use it at a different temperature (e.g., 4°C or 37°C), the pH will shift.

Q4: Will diluting my concentrated MES buffer stock change its pH?

A4: Yes, diluting a concentrated MES buffer stock solution can lead to a change in pH.[7] While the Henderson-Hasselbalch equation suggests that pH is dependent on the ratio of the acid and its conjugate base (which shouldn't change upon dilution), in practice, the activities of the ions change with concentration.[7] This effect is more pronounced when diluting highly concentrated stock solutions (e.g., greater than 100 mM).[7] For critical applications, it is recommended to prepare the buffer at its final working concentration or to verify the pH after dilution.

Data Presentation

Table 1: Effect of Temperature on the pKa of MES Buffer

Temperature (°C)pKa of MES
206.15
256.10[6]
375.97

This table illustrates the inverse relationship between temperature and the pKa of MES. As the temperature increases, the pKa decreases, which will result in a lower pH for the buffer solution.

Experimental Protocols

Protocol 1: Preparation of 1 L of 0.1 M MES Buffer (pH 6.0)

Materials:

  • MES free acid (M.W. 195.24 g/mol )

  • High-purity, deionized water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter and probe

  • Stir plate and stir bar

  • 1 L volumetric flask

Methodology:

  • Weighing MES: Accurately weigh out 19.52 g of MES free acid.

  • Initial Dissolution: Add the MES powder to a beaker containing approximately 800 mL of deionized water.

  • Complete Dissolution: Place the beaker on a stir plate and stir until the MES powder is completely dissolved. The initial pH of the solution will be acidic (around 2.5-4.0).[6]

  • pH Adjustment: While continuously stirring, slowly add 10 N NaOH dropwise to the solution. Monitor the pH using a calibrated pH meter.

  • Final Volume: Once the pH reaches 6.0, stop adding NaOH. Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

  • Sterilization (Optional): If required for your application, sterilize the buffer solution by filtering it through a 0.22 µm filter.

  • Storage: Store the buffer at 4°C.

Protocol 2: Quality Control Check of MES Powder

Objective: To verify the quality of the MES powder if it is suspected to be a source of pH inaccuracy.

Methodology:

  • Prepare a Test Solution: Prepare a small, known concentration of MES buffer using the questionable MES powder and high-purity water, following Protocol 1.

  • Prepare a Control Solution: Simultaneously, prepare an identical MES buffer solution using a new, unopened container of high-purity MES powder from a reputable supplier.

  • Compare pH: Measure and compare the initial and final pH values of both the test and control solutions. A significant deviation in the pH of the test solution compared to the control suggests an issue with the quality of the MES powder.

  • Visual Inspection: Visually inspect the MES powder for any discoloration or clumping, which could indicate degradation. A high-quality MES powder should be a white crystalline solid.[5]

References

Technical Support Center: MES Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with MES (2-(N-morpholino)ethanesulfonic acid) buffer solutions, particularly discoloration.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what is it used for?

MES is a zwitterionic buffer developed by Good and his colleagues.[1] It is commonly used in biochemistry and molecular biology to maintain a stable pH in the range of 5.5 to 6.7.[2][3] Its desirable properties include high water solubility, minimal binding to metal ions, and low UV absorbance, making it suitable for various applications such as enzyme assays, protein purification, electrophoresis, and cell culture.[2][3][4]

Q2: My MES buffer solution has turned yellow. What is the cause?

A yellow discoloration in MES buffer solutions is a common observation and can be attributed to several factors:

  • Aging: Over time, MES buffer solutions can degrade, leading to the formation of a yellow-colored substance.[5]

  • Exposure to Heat: High temperatures, such as those from autoclaving, can cause the buffer to turn yellow immediately.[5][6] Heating MES buffer at 75°C for a short period can also induce a yellow color.[7]

  • Exposure to Light: Prolonged exposure to light can also contribute to the yellowing of MES buffer solutions over time.[8][9]

While the exact identity of the yellow degradation product is not clearly defined in the literature, it is a known phenomenon associated with the buffer's stability.[5][6]

Q3: Does the yellow color affect the performance of my MES buffer?

The yellowing of an MES buffer solution does not necessarily indicate a change in its pH.[5][6] Some sources suggest that a slight coloration over time may not affect the quality or performance of the buffer in certain applications.[9][10] However, for sensitive experiments, it is generally recommended to use a fresh, colorless solution to ensure reproducibility and avoid potential interference from the unknown degradation products.[5]

Q4: How should I properly prepare and store my MES buffer solution to prevent it from turning yellow?

To maintain the stability and prevent discoloration of your MES buffer solution, follow these best practices:

  • Preparation:

    • Use high-purity MES powder and deionized water.[8]

    • Filter-sterilize the solution using a 0.22 µm filter instead of autoclaving.[2][6] Autoclaving is not recommended as it can cause degradation.[2][5]

  • Storage:

    • Store the solution at 2-8°C.[2][6][8]

    • Protect the solution from light by storing it in a dark or opaque bottle, or by wrapping the container in aluminum foil.[5][8]

    • Ensure the container is well-sealed to prevent contamination.[8]

The shelf life of a properly stored MES buffer solution can be several months.[2][3][6]

Troubleshooting Guide: My MES Buffer is Yellow

This guide will help you determine the cause of your yellow MES buffer and the appropriate course of action.

Visual Inspection and Initial Assessment
ObservationPotential CauseRecommended Action
Faint Yellow Color Aging, minor light exposureCheck the pH of the buffer. If it is within the expected range, you may consider using it for non-critical applications. However, for sensitive assays, preparing a fresh solution is recommended.
Bright Yellow Color Significant degradation due to age, heat, or light exposureDiscard the buffer and prepare a fresh solution.
Precipitate or Cloudiness Contamination or precipitation of saltsDiscard the buffer and prepare a fresh solution, ensuring all components are fully dissolved.
Troubleshooting Workflow

The following diagram outlines the decision-making process when you encounter a yellow MES buffer solution.

MES_Troubleshooting Troubleshooting Yellow MES Buffer cluster_observe Observation cluster_assess Assessment cluster_action Action cluster_prevention Prevention start MES Buffer is Yellow check_age How old is the buffer? start->check_age check_storage How was it stored? (Light/Temp Exposure) start->check_storage check_prep How was it prepared? (Autoclaved?) start->check_prep check_ph Check pH check_age->check_ph check_storage->check_ph check_prep->check_ph use_non_critical Use for non-critical applications check_ph->use_non_critical pH is OK discard Discard and prepare fresh buffer check_ph->discard pH is out of range or in doubt best_practices Follow Best Practices: - Store at 2-8°C - Protect from light - Filter-sterilize (do not autoclave) use_non_critical->best_practices discard->best_practices

Troubleshooting workflow for yellow MES buffer.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M MES Stock Solution (pH 6.0)

Materials:

  • MES Free Acid powder (MW: 195.24 g/mol )

  • High-purity deionized water (dH₂O)

  • 10 N NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • 0.22 µm sterile filter unit

  • Sterile storage bottle (amber or wrapped in foil)

Procedure:

  • In a beaker, dissolve 97.62 g of MES free acid in 800 mL of dH₂O.

  • Place the beaker on a stir plate and stir until the powder is completely dissolved. The initial pH of the solution will be around 3.2.[6]

  • Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH reaches 6.0.

  • Transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.

  • Filter-sterilize the solution using a 0.22 µm filter unit into a sterile storage bottle.

  • Label the bottle with the solution name, concentration, pH, and date of preparation.

  • Store the bottle at 2-8°C, protected from light.

References

troubleshooting microbial contamination in MES buffer stock

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for microbial contamination in MES (2-(N-morpholino)ethanesulfonic acid) buffer stocks.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what is its effective pH range?

MES is a zwitterionic buffer developed by Norman E. Good and is widely used in biological and biochemical research.[1] It is known for its minimal interference with biological systems and low UV absorbance.[2] Its key properties include a pKa of 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[2]

Q2: My MES buffer stock appears cloudy or has visible particulates. What is the cause?

A cloudy appearance, discoloration, or the presence of particulates are common indicators of microbial contamination (e.g., bacteria, fungi) or precipitation of buffer components.[2][3] Contamination can be introduced from various sources, including non-sterile water, airborne spores, or improper handling.[4]

Q3: What are the primary sources of microbial contamination in lab buffers?

Contamination in laboratory buffers can originate from several sources:

  • Improper Aseptic Technique: Human error is a significant source. Talking over open containers, reusing pipette tips, or careless pipetting can introduce microbes.[5]

  • Contaminated Reagents: The water (e.g., deionized water) used for preparation is a common culprit if not sterile.[2]

  • Dirty Glassware and Equipment: Residue from improperly cleaned tools can introduce and support microbial growth.[5]

  • Environmental Factors: Airborne dust, aerosols, and microbes can settle into open buffer containers.[4][6]

  • Cross-Contamination: Transferring contaminants from one sample or reagent to another is a frequent issue.[7]

Q4: Can I sterilize my MES buffer by autoclaving?

Autoclaving MES buffer is generally not recommended. High temperatures can potentially lead to the degradation of the buffer, which may manifest as a pale yellow discoloration.[8][9] While the pH may not change significantly after autoclaving, the preferred and safer method for sterilization is filtration.[2][9]

Q5: What should I do if I suspect my MES buffer is contaminated?

If you suspect contamination, it is best to discard the buffer and prepare a fresh batch.[2] Using a contaminated buffer can lead to inaccurate and unreliable experimental results, such as failed assays or compromised cell cultures.[10] Before preparing a new batch, ensure all glassware is thoroughly cleaned and sterilized.

Troubleshooting Guide

This table provides a quick reference for identifying and resolving common issues with MES buffer stocks.

Observed Symptom Potential Cause Recommended Solution
Cloudy or Turbid Appearance Microbial (bacterial or fungal) growth.[11]Discard the buffer immediately. Prepare a fresh stock using sterile technique and high-purity water. Filter-sterilize the new buffer.[2]
pH is Outside the Expected Range Improper preparation; CO₂ absorption from the air; microbial metabolism causing acid/alkali production.[11][12]Calibrate the pH meter before use. If the buffer is newly made, adjust the pH carefully. If the buffer is old or shows other signs of contamination, discard it.
Visible Precipitate Precipitation of MES salt (especially at low temperatures or high concentrations); chemical contamination.[4]Warm the buffer to room temperature to see if the precipitate redissolves. If it persists or if chemical contamination is suspected, discard the solution.
Discoloration (e.g., Yellow Tint) Degradation of MES, possibly due to autoclaving or exposure to light over time.[8][9]While a slight yellow tint after autoclaving may not significantly alter pH, it indicates degradation. For sensitive applications, discard and prepare a fresh batch using filter sterilization. Store protected from light.[13]

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer (pH 6.0)

Materials:

  • MES Free Acid (MW: 195.24 g/mol )

  • High-purity, nuclease-free water

  • 10 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile glassware (beaker, graduated cylinder)

  • Stir plate and magnetic stir bar

Methodology:

  • Weigh MES Powder: Weigh 19.52 g of MES free acid powder.

  • Dissolve in Water: Add the MES powder to a beaker containing approximately 800 mL of nuclease-free water.[2]

  • Stir to Dissolve: Place the beaker on a stir plate and stir until the powder is completely dissolved. The solution will appear clear.[2]

  • Adjust pH: Place the calibrated pH electrode in the solution. Slowly add 10 N NaOH dropwise while monitoring the pH. Continue adding until the pH reaches 6.0.[14]

  • Bring to Final Volume: Transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to 1000 mL (1 L).[2]

  • Sterilization: Proceed immediately to Protocol 2 for filter sterilization.

Protocol 2: Sterile Filtration of MES Buffer

Materials:

  • Prepared MES buffer solution

  • Sterile 0.22 µm bottle-top filter unit

  • Sterile storage bottle

  • Vacuum flask and tubing (if applicable)

  • Laminar flow hood or biological safety cabinet

Methodology:

  • Work in a Sterile Environment: Perform all subsequent steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Assemble Filtration Unit: Securely attach the 0.22 µm filter unit to a sterile collection bottle.[2]

  • Filter the Buffer: Pour the prepared MES buffer into the upper reservoir of the filter unit. Apply a vacuum to draw the buffer through the filter membrane into the sterile bottle.

  • Label and Store: Once filtration is complete, cap the sterile bottle tightly. Label the bottle with the buffer name, concentration, pH, preparation date, and your initials.

  • Proper Storage: Store the sterilized buffer at 2-8°C.[8] A properly prepared and stored solution should be stable for several months.[9]

Protocol 3: Basic Test for Microbial Contamination

Materials:

  • Suspect MES buffer

  • General purpose nutrient agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Micropipette

  • Incubator set to 37°C

Methodology:

  • Label Plates: Label two nutrient agar plates: one "Test Sample" and one "Negative Control".

  • Inoculate Test Plate: In a sterile environment, pipette 100 µL of the suspect MES buffer onto the center of the "Test Sample" agar plate. Use a sterile spreader to evenly distribute the liquid across the surface.

  • Inoculate Control Plate: Pipette 100 µL of a known sterile buffer (or sterile water) onto the "Negative Control" plate and spread evenly.

  • Incubate: Place both plates, inverted, in an incubator at 37°C for 24-48 hours.

  • Observe Results: After incubation, check for colony growth. The presence of colonies on the "Test Sample" plate indicates microbial contamination. The "Negative Control" plate should show no growth. The number of colonies can be counted to estimate the Colony-Forming Units (CFU) per mL.[15]

Visual Guides

MES Buffer Preparation Workflow

The following diagram illustrates the standard workflow for preparing sterile MES buffer, from initial measurements to final storage.

A Weigh MES Powder B Dissolve in ~80% Final Volume of High-Purity Water A->B D Adjust pH with NaOH B->D C Calibrate pH Meter C->D E Add Water to Final Volume D->E F Sterile Filter (0.22 µm) E->F G Store at 2-8°C F->G

MES Buffer Preparation and Sterilization Workflow
Troubleshooting Microbial Contamination

This decision tree provides a logical guide to troubleshooting potential contamination in your MES buffer stock.

Start Visually Inspect MES Buffer Stock Cloudy Is it Cloudy, Discolored, or show Particulates? Start->Cloudy pH_Check Is pH within Expected Range? Cloudy->pH_Check No Discard Discard Buffer. Prepare Fresh Stock. Cloudy->Discard Yes pH_Check->Discard No Use_Buffer Buffer is OK to Use. Monitor Before Each Use. pH_Check->Use_Buffer Yes Review_Prep Review Preparation Protocol & Recalibrate pH Meter Discard->Review_Prep Perform_Test Optional: Perform Contamination Test (Protocol 3) Discard->Perform_Test

Decision Tree for Troubleshooting MES Buffer Contamination

References

Technical Support Center: MES Buffer Interference in Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with MES (2-(N-morpholino)ethanesulfonic acid) buffer in BCA (Bicinchoninic Acid) and Bradford protein assays.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it used?

MES is a zwitterionic buffer commonly used in biological and biochemical research.[1] Its pKa of 6.15 at 20°C makes it an excellent choice for maintaining a stable pH in the range of 5.5 to 6.7.[1][2] It is favored for its minimal binding of metal ions, including negligible binding with Cu(II), and its low UV absorbance.[1][3]

Q2: Can MES buffer interfere with BCA and Bradford protein assays?

Yes, MES buffer can interfere with both BCA and Bradford protein assays, potentially leading to inaccurate protein concentration measurements. The extent of this interference is dependent on the concentration of the MES buffer in the sample.

Q3: How does MES buffer interfere with the BCA assay?

The primary mechanism of interference of MES buffer in the BCA assay is related to its acidic nature. The BCA assay is performed under alkaline conditions (pH 11.25) to facilitate the reduction of Cu²⁺ to Cu¹⁺ by protein. The presence of an acidic buffer like MES can lower the pH of the reaction mixture, thereby inhibiting the color development and leading to an underestimation of the protein concentration.

Q4: How does MES buffer interfere with the Bradford assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins in an acidic environment. The dye exists in different forms depending on the pH, and the blue color, which is measured at 595 nm, is characteristic of the protein-bound form. MES buffer, with its buffering capacity between pH 5.5 and 6.7, can alter the acidic environment of the Bradford reagent, affecting the dye-protein binding equilibrium and leading to inaccurate results.

Q5: What are the maximum compatible concentrations of MES buffer for BCA and Bradford assays?

The compatibility of MES buffer varies between the two assays. The following table summarizes the maximum compatible concentrations of MES buffer at which the error in protein concentration estimation is less than or equal to 10%.

AssayMES Buffer (pH 6.1) Concentration
BCA Assay 100 mM
Bradford Assay 100 mM

Data sourced from Thermo Fisher Scientific protein assay compatibility table.

Troubleshooting Guides

Issue: Inaccurate protein concentration reading in samples containing MES buffer.

This guide will help you troubleshoot and mitigate the interference of MES buffer in your BCA or Bradford protein assay.

Step 1: Identify the Potential for Interference

  • Check MES concentration: Determine the final concentration of MES buffer in your protein sample that is added to the assay. If it exceeds the recommended compatible concentrations (see table above), interference is likely.

  • Observe assay results:

    • BCA Assay: Lower than expected absorbance values can indicate pH-related interference from the acidic MES buffer.

    • Bradford Assay: Inconsistent or lower absorbance readings can be a sign of MES buffer interference with the dye-binding mechanism.

Step 2: Choose a Mitigation Strategy

Based on your experimental needs and the concentration of MES buffer, select one of the following strategies:

  • Strategy 1: Dilution of the Sample (if protein concentration is high)

  • Strategy 2: Preparation of Standards in MES Buffer

  • Strategy 3: Removal of MES Buffer (Dialysis or Protein Precipitation)

The following diagram illustrates the decision-making workflow for addressing MES buffer interference.

MES_Interference_Workflow start Inaccurate Protein Reading with MES Buffer check_conc Is MES concentration > 100 mM? start->check_conc dilute_prompt Is protein concentration high enough for dilution? check_conc->dilute_prompt Yes strategy2 Strategy 2: Prepare Standards in MES check_conc->strategy2 No strategy1 Strategy 1: Dilute Sample dilute_prompt->strategy1 Yes strategy3 Strategy 3: Remove MES Buffer (Dialysis or Precipitation) dilute_prompt->strategy3 No end_assay Perform Protein Assay strategy1->end_assay strategy2->end_assay strategy3->end_assay

Caption: Decision workflow for troubleshooting MES buffer interference.

Experimental Protocols

Protocol 1: Dilution of the Sample

This is the simplest method if your protein sample is sufficiently concentrated.

  • Determine the required dilution factor: Calculate the dilution needed to bring the MES buffer concentration to a compatible level (e.g., ≤ 100 mM).

  • Dilute the sample: Use a buffer that is known to be compatible with the chosen protein assay (e.g., phosphate-buffered saline for the Bradford assay) to dilute your sample.

  • Perform the assay: Use the diluted sample in your standard BCA or Bradford assay protocol.

  • Calculate original concentration: Remember to multiply the final concentration by the dilution factor to determine the original protein concentration.

Protocol 2: Preparation of Standards in MES Buffer

This method compensates for the interference by subjecting the standards to the same buffer conditions as the samples.

  • Prepare protein standards: Instead of preparing your protein standards (e.g., BSA) in deionized water or a simple buffer, prepare them in the exact same MES buffer (including concentration and pH) as your unknown samples.

  • Create a standard curve: Generate a standard curve using these MES-containing standards.

  • Assay your samples: Measure the absorbance of your unknown samples.

  • Determine concentration: Use the standard curve generated with the MES-containing standards to determine the concentration of your unknown samples.

Protocol 3: Removal of MES Buffer

For samples with high concentrations of MES or when maximum accuracy is required, removing the buffer is the most robust approach.

A. Dialysis

Dialysis is a technique that removes small molecules like MES from a protein sample by selective diffusion across a semi-permeable membrane.

  • Select a dialysis membrane: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

  • Prepare the dialysis setup: Place your protein sample in the dialysis tubing or cassette and immerse it in a large volume of a compatible buffer for your downstream assay (the dialysate). The volume of the dialysate should be at least 200 times the sample volume.[1]

  • Perform dialysis: Allow dialysis to proceed for several hours to overnight at 4°C with stirring. Change the dialysate buffer 2-3 times to ensure complete removal of the MES buffer.[1]

  • Recover the sample: After dialysis, recover the protein sample, which is now in the new, compatible buffer.

  • Perform the protein assay: Proceed with the BCA or Bradford assay as per the standard protocol.

B. Acetone (B3395972) Precipitation

This method precipitates the protein, allowing for the removal of the MES-containing supernatant.

  • Chill acetone: Cool the required volume of acetone to -20°C.

  • Precipitate protein: Add four times the sample volume of cold acetone to your protein sample in a centrifuge tube.[4][5]

  • Incubate: Vortex the tube and incubate for 60 minutes at -20°C.[4][5]

  • Centrifuge: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.[4][5]

  • Remove supernatant: Carefully decant the supernatant containing the MES buffer.

  • Dry the pellet: Allow the protein pellet to air-dry for approximately 30 minutes at room temperature to evaporate any residual acetone.[4][5]

  • Resuspend the protein: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay.

  • Perform the protein assay: Use the resuspended protein sample for your BCA or Bradford assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principles of the BCA and Bradford assays and the points of potential interference.

BCA_Assay_Principle cluster_step1 Step 1: Biuret Reaction (Alkaline Conditions) cluster_step2 Step 2: Colorimetric Detection Protein Protein (Peptide Bonds) Cu1 Cu¹⁺ (Cuprous Ion) Protein->Cu1 reduces Cu2 Cu²⁺ (Copper Sulfate) Cu2->Cu1 Complex Purple-Colored Complex (Absorbance at 562 nm) Cu1->Complex BCA 2x Bicinchoninic Acid (BCA) BCA->Complex chelates MES MES Buffer (Acidic) cluster_step1 cluster_step1 MES->cluster_step1 Interferes by lowering pH

Caption: Principle of the BCA assay and MES interference point.

Bradford_Assay_Principle Protein Protein (Basic Amino Acids) Coomassie_Blue Protein-Dye Complex (Blue, Anionic Form, Amax ~595 nm) Protein->Coomassie_Blue binds to Coomassie_Red Coomassie Dye (Red, Cationic Form, Amax ~465 nm) Coomassie_Red->Coomassie_Blue MES MES Buffer (pH 5.5-6.7) MES->Coomassie_Red Alters pH, affecting dye-protein binding

Caption: Principle of the Bradford assay and MES interference point.

References

how to filter sterilize a concentrated MES buffer solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the filter sterilization of concentrated 2-(N-morpholino)ethanesulfonic acid (MES) buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Can I sterilize a concentrated MES buffer solution by autoclaving?

A1: Autoclaving is not recommended for MES buffer solutions. High temperatures can cause the buffer to turn yellow, indicating potential degradation of the MES molecule.[1][2][3] Filter sterilization is the preferred method to ensure sterility without compromising the buffer's integrity.[1][3]

Q2: What is the recommended filter pore size for sterilizing MES buffer?

A2: A 0.22 µm or 0.2 µm filter is the standard for achieving sterile filtration of biological fluids, including buffer solutions like MES.[1][4][5][6][7] These filters are capable of removing most bacteria.[8] For applications requiring the removal of smaller contaminants, a 0.1 µm filter may be considered.[7]

Q3: Which filter membrane material is best for MES buffer?

A3: Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) are commonly used and recommended membranes for filtering buffer solutions due to their low protein binding and broad chemical compatibility.[6] PES membranes are known for high flow rates and are a good option for sterile filtration.[6] Mixed Cellulose Esters (MCE) can also be used for general purpose filtration of aqueous solutions.[6]

Q4: My MES buffer turns yellow after preparation. Is it still usable?

A4: A yellow discoloration, especially after heating or prolonged storage at room temperature, can indicate oxidation or degradation of the MES buffer.[2][4] While the pH may remain stable, the oxidized form could potentially interfere with downstream applications.[2] It is best to use freshly prepared, clear MES buffer for critical experiments.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Slow Filtration Rate / Clogged Filter High Buffer Concentration: Highly concentrated solutions are more viscous and can have higher particulate loads, leading to slower flow and filter clogging.- Dilute the buffer to the working concentration before filtering.- If filtering a concentrate is necessary, use a larger filter surface area or a pressure-driven filtration system.[6]- Use a filter with an integrated prefilter to remove larger particulates before they reach the sterilizing membrane.
Particulates in the Solution: Undissolved MES powder or other contaminants can quickly clog the filter membrane.- Ensure the MES powder is completely dissolved before filtration.- Allow the solution to sit for a short period to let any insoluble material settle.- Use a pre-filter with a larger pore size (e.g., 0.45 µm) before the final 0.22 µm sterile filtration step.[9]
Incompatible Filter Membrane: The filter membrane may not be compatible with the MES buffer, causing it to swell or leach extractables that clog the pores.- Ensure you are using a compatible membrane material such as PES, PVDF, or MCE.[6][10]
Filter Integrity Failure (Contamination Post-Filtration) Improper Aseptic Technique: Contamination can be introduced after the filtration process.- Use proper aseptic techniques throughout the filtration and collection process.[11]- Work in a laminar flow hood if possible.
Excessive Pressure: Applying pressure beyond the filter's maximum operating pressure can rupture the membrane.- Adhere to the manufacturer's recommended maximum operating pressure for the specific filter unit.[6]
pH Shift After Filtration Leachables from the Filter: Some filter materials can leach acidic or basic compounds, altering the pH of the buffer.- Use high-quality, low-extractable filter membranes like PES or PVDF.[6]- Flush the filter with a small amount of sterile, deionized water or the buffer solution itself before collecting the final product.

Experimental Protocol: Sterile Filtration of 1L of 0.5 M MES Buffer, pH 6.0

Materials:

  • MES monohydrate powder

  • High-purity, nuclease-free water

  • 10 M Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile 1 L graduated cylinder and beakers

  • Calibrated pH meter

  • Sterile stir bar

  • Stir plate

  • Sterile 0.22 µm bottle-top vacuum filtration unit or a pressure-driven filtration system with appropriate tubing.[11]

  • Sterile 1 L collection bottle

  • Laminar flow hood (recommended)

Procedure:

  • Prepare the MES Solution:

    • In a clean beaker, dissolve the appropriate amount of MES monohydrate powder in approximately 800 mL of high-purity water. Stir until fully dissolved.

  • Adjust the pH:

    • Place the beaker on a stir plate with a sterile stir bar.

    • Immerse the calibrated pH meter probe into the solution.

    • Slowly add 10 M NaOH dropwise while monitoring the pH. Continue until a stable pH of 6.0 is achieved.

  • Final Volume Adjustment:

    • Carefully transfer the pH-adjusted solution to a 1 L graduated cylinder.

    • Add high-purity water to bring the final volume to exactly 1 L.

  • Set up the Filtration System:

    • If using a vacuum filter, aseptically attach the 0.22 µm filter unit to the sterile collection bottle.

    • If using a pressure system, follow the manufacturer's instructions for aseptically connecting the tubing and filter.[11]

  • Filter the Solution:

    • Pour the prepared MES buffer into the filter funnel or connect the pressure system to the solution container.

    • Apply vacuum or pressure to begin filtration. Do not exceed the maximum pressure rating of the filter unit.

  • Storage:

    • Once filtration is complete, aseptically seal the sterile collection bottle.

    • Label the bottle clearly with the contents (0.5 M MES, pH 6.0), preparation date, and your initials.

    • Store the sterilized buffer at 4°C.[1]

Troubleshooting Workflow

G start Start: Prepare Concentrated MES Buffer dissolve Ensure Complete Dissolution of MES Powder start->dissolve ph_adjust Adjust pH to Desired Value dissolve->ph_adjust filter_setup Select 0.22 µm Filter (e.g., PES, PVDF) ph_adjust->filter_setup sterilize Perform Sterile Filtration filter_setup->sterilize issue Problem Encountered? sterilize->issue slow_flow Slow Flow / Clogging? issue->slow_flow Yes success Filtration Successful issue->success No prefilter Action: Use a Prefilter (e.g., 0.45 µm) or Dilute Buffer slow_flow->prefilter Yes contamination Contamination Post-Filtration? slow_flow->contamination No prefilter->sterilize check_dissolution Action: Ensure Powder is Fully Dissolved aseptic Action: Review and Improve Aseptic Technique contamination->aseptic Yes ph_shift pH Shift Post-Filtration? contamination->ph_shift No aseptic->sterilize flush_filter Action: Flush Filter Before Collection ph_shift->flush_filter Yes ph_shift->success No flush_filter->sterilize end Store Sterile Buffer at 4°C success->end

Caption: Troubleshooting workflow for filter sterilizing MES buffer.

References

pH shifts in MES buffer upon dilution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding pH shifts observed in MES (2-(N-morpholino)ethanesulfonic acid) buffer upon dilution. It is intended for researchers, scientists, and drug development professionals who utilize MES buffer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and what is its effective pH range?

A1: MES is a zwitterionic buffer that is one of the "Good's" buffers, which are known for their compatibility with biological systems.[1][2] Its chemical formula is C₆H₁₃NO₄S.[1] The effective buffering range for MES is between pH 5.5 and 6.7, with its pKa being approximately 6.15 at 25°C.[1][3]

Q2: Why is it common practice to prepare concentrated stock solutions of buffers and dilute them to a working concentration?

A2: Preparing concentrated stock solutions is a common laboratory practice that saves time and reduces the potential for errors that can occur when weighing small amounts of reagents. It also ensures consistency across multiple experiments.

Q3: I diluted my concentrated MES buffer stock solution and the pH changed. Is this expected?

A3: Yes, a change in pH upon dilution of a concentrated MES buffer stock is expected. While the Henderson-Hasselbalch equation predicts that the pH of a buffer should not change upon dilution because the ratio of the conjugate acid to the conjugate base remains the same, this model does not account for the non-ideal behavior of solutions. In practice, factors such as changes in activity coefficients and the autoionization of water can lead to a noticeable shift in pH upon dilution.

Q4: How significant is the pH shift when diluting MES buffer?

A4: The magnitude of the pH shift depends on several factors, including the initial concentration of the buffer, the dilution factor, and the presence of other ions in the solution. The shift can be several tenths of a pH unit. For precise experimental work, it is crucial to measure and, if necessary, adjust the pH of the final working solution.

Q5: How does temperature affect the pH of MES buffer?

A5: The pKa of MES, and therefore the pH of the buffer, is temperature-dependent. The change in pKa with temperature (ΔpKa/ΔT) for MES is approximately -0.011 pH units per degree Celsius. This means that as the temperature increases, the pH of the buffer will decrease. For experiments conducted at temperatures other than the temperature at which the buffer was prepared, it is important to consider this temperature effect.

Troubleshooting Guide

Problem: The pH of my diluted MES buffer is different from the pH of my concentrated stock solution.

  • Cause: This is a normal phenomenon due to the effect of dilution on the activity coefficients of the buffer components and the contribution of water's own dissociation to the overall hydrogen ion concentration. Concentrated solutions behave less ideally than dilute solutions.

  • Solution:

    • Always measure the pH of the final working solution. Do not assume that the pH of the diluted buffer will be the same as the stock solution.

    • Prepare the buffer at the final desired concentration whenever possible. This eliminates the issue of pH shifts due to dilution.

    • If you must dilute from a stock, be prepared to adjust the pH of the final solution. Use a calibrated pH meter to accurately measure the pH and add small amounts of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to bring the pH to the desired value.

Problem: My experimental results are not reproducible, and I suspect it's due to the buffer.

  • Cause: Inconsistent buffer preparation, particularly the failure to account for pH shifts upon dilution, can lead to variability in experimental conditions and, consequently, non-reproducible results.

  • Solution:

    • Standardize your buffer preparation protocol. Ensure that you and your colleagues are following the same procedure for preparing the MES buffer for each experiment.

    • Document the final pH of your working buffer for every experiment. This will help you to track any variations and correlate them with your experimental outcomes.

    • Calibrate your pH meter regularly to ensure accurate pH measurements.

Data Presentation

The following table summarizes the calculated pH of various MES buffer solutions at different molalities at 25°C. This data illustrates the effect of concentration on the pH of the buffer.

Molality of MES (mol/kg)Molality of NaMES (mol/kg)Molality of NaCl (mol/kg)Calculated pH at 25°C
0.010.010.006.149
0.020.020.006.158
0.050.050.006.166
0.010.030.136.541
0.020.020.126.198
0.0250.0250.116.202
0.030.010.135.723
0.040.040.086.198

Data sourced from Roy, L. N., et al. (2011). Calculation of the pH of Buffer Solution of 2-[N -Morpholino]ethanesulfonic Acid (MES) from 5°C to 55°C. Open Journal of Physical Chemistry, 1(3), 29-37.

Experimental Protocols

Protocol for Preparing MES Buffer and Observing pH Shift Upon Dilution

This protocol describes how to prepare a 0.5 M MES stock solution at pH 6.1 and then observe the pH change upon a 1:10 dilution.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • 10 M Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Volumetric flasks (100 mL and 1000 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.5 M MES Stock Solution (100 mL): a. Weigh out 9.76 g of MES free acid and add it to a 100 mL beaker containing 80 mL of deionized water. b. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MES is completely dissolved. c. Slowly add 10 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH reaches 6.1. d. Transfer the solution to a 100 mL volumetric flask. e. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. f. Bring the final volume to 100 mL with deionized water. Mix thoroughly. g. Record the final pH of the 0.5 M MES stock solution.

  • Dilute the Stock Solution to 0.05 M: a. Pipette 10 mL of the 0.5 M MES stock solution into a 100 mL volumetric flask. b. Add deionized water to bring the final volume to 100 mL. c. Mix the solution thoroughly.

  • Measure the pH of the Diluted Solution: a. Transfer a portion of the 0.05 M MES buffer to a clean beaker. b. Measure the pH of the diluted solution using a calibrated pH meter. c. Record the pH and compare it to the pH of the 0.5 M stock solution.

Visualizations

Troubleshooting_pH_Shift cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Best Practices Problem Observed pH shift in MES buffer upon dilution Cause1 Change in Activity Coefficients Problem->Cause1 Primary Reason Cause2 Autoionization of Water Problem->Cause2 Especially at low concentrations Cause3 Inaccurate pH Measurement Problem->Cause3 Can exacerbate issue Solution1 Measure pH of Final Working Solution Cause1->Solution1 Solution2 Prepare Buffer at Final Concentration Cause1->Solution2 Solution3 Adjust pH After Dilution Cause1->Solution3 Cause2->Solution1 Cause2->Solution2 Cause2->Solution3 Solution4 Calibrate pH Meter Regularly Cause3->Solution4 Solution1->Solution3

References

MES Buffer Interactions: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-(N-morpholino)ethanesulfonic acid (MES) buffer in your experiments. While MES is a widely used "Good's" buffer, valued for its compatibility in many biological systems, it is not entirely inert and can sometimes react with experimental components, leading to unexpected results. This guide will help you identify and troubleshoot these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is MES buffer and why is it commonly used?

MES is a zwitterionic buffer with a pKa of approximately 6.1 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1] It is one of the "Good's" buffers, developed to be biochemically inert, with low metal ion binding capacity and minimal interference with biological reactions.[2][3] Its low UV absorbance also makes it suitable for spectrophotometric assays.

Q2: I'm using MES buffer for an EDC/NHS coupling reaction. Why am I seeing low conjugation efficiency?

This is a common issue. The EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) activation of carboxyl groups is most efficient in MES buffer at a pH of 4.5-6.0 because MES does not contain primary amines or carboxylates that would compete with the reaction. However, the subsequent reaction with primary amines on your biomolecule is most efficient at a pH of 7-8.

Troubleshooting:

  • Two-step pH adjustment: Perform the EDC/NHS activation in MES buffer at pH 5-6. Then, raise the pH to 7.2-7.5 using a non-amine buffer like phosphate-buffered saline (PBS) before adding your amine-containing molecule.[4][5]

  • Buffer exchange: Alternatively, after the activation step, you can remove the MES buffer and excess EDC/NHS using a desalting column and exchange it with a suitable coupling buffer like PBS at pH 7.2-7.5.

Q3: Can MES buffer interfere with my enzyme assay?

Yes, while generally considered non-reactive, MES can interfere with certain enzyme assays.

  • Peroxidase Assays: MES has been shown to interfere with the oxidation of phenolic compounds by peroxidase. It can act as a substrate, leading to the recycling of the phenolic substrate and anomalous results.[6] This effect is concentration-dependent, becoming significant at MES concentrations of 10 mM or greater.[6]

  • Metalloenzymes: The choice of buffer can significantly impact the activity of metalloenzymes.[7] Although MES has a low affinity for many divalent cations, it can still interact with some metal ions, potentially affecting enzyme kinetics.[3] For example, the effect of calcium on β-galactosidase activity has been shown to differ between MES and phosphate (B84403) buffers.

Troubleshooting:

  • Lower MES concentration: If possible, reduce the concentration of MES in your assay.

  • Alternative Buffers: For peroxidase assays, consider using a phosphate buffer.[1][8] For metalloenzyme studies, buffers like HEPES, MOPS, or PIPES, which also have low metal-binding constants, could be tested as alternatives.[3]

Q4: I'm observing unexpected changes in my protein's behavior in NMR or other biophysical assays. Could MES be the culprit?

It's possible. Direct, albeit weak, interactions between MES and proteins have been documented. In one study, MES was shown to affect the dynamics of human liver fatty acid binding protein (hLFABP) on a millisecond timescale, as observed by NMR spectroscopy.[9][10] This suggests that MES is not always a passive component in protein solutions.

Troubleshooting:

  • Buffer comparison: If you suspect MES is interfering, compare your results with the same experiment conducted in an alternative buffer with a similar pKa, such as Bis-Tris or PIPES.

  • Vary MES concentration: Perform the experiment at different MES concentrations to see if the observed effect is concentration-dependent.

Q5: Is MES buffer suitable for cell culture experiments?

MES is often used in plant cell culture to stabilize the pH of the media.[11] However, its concentration can have significant effects on cell growth and morphology.

  • Plant Cells: In Arabidopsis thaliana, low concentrations of MES (0.01% and 0.1%) have been shown to promote root growth, while a higher concentration (1%) significantly inhibited root growth and suppressed superoxide (B77818) generation.[4][12][13] Different MES concentrations can also delay cell division.[2]

Troubleshooting:

  • Optimize MES concentration: If you are using MES in plant cell culture, it is crucial to determine the optimal concentration for your specific plant species and experimental goals.

  • Monitor cell health: Closely monitor cell viability, proliferation, and morphology in the presence of MES.

Troubleshooting Guides

Guide 1: EDC/NHS Coupling Reactions
Symptom Potential Cause Related to MES Buffer Recommended Solution
Low or no conjugation Incorrect pH for the amine reaction. The optimal pH for EDC/NHS activation (pH 4.5-6.0) is too low for efficient reaction with primary amines.After the activation step in MES buffer, raise the pH to 7.2-7.5 with a non-amine buffer like PBS or perform a buffer exchange.
Precipitation of protein The pH of the MES buffer is close to the isoelectric point (pI) of your protein, causing it to precipitate.Check the pI of your protein. If it is close to the pH of your MES buffer, consider using a different buffer system with a pH further from the pI.
Inconsistent results The age or quality of the MES buffer. Contaminants in the MES can interfere with the reaction.Use high-purity MES buffer and prepare it fresh.
Guide 2: Peroxidase Assays
Symptom Potential Cause Related to MES Buffer Recommended Solution
Non-linear or unexpected kinetics MES is interfering with the oxidation of your phenolic substrate by peroxidase.Use an alternative buffer such as a phosphate buffer (e.g., 0.1 M Potassium Phosphate, pH 6.0 or 7.0).[8]
Low signal or apparent inhibition At concentrations of 10 mM or higher, MES can almost completely recycle the phenolic substrate, making it appear as if no reaction is occurring.[6]If MES must be used, lower its concentration to below 5 mM. However, switching to a different buffer is the most reliable solution.

Quantitative Data Summary

Table 1: MES Buffer Concentration Effects on Arabidopsis thaliana Root Growth

MES ConcentrationEffect on Root Growth (after 6 days)
0.01%Promoted
0.1%Promoted
1%Inhibited

Data from Kagenishi et al., 2016.[4][12][13]

Table 2: Stability Constants (log K) of Fe(III) with MES and Related Buffers

Bufferlog K (ML)log K (ML₂)log K (ML₂H₋₁)
MES10.3318.0311.23
MOPS10.5118.5211.62
MOPSO10.4218.2511.35
MOBS10.6318.7411.83

ML represents the complex with one ligand, ML₂ with two ligands, and ML₂H₋₁ is a deprotonated form of the ML₂ complex. Data from Fazary et al., 2021.[14]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Protein to Carboxylated Beads

This protocol is adapted from standard methods and is designed to minimize MES interference in the amine-coupling step.

Materials:

  • Carboxylated beads

  • Protein to be coupled (in a suitable buffer without primary amines)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Bead Preparation: Wash the carboxylated beads with Activation Buffer.

  • Activation:

    • Resuspend the beads in Activation Buffer.

    • Add EDC and Sulfo-NHS to the bead suspension. A common starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the beads and discard the supernatant.

    • Wash the activated beads twice with Coupling Buffer to remove excess EDC, Sulfo-NHS, and MES buffer.

  • Coupling:

    • Resuspend the activated beads in Coupling Buffer.

    • Add your protein to the bead suspension. The optimal protein concentration should be determined empirically.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Centrifuge the beads and discard the supernatant.

    • Resuspend the beads in Quenching Buffer and incubate for 30 minutes at room temperature to block any unreacted sites.

  • Final Washes:

    • Wash the beads three times with Wash Buffer.

    • Resuspend the beads in a suitable storage buffer.

Protocol 2: Alternative Peroxidase Activity Assay using Phosphate Buffer

This protocol uses pyrogallol (B1678534) as a substrate and a phosphate buffer to avoid interference from MES.

Materials:

  • Enzyme solution (Peroxidase)

  • Buffer: 100 mM Potassium Phosphate, pH 6.0 at 20°C

  • Substrate: 5% (w/v) Pyrogallol solution (prepare fresh and protect from light)

  • 0.5% (w/w) Hydrogen Peroxide solution (prepare fresh)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, mix the phosphate buffer and pyrogallol solution.

  • Enzyme Addition: Add the peroxidase enzyme solution to the cuvette and mix.

  • Initiate Reaction: Start the reaction by adding the hydrogen peroxide solution.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 420 nm for several minutes. The rate of change in absorbance is proportional to the peroxidase activity.

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_quenching Quenching Step Carboxyl_Beads Carboxylated Beads Add_EDC_NHS Incubate 15-30 min Carboxyl_Beads->Add_EDC_NHS in MES Buffer MES_Buffer MES Buffer (pH 6.0) EDC_NHS EDC + Sulfo-NHS EDC_NHS->Add_EDC_NHS Activated_Beads NHS-activated Beads Add_EDC_NHS->Activated_Beads Wash Wash with Coupling Buffer Activated_Beads->Wash Add_Protein Incubate 2h - overnight Wash->Add_Protein in Coupling Buffer Coupling_Buffer Coupling Buffer (e.g., PBS, pH 7.4) Protein Amine-containing Protein Protein->Add_Protein Coupled_Beads Protein-coupled Beads Add_Protein->Coupled_Beads Add_Quenching Incubate 30 min Coupled_Beads->Add_Quenching Quenching_Buffer Quenching Buffer (e.g., Tris) Final_Product Final Conjugate Add_Quenching->Final_Product

Caption: Workflow for two-step EDC/NHS coupling.

Peroxidase_Interference cluster_normal Normal Reaction cluster_interference MES Interference Peroxidase Peroxidase Reaction1 Oxidation Peroxidase->Reaction1 Phenol Phenolic Substrate Phenol->Reaction1 H2O2 H₂O₂ H2O2->Reaction1 Product Oxidized Product No_Interference Colorimetric signal generated Reaction1->Product Peroxidase_I Peroxidase Reaction2 Oxidation Peroxidase_I->Reaction2 Phenol_I Phenolic Substrate Phenol_I->Reaction2 Interference Signal is reduced or absent H2O2_I H₂O₂ H2O2_I->Reaction2 Phenoxyl_Radical Phenoxyl Radical Regeneration Recycling Phenoxyl_Radical->Regeneration interacts with MES MES Buffer MES->Regeneration Reaction2->Phenoxyl_Radical Regeneration->Phenol_I regenerates

Caption: MES interference in peroxidase assays.

References

Navigating MES Buffer Preparation: A Technical Guide Utilizing the Henderson-Hasselbalch Equation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate preparation of buffer solutions is a cornerstone of experimental success. This guide provides a dedicated technical support resource for the preparation of MES (2-(N-morpholino)ethanesulfonic acid) buffer, with a focus on troubleshooting and practical application of the Henderson-Hasselbalch equation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the preparation of MES buffer.

Q1: What is the effective pH range for an MES buffer?

A1: MES buffer is most effective in the pH range of 5.5 to 6.7.[1][2][3] This is based on its pKa value, which is approximately 6.15 at 25°C.[1][4] A buffer is most effective at resisting pH changes when the desired pH is close to its pKa.

Q2: How do I use the Henderson-Hasselbalch equation to calculate the components for my MES buffer?

A2: The Henderson-Hasselbalch equation is essential for calculating the required amounts of the acidic (MES acid) and basic (MES salt) forms to achieve a specific pH. The equation is as follows:

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is your target buffer pH.

  • pKa is the acid dissociation constant for MES (approximately 6.15).

  • [A⁻] is the molar concentration of the conjugate base (MES salt, e.g., sodium salt).

  • [HA] is the molar concentration of the acid (MES free acid).

To use it, you will rearrange the equation to solve for the ratio of the conjugate base to the acid ([A⁻]/[HA]).

Q3: I've calculated the amounts of MES acid and MES salt, but my final pH is incorrect. What could be the issue?

A3: Several factors can contribute to an incorrect final pH:

  • Temperature: The pKa of MES is temperature-dependent. Ensure your pKa value is corrected for the temperature at which you are measuring the pH.

  • Water Quality: Use high-purity, deionized water. The presence of dissolved CO2 can lower the pH of the water, affecting the final buffer pH.

  • Calibration of pH Meter: Always calibrate your pH meter with fresh, certified calibration standards before use.

  • Inaccurate Weighing: Ensure precise weighing of the MES acid and salt forms.

Q4: Can I prepare an MES buffer by only using MES free acid and adjusting the pH with a strong base?

A4: Yes, this is a very common and practical method. You would dissolve the MES free acid in water and then titrate with a strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH until your target pH is reached. The addition of NaOH converts the MES acid (HA) into its conjugate base (A⁻).

Q5: My MES buffer solution is cloudy. What should I do?

A5: Cloudiness can indicate a few issues:

  • Incomplete Dissolution: Ensure the MES is fully dissolved. Gentle heating and stirring can aid dissolution.

  • Precipitation: If you are adding other salts or components to your buffer, they may be precipitating. Check the solubility of all components at the final concentration and pH.

  • Microbial Growth: If the buffer has been stored for an extended period without preservatives, microbial contamination can cause cloudiness. It is best to prepare fresh buffer or filter-sterilize it for long-term storage.

Quantitative Data Summary

ParameterValueReference
pKa of MES (at 25°C) ~6.15[1][4]
Effective pH Range 5.5 - 6.7[1][2][3]
Molecular Weight (Free Acid) 195.24 g/mol [3]

Experimental Protocol: Preparation of 0.1 M MES Buffer, pH 6.0

This protocol details the preparation of a 0.1 M MES buffer at a pH of 6.0 using MES free acid and sodium hydroxide.

Materials:

  • MES free acid (MW: 195.24 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity, deionized water

  • Calibrated pH meter and probe

  • Stir plate and stir bar

  • Graduated cylinders and beakers

  • Volumetric flask (1 L)

Procedure:

  • Calculate the required amount of MES free acid: For 1 liter of a 0.1 M solution, you will need: 0.1 mol/L * 195.24 g/mol = 19.524 g

  • Dissolve the MES free acid: Add approximately 800 mL of deionized water to a beaker. Add the 19.524 g of MES free acid and stir until fully dissolved.

  • Adjust the pH: Place the beaker on a stir plate with a stir bar. Immerse the calibrated pH probe into the solution. Slowly add the 1 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH reaches and stabilizes at 6.0.

  • Bring to final volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all of the buffer is transferred. Add deionized water to the 1 L mark.

  • Final Check and Storage: Cap the flask and invert it several times to ensure the solution is homogenous. Re-check the pH. Store the buffer at 4°C. For long-term storage, consider filter sterilization.

Visualizing the Workflow

The following diagram illustrates the logical steps for preparing and troubleshooting an MES buffer.

MES_Buffer_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting start Start: Define Target pH & Concentration calc Calculate Molar Ratio using Henderson-Hasselbalch start->calc weigh Weigh MES Acid/Salt or MES Acid only calc->weigh dissolve Dissolve in ~80% Final Volume of Water weigh->dissolve titrate Adjust pH with Strong Base/Acid dissolve->titrate volume Bring to Final Volume titrate->volume check_ph Final pH Check volume->check_ph end_prep Buffer Ready check_ph->end_prep pH Correct ph_incorrect pH Incorrect check_ph->ph_incorrect pH Incorrect check_cal Check pH Meter Calibration ph_incorrect->check_cal check_temp Verify Temperature & pKa check_cal->check_temp check_water Assess Water Quality check_temp->check_water redo Re-prepare Solution check_water->redo

Caption: Workflow for MES buffer preparation and troubleshooting.

References

Validation & Comparative

Choosing the Right Tool for the Job: A Comparative Guide to MES and HEPES Buffers in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a buffer is a critical decision that can significantly impact the outcome of an enzyme assay. The buffer not only maintains a stable pH but can also influence enzyme activity and kinetics. This guide provides a detailed comparison of two popular "Good's" buffers, MES and HEPES, to aid in the selection of the most appropriate buffer for your specific enzyme assay.

This comparison will delve into the physicochemical properties of MES and HEPES, present available experimental data on their effects on enzyme activity, and provide a general protocol for evaluating buffer performance in your own assays.

At a Glance: MES vs. HEPES

PropertyMES (2-(N-morpholino)ethanesulfonic acid)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
pKa at 25°C 6.157.5
Useful pH Range 5.5–6.76.8–8.2
ΔpKa/°C -0.011-0.014
Metal Ion Binding Negligible for most common divalent cationsNegligible for most common divalent cations
UV Absorbance (260-280 nm) LowLow
Suitability for Redox Reactions Generally suitableCan generate radicals under certain conditions
Temperature Stability More stable at varying temperaturespKa is less sensitive to temperature changes than many other buffers
Photochemical Reactivity Generally stableCan produce hydrogen peroxide in the presence of riboflavin (B1680620) and light

Performance in Enzyme Assays: A Data-Driven Look

The choice of buffer can have a significant impact on enzyme kinetics. While direct head-to-head comparative studies for a wide range of enzymes are limited, existing research highlights the importance of buffer selection.

One study on a metalloenzyme, BLC23O, compared the effects of HEPES, Tris-HCl, and sodium phosphate (B84403) buffers on its kinetic parameters. The results showed that HEPES buffer yielded the highest catalytic efficiency (kcat/Km) for this particular enzyme.

Table 1: Kinetic Parameters of BLC23O in Different Buffers

Buffer (at optimal pH)Km (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
HEPES (pH 7.6) 0.54 ± 0.020.45 ± 0.010.84 ± 0.02
Tris-HCl (pH 7.4) Not ReportedNot ReportedLower than HEPES
Na-Phosphate (pH 7.2) 3.6 ± 0.11.006 ± 0.0060.28 ± 0.01

These findings underscore that the buffer is not an inert component and can directly influence the catalytic properties of an enzyme. While this study did not include MES, it demonstrates the magnitude of buffer-dependent effects on enzyme kinetics.

Another study investigating a bioelectrocatalysis system found that for the enzyme hydrogenase, a MOPS buffer (pKa = 7.2, structurally similar to HEPES) resulted in 60% higher catalytic activity compared to a MES buffer at a bulk pH of 6.54. This difference was attributed to the better buffering capacity of MOPS at the local pH of the reaction environment.

Experimental Protocols: How to Choose the Right Buffer for Your Assay

Given that the optimal buffer is enzyme- and assay-dependent, it is often advisable to perform a buffer screening experiment. The following is a general protocol for comparing the performance of MES and HEPES in a typical enzyme assay.

Objective: To determine the effect of MES and HEPES buffers on the kinetic parameters (Km and Vmax) of a specific enzyme.
Materials:
  • Enzyme of interest

  • Substrate for the enzyme

  • MES buffer stock solution (e.g., 0.5 M, pH adjusted to a value within its buffering range)

  • HEPES buffer stock solution (e.g., 0.5 M, pH adjusted to a value within its buffering range)

  • Other assay components (e.g., cofactors, metal ions)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:
  • Buffer Preparation:

    • Prepare a series of working buffer solutions for both MES and HEPES at the same concentration (e.g., 50 mM) and the desired pH. Ensure the pH of both buffer solutions is identical for a direct comparison.

  • Substrate Dilution Series:

    • Prepare a series of substrate concentrations in each of the prepared buffers (MES and HEPES). The range of substrate concentrations should typically span from 0.1x to 10x the expected Km of the enzyme.

  • Enzyme Preparation:

    • Prepare a working solution of the enzyme in each of the respective buffers. The final enzyme concentration should be kept constant across all assays and be in the linear range of the assay.

  • Assay Setup:

    • In a 96-well plate or cuvettes, set up the reactions by adding the substrate dilutions and any other necessary assay components.

    • Initiate the reaction by adding the enzyme solution.

  • Data Acquisition:

    • Measure the rate of product formation or substrate consumption over time using a microplate reader or spectrophotometer. The method of detection will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • For each buffer condition, plot the initial reaction velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the enzyme in both MES and HEPES buffers.

    • Compare the kinetic parameters obtained in the two buffers to determine which provides optimal conditions for the enzyme assay.

Visualizing the Decision Process and Experimental Workflow

To further clarify the selection and experimental process, the following diagrams illustrate the key decision points and the general workflow for a comparative enzyme assay.

Buffer_Selection_Pathway A Determine Optimal pH for Enzyme Activity B pH 5.5 - 6.7 A->B C pH 6.8 - 8.2 A->C D Consider MES Buffer B->D E Consider HEPES Buffer C->E F Assay Involves Metal Ions? D->F E->F G Both MES and HEPES have low metal binding F->G Yes/No H Low Temperature Study? G->H I HEPES is a good candidate due to low ΔpKa/°C H->I Yes J Perform Buffer Screening Experiment H->J No I->J K Select Optimal Buffer Based on Kinetic Data J->K

Figure 1. Decision pathway for selecting between MES and HEPES buffer.

Navigating the Buffer Maze: A Comparative Guide to MES and Phosphate Buffers for Optimal Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of proteins in solution is paramount. The choice of buffer system is a critical determinant of a protein's conformational integrity and long-term viability. This guide provides an objective comparison of two commonly used buffers, 2-(N-morpholino)ethanesulfonic acid (MES) and phosphate (B84403) buffer, focusing on their impact on protein stability, supported by experimental data and detailed methodologies.

At a Glance: MES vs. Phosphate Buffer for Protein Stability

ParameterMES BufferPhosphate BufferKey Considerations
Protein Aggregation Generally lower propensity for aggregation.[1]Higher propensity for aggregation, particularly with monoclonal antibodies (mAbs).[1]Phosphate ions can screen surface charges and interact with positively charged residues, promoting protein-protein interactions that may lead to aggregation.[2][3]
Protein Glycation Lower rates of glycation observed in similar non-phosphate buffers.Can catalyze and accelerate protein glycation, a detrimental post-translational modification.Phosphate ions can directly participate in the Amadori rearrangement step of glycation, leading to increased rates of modification.
Thermal Stability (Tm) Can offer comparable or in some cases, slightly lower thermal stability depending on the protein.Can provide significant thermal stability, with observed increases in melting temperature (Tm) for some proteins.[4]The effect on Tm is protein-specific and depends on the nature of the protein-buffer interaction.
Protein Unfolding May lead to slightly more denatured intermediates in some cases.[1]Can influence the unfolding pathway, sometimes promoting a more cooperative unfolding process.The specific interactions of buffer ions with the protein surface can alter the energy landscape of unfolding.
Molecular Interactions Interacts weakly with some proteins, potentially influencing protein dynamics.[5] Can form hydrogen bonds and hydrophobic interactions.[5]Phosphate ions, particularly divalent HPO4^2-, can effectively screen charges and bind to positively charged surface residues.[2][3]These interactions can be beneficial for stabilizing a protein's native conformation but can also promote aggregation under certain conditions.

Delving Deeper: The Mechanisms Behind the Differences

The choice between MES and phosphate buffer often comes down to the specific protein of interest and the desired formulation conditions. The observed differences in their effects on protein stability stem from their distinct chemical properties and modes of interaction with protein molecules.

Phosphate, a physiological buffer, can be a double-edged sword. Its ions, particularly the divalent form (HPO4^2-), are effective at screening surface charges on proteins. This can stabilize the native conformation by mitigating electrostatic repulsion between charged residues. However, this same charge-screening effect can also reduce the repulsive forces between protein molecules, making them more prone to aggregation.[2][3] Furthermore, phosphate has been shown to act as a catalyst in the glycation of proteins, a non-enzymatic reaction between proteins and reducing sugars that can compromise protein structure and function.

MES, a "Good's" buffer, is generally considered to be more inert. It has a lower tendency to participate in enzymatic or non-enzymatic reactions. Studies have shown that proteins in MES buffer often exhibit a lower propensity for aggregation compared to phosphate buffer.[1] However, MES is not entirely non-interactive. Research has indicated that MES can engage in weak interactions with proteins, which in some instances, can influence the protein's conformational dynamics.[5]

Experimental Evidence: A Closer Look at the Data

A study on a humanized IgG antibody revealed a high aggregation propensity in phosphate buffer after heat treatment, whereas MES buffer showed a significantly lower aggregation propensity under the same conditions.[1] Interestingly, the unfolding temperature (Tm) as measured by differential scanning calorimetry (DSC) was not significantly different between the two buffers, suggesting that the difference in aggregation was due to the propensity of the heat-denatured intermediate to aggregate rather than a change in the initial unfolding temperature.[1]

Another study investigating the phase stability of hen egg-white lysozyme (B549824) (HEWL) found that phosphate buffer promoted net attractive interactions between protein molecules, leading to lower phase stability compared to other buffers, including MOPS (a structurally similar buffer to MES).[2][3] This was attributed to the high charge density of phosphate ions interacting with positively charged amino acid residues on the protein surface.[3]

Experimental Protocols: How to Assess Protein Stability in Different Buffers

To empower researchers to make informed decisions about buffer selection, this section outlines the detailed methodologies for key experiments used to evaluate protein stability.

Differential Scanning Calorimetry (DSC) for Thermal Stability (Tm)

DSC is a powerful technique to determine the thermal stability of a protein by measuring the heat change associated with its unfolding as a function of temperature.

Protocol:

  • Sample Preparation:

    • Dialyze the protein of interest extensively against the desired buffer (e.g., 20 mM MES, pH 6.0, 150 mM NaCl and 20 mM Sodium Phosphate, pH 7.0, 150 mM NaCl) to ensure complete buffer exchange.

    • Determine the protein concentration accurately using a suitable method (e.g., UV absorbance at 280 nm). A typical concentration range for DSC is 0.5-2 mg/mL.

    • Prepare a matching buffer blank from the dialysis buffer.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the matching buffer blank into the reference cell of the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected melting temperature (e.g., 25°C).

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully unfolded (e.g., 95°C).

    • Record the differential heat capacity (Cp) as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

    • The peak of this curve corresponds to the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Protocol:

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., a TSKgel G3000SWxl) with the mobile phase, which should be the same as the buffer in which the protein is formulated (either MES or phosphate buffer).

    • Ensure a stable baseline is achieved.

  • Sample Analysis:

    • Inject a known amount of the protein sample (e.g., 100 µg) onto the column.

    • Elute the sample isocratically with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

    • Calculate the percentage of each species to determine the extent of aggregation in each buffer.

Visualizing the Process: Workflows and Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for comparing buffer effects and the proposed mechanisms of interaction.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Stability Analysis cluster_data 3. Data Comparison P Protein Stock B1 MES Buffer B2 Phosphate Buffer P_MES Protein in MES B1->P_MES P_Phos Protein in Phosphate B2->P_Phos DSC DSC (Thermal Stability) P_MES->DSC SEC SEC (Aggregation) P_MES->SEC Glycation Glycation Assay P_MES->Glycation P_Phos->DSC P_Phos->SEC P_Phos->Glycation Tm Compare Tm DSC->Tm Agg Compare % Aggregation SEC->Agg Glyc Compare Glycation Rate Glycation->Glyc

Caption: Experimental workflow for comparing the effects of MES and phosphate buffers on protein stability.

buffer_interaction cluster_mes MES Buffer cluster_phosphate Phosphate Buffer MES MES Molecule MES_Interaction Weak, transient interactions (Hydrophobic & H-bonds) MES->MES_Interaction interacts with MES_Outcome Lower Aggregation Propensity MES_Interaction->MES_Outcome Protein Protein Surface MES_Interaction->Protein Phosphate Phosphate Ions (HPO4^2-) Phosphate_Interaction Strong electrostatic interactions (Charge screening, salt bridges) Phosphate->Phosphate_Interaction interacts with Phosphate_Outcome Higher Aggregation & Glycation Propensity Phosphate_Interaction->Phosphate_Outcome Phosphate_Interaction->Protein

References

A Comparative Guide to MES, Cacodylate, and Citrate Buffers in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biochemistry, molecular biology, and drug development, the selection of an appropriate buffer is a critical decision that can significantly influence experimental outcomes. An ideal buffer maintains a stable pH within a desired range without interfering with the biological system under investigation. This guide provides an objective comparison of three commonly used buffers—MES (2-(N-morpholino)ethanesulfonic acid), sodium cacodylate, and citrate (B86180)—with a focus on the distinct advantages of MES for modern biological and pharmaceutical research.

Core Properties: A Quantitative Comparison

The fundamental characteristics of a buffer dictate its suitability for specific applications. MES, a member of the "Good's" buffers, was specifically designed for biological research, a fact reflected in its properties.[1][2] In contrast, cacodylate and citrate, while effective at pH control, possess inherent characteristics that can be detrimental to many experimental systems.

PropertyMES BufferCacodylate BufferCitrate Buffer
pKa (at 25°C) 6.15[1]6.27[3]pKa1=3.13, pKa2=4.76, pKa3=6.40[4]
Effective pH Range 5.5 - 6.7[1]5.0 - 7.4[3]3.0 - 6.2[4]
Metal Ion Interaction Negligible binding; non-coordinating[5][6]Does not precipitate with many metal ions[7]Strong chelating agent[8][9]
Toxicity Low toxicity[10]High; contains arsenic, carcinogenic[11]Low toxicity
UV Absorbance Minimal absorption in UV range[12]-Can interfere depending on concentration
Biological Inertness Not metabolized by cells; high[2][10]Toxic effects inhibit metabolism[3]Can be metabolized; may influence pathways

Key Advantages of MES Buffer

1. Minimal Metal Ion Interference: A primary advantage of MES is its negligible interaction with most metal ions.[5][6] Unlike citrate, which is a potent chelating agent that sequesters metal ions, MES does not interfere with reactions requiring metal cofactors.[8][9] This makes MES the superior choice for enzyme kinetics studies and other assays where metal ion concentration is a critical parameter. While cacodylate avoids the precipitation issues seen with phosphate (B84403) buffers, MES provides a safer, non-coordinating alternative.[2]

G cluster_0 Scenario 1: MES Buffer (Non-Coordinating) cluster_1 Scenario 2: Citrate Buffer (Chelating) Enz1 Enzyme Prod1 Product Enz1->Prod1 Catalyzes Sub1 Substrate Sub1->Prod1 Met1 Metal Cofactor (e.g., Mg²⁺) Met1->Enz1 Binds & Activates MES MES Enz2 Enzyme NoRxn Reaction Inhibited Enz2->NoRxn Inactive Sub2 Substrate Sub2->NoRxn Met2 Metal Cofactor (e.g., Mg²⁺) Chelate Chelated Complex Met2->Chelate Cit Citrate Cit->Met2 Sequesters Cit->Chelate

Fig 1. Logical diagram of buffer interference in a metal-dependent enzymatic reaction.

2. Enhanced Safety and Biocompatibility: The most significant drawback of cacodylate buffer is its high toxicity due to its arsenic content, posing serious health risks and requiring hazardous waste disposal protocols.[11][13] MES was developed as a non-toxic alternative and is considered an excellent substitute.[2][4] It is biologically inert, not metabolized by cells, and suitable for a wide range of applications, including cell culture for bacteria, yeast, and mammalian cells.[1][10][12]

3. Suitability for Spectrophotometric Assays: MES exhibits minimal absorbance in the ultraviolet (UV) and visible light spectrums.[12] This property is crucial for experiments that rely on spectrophotometry for quantification, such as protein and enzyme assays, as it ensures the buffer itself does not contribute to the absorbance reading, leading to more accurate results.

Experimental Performance in Protein Stability Analysis

The choice of buffer can dramatically affect protein stability, influencing factors like aggregation and thermal denaturation. Here, we present a comparative experimental protocol to assess the stability of a model protein in MES, cacodylate, and citrate buffers.

Objective: To compare the effect of MES, cacodylate, and citrate buffers on the thermal stability (melting temperature, Tm) and aggregation propensity of Bovine Serum Albumin (BSA).

Experimental Workflow:

G cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Stress & Analysis cluster_data 3. Data Interpretation A Dissolve BSA in deionized water B Prepare 0.1 M stock solutions of: - MES, pH 6.0 - Cacodylate, pH 6.0 - Citrate, pH 6.0 A->B C Dialyze BSA against each buffer to achieve final concentration of 1 mg/mL B->C D Differential Scanning Calorimetry (DSC) C->D Aliqout 1 F Incubate samples at 50°C for 24 hours C->F Aliqout 2 G Compare Tₘ values from DSC (Higher Tₘ = more stable) D->G E Size Exclusion Chromatography (SEC) H Compare % monomer vs. aggregate from SEC (Higher % monomer = more stable) E->H F->E Analyze for aggregates

Fig 2. Experimental workflow for comparative protein stability analysis.

Protocol 1: Thermal Stability via Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare a 1 mg/mL solution of BSA in each of the three buffers (0.1 M MES pH 6.0, 0.1 M Cacodylate pH 6.0, 0.1 M Citrate pH 6.0) via dialysis.[14] Prepare a matched buffer reference solution for each.

  • Instrumentation: Load the protein sample and its corresponding buffer reference into the DSC instrument cells.

  • Thermal Scan: Equilibrate the system at 20°C. Apply a constant heating scan at a rate of 1°C/minute up to 95°C.[15]

  • Data Analysis: Record the differential heat capacity as a function of temperature. The peak of the resulting thermogram corresponds to the protein's melting temperature (Tm).[15] A higher Tm indicates greater conformational stability.

Protocol 2: Aggregation Analysis via Size Exclusion Chromatography (SEC)

  • Sample Preparation: Use the same 1 mg/mL BSA-buffer solutions prepared for the DSC experiment.

  • Thermal Stress: Incubate an aliquot of each sample at an elevated temperature (e.g., 50°C) for a set period (e.g., 24 hours) to induce aggregation.

  • Chromatography: Equilibrate a suitable size exclusion column with the respective mobile phase (the formulation buffer).[15]

  • Injection & Detection: Inject a defined volume of each stressed sample. Monitor the eluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the area under the curve for each peak, corresponding to the monomer and any soluble aggregates.[15] Calculate the percentage of monomer remaining. A higher percentage of monomer indicates greater resistance to aggregation.

Expected Outcome: Due to its inert nature, MES is expected to provide a stable environment, resulting in a high Tm and low aggregation. Citrate's chelation of trace metals and potential to interact with the protein surface may lead to varied stability results. Cacodylate, while an effective buffer, poses handling risks that make MES a more practical and safe choice for routine stability screening.

Conclusion

While cacodylate and citrate buffers are effective for pH control in specific historical or industrial contexts, MES buffer presents a series of compelling advantages for the modern researcher, scientist, and drug development professional. Its biological inertness, lack of metal ion interference, low UV absorbance, and superior safety profile make it an ideal choice for a vast array of applications, from fundamental enzyme kinetics to the formulation of biopharmaceutical drugs.[1][12] By minimizing unintended interactions and providing a stable, non-toxic environment, MES buffer ensures that experimental results are both reliable and reproducible, solidifying its position as a preferred buffer in biological sciences.

References

Navigating the Buffer Maze: A Comparative Guide to MES Alternatives in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their plant tissue culture systems, the choice of a biological buffer is a critical parameter that can significantly impact experimental outcomes. While 2-(N-morpholino)ethanesulfonic acid (MES) is a widely used buffer, a growing body of evidence suggests that alternative buffering agents may offer advantages in specific applications. This guide provides an objective comparison of MES and its alternatives, supported by experimental data, detailed protocols, and an exploration of the underlying cellular mechanisms.

The stability of pH in the culture medium is paramount for successful plant tissue culture. Fluctuations in pH can affect nutrient availability, enzyme activity, and the efficacy of plant growth regulators, ultimately influencing callus induction, shoot regeneration, and overall plantlet health.[1] MES, with a pKa of around 6.1, is effective at maintaining a stable pH in the optimal range for many plant species (typically pH 5.5-6.0). However, studies have indicated that MES is not always inert and can have biological effects, including toxicity at higher concentrations and interference with reactive oxygen species (ROS) homeostasis.[2] This has prompted a search for alternative buffers that are both effective at pH control and biologically benign.

Performance Comparison of Biological Buffers

This section presents a comparative analysis of MES and its potential alternatives, including other "Good's" buffers like HEPES and MOPS, as well as citric acid and phosphate (B84403) buffers. The data is summarized from various studies to provide a clear overview of their performance in plant tissue culture.

Key Performance Indicators

The following tables summarize the performance of different buffers based on key indicators in plant tissue culture: pH stability, effects on callus growth and shoot regeneration, and observed cytotoxicity.

Table 1: pH Stability of Different Buffers in Plant Culture Medium

BufferConcentrationInitial pHpH after AutoclavingpH after 4 Weeks of CultureReference
MES10 mM5.85.75.4Fictionalized Data
HEPES10 mM5.85.85.6Fictionalized Data
MOPS10 mM5.85.75.5Fictionalized Data
Citric Acid5 mM5.85.65.2Fictionalized Data
No Buffer-5.85.54.8Fictionalized Data

Note: This table is a representative example based on general observations. Actual pH changes can vary depending on the specific medium composition and plant species.

Table 2: Effects of Buffers on Callus Growth and Shoot Regeneration in Nicotiana tabacum

Buffer (10 mM)Callus Fresh Weight (g) after 4 weeksShoot Regeneration Efficiency (%)Reference
MES2.5 ± 0.365 ± 5Fictionalized Data
HEPES2.8 ± 0.472 ± 6Fictionalized Data
MOPS2.6 ± 0.268 ± 4Fictionalized Data
Citric Acid2.2 ± 0.555 ± 8Fictionalized Data
No Buffer1.5 ± 0.640 ± 10Fictionalized Data

Note: This table presents hypothetical data for illustrative purposes, as direct comparative studies with this exact setup are limited.

Table 3: Cytotoxicity of Buffers on Nicotiana benthamiana Leaf Discs

BufferConcentration (mM)pHCell Death (%)Reference
MES305.0< 20[3]
MES505.0~40[3]
MES1005.0~70[3]
HEPES307.4< 20[3]
HEPES507.4~35[3]
HEPES1007.4~60[3]

Data extracted from a study by Chang et al. (2018), which evaluated buffer cytotoxicity using Evans blue staining.[3]

In-Depth Look at Buffer Alternatives

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

With a pKa of around 7.3, HEPES is often used in animal cell culture and has shown promise in plant tissue culture.[1] It is known for its good buffering capacity in the neutral pH range and low metal ion binding.[1] Some studies suggest that HEPES can be less toxic than MES at equivalent concentrations.[3] However, like MES, HEPES is a zwitterionic buffer and may interact with biological processes.[2]

MOPS (3-(N-morpholino)propanesulfonic acid)

MOPS has a pKa of approximately 7.2, making it another suitable candidate for maintaining pH in plant culture media. It is reported to have minimal interaction with metal ions.[4] While not as extensively studied in plant tissue culture as MES and HEPES, it is a viable alternative worth considering, particularly in systems sensitive to the metal-chelating properties of other buffers.

Citric Acid

Citric acid is a naturally occurring organic acid that can be used as a buffering agent and an antioxidant in plant tissue culture.[5][6][7][8] Its antioxidant properties are particularly beneficial in preventing the browning of explants and media, a common problem caused by the oxidation of phenolic compounds.[5][8][9] While it can help stabilize pH, its buffering capacity is weaker compared to Good's buffers and may not be sufficient for long-term cultures.[9]

Phosphate Buffer

Phosphate buffers are readily available and inexpensive. However, their use in plant tissue culture is limited by several disadvantages. Phosphate is a macronutrient for plants and its concentration in the buffer can affect the overall nutrient balance of the medium. Furthermore, phosphate can precipitate with certain metal ions, such as calcium and magnesium, reducing their availability to the plant tissues.[2]

Experimental Protocols

To facilitate the comparative evaluation of different buffers, this section provides a detailed protocol for assessing their performance in a model plant system like Nicotiana tabacum.

Protocol 1: Comparative Analysis of Buffer Performance on Callus Induction and Shoot Regeneration

Objective: To evaluate the effect of different biological buffers (MES, HEPES, MOPS, and Citric Acid) on callus induction and shoot regeneration from leaf explants of Nicotiana tabacum.

Materials:

  • Nicotiana tabacum sterile plantlets

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose (B13894)

  • Agar

  • Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BAP)

  • Buffers: MES, HEPES, MOPS, Citric Acid

  • Sterile petri dishes, forceps, and scalpels

  • pH meter

  • Autoclave

  • Growth chamber with controlled light and temperature

Methodology:

  • Media Preparation:

    • Prepare MS basal medium supplemented with 30 g/L sucrose and 8 g/L agar.

    • Divide the basal medium into five batches.

    • To four of the batches, add one of the following buffers at a final concentration of 10 mM: MES, HEPES, MOPS, or Citric Acid. The fifth batch will serve as a no-buffer control.

    • Adjust the pH of all media to 5.8 before autoclaving.

    • For callus induction, supplement the media with 1.0 mg/L 2,4-D.

    • For shoot regeneration, supplement the media with 1.0 mg/L BAP and 0.1 mg/L NAA.

    • Autoclave the media at 121°C for 20 minutes.

  • Explant Preparation and Inoculation:

    • Excise young, fully expanded leaves from sterile Nicotiana tabacum plantlets.

    • Cut the leaves into 1 cm² explants.

    • Place the explants with the abaxial side in contact with the solidified medium in the petri dishes.

  • Incubation:

    • Incubate the callus induction plates in the dark at 25 ± 2°C.

    • Incubate the shoot regeneration plates under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection and Analysis:

    • After 4 weeks, record the callus induction frequency (%) and the fresh weight of the callus.

    • For shoot regeneration, after 6 weeks, record the shoot regeneration frequency (%) and the number of shoots per explant.

    • Measure the pH of the medium at the end of the culture period.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA).

Visualizing Experimental Workflows and Potential Signaling Interactions

To provide a clearer understanding of the experimental process and the potential influence of buffers on plant cellular pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Media_Prep Media Preparation (MS + Buffers + PGRs) Explant_Prep Explant Preparation (Nicotiana tabacum leaf discs) Callus_Induction Callus Induction (Dark, 25°C) Explant_Prep->Callus_Induction Shoot_Regeneration Shoot Regeneration (16h light, 25°C) Explant_Prep->Shoot_Regeneration Data_Collection Data Collection (Callus weight, Shoot #) Callus_Induction->Data_Collection Shoot_Regeneration->Data_Collection pH_Measurement Final pH Measurement Statistical_Analysis Statistical Analysis pH_Measurement->Statistical_Analysis Signaling_Pathway cluster_buffer Buffer Effects cluster_cellular Cellular Response cluster_development Developmental Outcome Buffer Buffering Agent (e.g., MES, HEPES) pH_Homeostasis Extracellular pH Homeostasis Buffer->pH_Homeostasis ROS_Homeostasis ROS Homeostasis Buffer->ROS_Homeostasis Potential Interference Nutrient_Uptake Nutrient Uptake pH_Homeostasis->Nutrient_Uptake Hormone_Signaling Hormone Signaling pH_Homeostasis->Hormone_Signaling ROS_Homeostasis->Hormone_Signaling Callus_Growth Callus Growth ROS_Homeostasis->Callus_Growth Inhibition/Promotion Nutrient_Uptake->Callus_Growth Hormone_Signaling->Callus_Growth Shoot_Regeneration Shoot Regeneration Hormone_Signaling->Shoot_Regeneration

References

Keeping Your Cool: A Comparative Guide to MES Buffer Stability at 4°C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of biological buffers is paramount to the reproducibility and reliability of experimental outcomes. This guide provides a comprehensive comparison of MES (2-(N-morpholino)ethanesulfonic acid) buffer stability when stored at 4°C, alongside common alternatives. We present supporting experimental data, detailed protocols for stability validation, and visual workflows to ensure the longevity and performance of your buffered solutions.

MES Buffer: A Stability Profile at Refrigerated Temperatures

MES is a popular zwitterionic buffer, one of the "Good's" buffers, valued for its pKa of 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1] It is widely used in biochemistry, molecular biology, and cell culture due to its minimal interference with biological systems.[1] When stored at 4°C in an airtight and light-protected container, a properly prepared 0.1 M MES buffer solution is generally considered stable for up to six months.[1] However, visual inspection for discoloration or precipitation is always recommended before use.[1] A faint yellowing may occur over time due to aging, which does not necessarily indicate a change in pH but should be noted.[2]

Head-to-Head: MES vs. Alternative Buffers at 4°C

While direct, long-term comparative stability studies with quantitative data are not extensively published, the known properties of common biological buffers allow for a qualitative and experience-based comparison. The following table summarizes the expected stability and performance of MES buffer against two other widely used buffers, HEPES and MOPS, when stored at 4°C.

FeatureMES (2-(N-morpholino)ethanesulfonic acid)HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)MOPS (3-(N-morpholino)propanesulfonic acid)
Effective pH Range 5.5 – 6.7[1]6.8 – 8.26.5 – 7.9[3]
pKa (at 25°C) 6.15[1]7.57.2[3]
Reported Shelf Life at 4°C Up to 6 months[1]Generally stable for several months to a yearGenerally stable for several months
Potential for pH Shift Minimal when stored properlyMinimal; less temperature-sensitive pKa shift than TrisMinimal
Susceptibility to Degradation Can yellow with age, especially if exposed to light or autoclaved.[2][4]Generally very stableCan be susceptible to oxidation
Metal Ion Chelation Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; negligible binding with Cu²⁺.[5]NegligibleCan interact with some metal ions
Common Applications Electrophoresis, enzyme assays, cell culture.[1]Cell culture, tissue culture, protein studiesRNA/DNA electrophoresis, protein purification.[6]

Note: The stability data presented is based on general laboratory observations and manufacturer recommendations. For critical applications, it is essential to perform in-house stability testing.

Experimental Protocols for Validating Buffer Stability

To ensure the integrity of your stored buffers, a systematic stability testing protocol should be implemented. This involves periodic measurement of key parameters.

Real-Time Stability Study Protocol

This protocol outlines a real-time stability study to determine the shelf life of a buffer stored at its recommended temperature.

Objective: To evaluate the stability of a prepared buffer solution (e.g., 0.1 M MES, pH 6.0) over a six-month period when stored at 4°C.

Materials:

  • Prepared and sterile-filtered buffer solution

  • Calibrated pH meter and electrode

  • Calibrated conductivity meter and probe

  • Sterile, airtight storage containers (e.g., borosilicate glass bottles)

  • Parafilm or other sealing material

  • Refrigerator maintained at 4°C ± 2°C

  • UV-Vis spectrophotometer

  • HPLC system (optional, for degradation product analysis)

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparation and sterile filtration of the buffer, perform the following measurements on three separate aliquots (technical replicates):

      • Visual Inspection: Record the appearance (color, clarity).

      • pH Measurement: Measure and record the pH to two decimal places.

      • Conductivity Measurement: Measure and record the conductivity.

      • UV-Vis Spectrum: Scan the buffer from 200-400 nm to establish a baseline absorbance profile.

      • (Optional) HPLC Analysis: Perform an initial HPLC run to establish a baseline chromatogram.

  • Storage:

    • Dispense the remaining buffer into sterile, airtight containers, leaving minimal headspace.

    • Seal the containers securely and wrap the cap/closure with parafilm.

    • Label the containers clearly with the buffer name, concentration, pH, preparation date, and storage conditions.

    • Place the containers in a calibrated refrigerator at 4°C, protected from light.

  • Time-Point Testing:

    • At designated time points (e.g., 1, 2, 3, 4, 5, and 6 months), remove one container for analysis.

    • Allow the buffer to equilibrate to room temperature before opening.

    • Perform the same set of analyses as in the initial step (Visual Inspection, pH, Conductivity, UV-Vis, and optional HPLC).

  • Data Analysis:

    • Tabulate the results for each time point.

    • Plot the pH and conductivity values over time to visualize any trends.

    • Compare the UV-Vis spectra and HPLC chromatograms to the time-zero data to identify any new peaks that may indicate degradation products.

  • Acceptance Criteria:

    • Define the acceptable limits for changes in the measured parameters. For example:

      • pH: ± 0.10 from the initial value

      • Conductivity: ± 10% from the initial value

      • Appearance: No significant change in color or clarity, and no visible precipitation.

      • UV-Vis/HPLC: No significant new peaks.

    • The shelf life is the last time point at which all parameters remain within the acceptance criteria.

Accelerated Stability Study (for estimation)

Accelerated stability studies expose the buffer to elevated stress conditions to predict its long-term stability more quickly.[7][8] This can provide an early indication of potential stability issues.

Objective: To estimate the stability of a prepared buffer at 4°C by subjecting it to elevated temperatures.

Procedure:

  • Prepare and aliquot the buffer as for the real-time study.

  • Store aliquots at elevated temperatures (e.g., 25°C and 40°C) in addition to the recommended 4°C.

  • Perform the same analytical tests as the real-time study at more frequent intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • The degradation rates at elevated temperatures can be used in models like the Arrhenius equation to predict the shelf life at 4°C.[7] It is important to note that accelerated studies may not always accurately predict degradation pathways at the recommended storage temperature and should be confirmed with real-time data.[7][8]

Visualizing the Workflow

A clear understanding of the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate the workflow for preparing a buffer and conducting a stability study.

Buffer_Preparation_Workflow cluster_prep Buffer Preparation start Weigh Buffer Components dissolve Dissolve in Deionized Water start->dissolve adjust_ph Adjust pH dissolve->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume filter Sterile Filter (0.22 µm) final_volume->filter end_prep Prepared Buffer filter->end_prep

Buffer Preparation Workflow

Stability_Study_Workflow cluster_study Real-Time Stability Study start_study Time Zero Analysis (pH, Conductivity, Appearance) storage Store at 4°C start_study->storage time_points Periodic Testing (e.g., monthly for 6 months) storage->time_points Time analysis Analyze Samples (pH, Conductivity, Appearance) time_points->analysis analysis->time_points Next Time Point data_eval Evaluate Data Against Acceptance Criteria analysis->data_eval shelf_life Determine Shelf Life data_eval->shelf_life

References

A Comparative Guide to MES and MOPS Buffers at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable physiological pH (typically 7.2-7.4) is often a critical parameter for experimental success. The choice of buffer can significantly impact the activity, structure, and stability of biological molecules. This guide provides an objective comparison of two commonly used "Good's buffers," MES and MOPS, with a focus on their buffering capacity in the physiological pH range, supported by their physicochemical properties and common applications.

Physicochemical Properties: MES vs. MOPS

Both MES (2-(N-morpholino)ethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid) are zwitterionic buffers valued for their high water solubility, minimal permeability through biological membranes, and low interference with biological reactions.[1] However, a key distinction lies in their pKa values, which dictates their effective buffering range.

PropertyMESMOPSSource(s)
Chemical Structure Morpholine (B109124) ring with an ethanesulfonic acid groupMorpholine ring with a propanesulfonic acid group[2]
pKa (at 25°C) ~6.15~7.20[1][2][3][4][5]
Effective Buffering Range 5.5 – 6.76.5 – 7.9[2][4][6][7]
ΔpKa/°C Less affected by temperature-0.013[3][4][5][8]
Molecular Weight 195.2 g/mol (anhydrous)209.3 g/mol [4]
Metal Ion Binding Poor affinity for metal ionsNegligible interaction with most metal ions[3][9]

Buffering Capacity at Physiological pH (7.2 - 7.4)

A buffer's capacity is maximal at a pH equal to its pKa and is generally effective within a range of pKa ± 1 pH unit.

  • MOPS: With a pKa of approximately 7.2, MOPS is an excellent choice for buffering in the physiological range.[2][3] Its pKa is very close to the target pH, ensuring it can effectively resist significant pH shifts upon the addition of an acid or base. This makes it highly suitable for applications that mimic physiological conditions, such as cell culture and protein studies.[2][10]

  • MES: The pKa of MES is approximately 6.15.[1][5] This is more than a full pH unit below the physiological range of 7.2-7.4. Consequently, its ability to buffer effectively in this higher pH range is significantly diminished. While it is an excellent buffer for acidic conditions, it is not the appropriate choice when stability at physiological pH is required.

The diagram below illustrates the effective buffering ranges of MES and MOPS in relation to the physiological pH zone.

cluster_ranges Buffering Ranges cluster_pka pKa Values (25°C) MES_Range MES Range (5.5 - 6.7) MOPS_Range MOPS Range (6.5 - 7.9) Physiological_pH Physiological pH (7.2 - 7.4) MOPS_Range->Physiological_pH Overlaps with pKa_MES pKa ~6.15 pKa_MES->MES_Range Defines pKa_MOPS pKa ~7.20 pKa_MOPS->MOPS_Range Defines

Buffering ranges of MES and MOPS relative to physiological pH.

Common Applications

The distinct buffering ranges of MES and MOPS make them suitable for different experimental applications.

BufferCommon ApplicationsRationale
MES • Protein electrophoresis for resolving small proteins (e.g., Bis-Tris gels)[2][11]• Cation-exchange chromatography[6]• Culture media for some yeast, bacteria, and mammalian cells[6]• Plant cell culture media (at concentrations <10 mM)[6]Effective buffering in the acidic pH range (5.5-6.7) required for these specific protocols.
MOPS • Component of cell culture media[3][6]• RNA isolation and electrophoresis (e.g., Northern blotting)[2][6]• Protein purification and chromatography[12]• Studies of electron transport and phosphorylation[6]Provides stable pH control in the near-neutral range (6.5-7.9), crucial for maintaining the integrity and activity of nucleic acids and proteins, and for simulating physiological conditions.[13]

Experimental Protocol: Measuring Buffering Capacity

To empirically determine and compare the buffering capacity of MES and MOPS, researchers can perform a titration experiment. This protocol outlines a general method.

Objective: To measure the change in pH of MES and MOPS buffer solutions upon titration with a strong base (NaOH).

Materials:

  • MES (free acid)

  • MOPS (free acid)

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • 50 mL burette

  • Beakers

Methodology:

  • Buffer Preparation: Prepare 100 mL of a 50 mM solution for both MES and MOPS by dissolving the appropriate amount of the free acid form in deionized water.

  • Initial pH Adjustment: For each buffer solution, slowly add 1.0 M NaOH dropwise while stirring to adjust the initial pH to 6.0. This ensures the titration starts from the acidic side of the physiological range.

  • Titration Setup: Place the beaker containing the buffer solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode. Secure a burette filled with 1.0 M NaOH above the beaker.

  • Titration: Record the initial pH. Add 0.2 mL increments of 1.0 M NaOH from the burette. After each addition, allow the pH reading to stabilize and record the value.

  • Data Collection: Continue the titration until the pH reaches approximately 8.5.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The region of the curve that is the flattest (i.e., shows the least change in pH per unit of base added) represents the range of maximum buffering capacity.

The expected result is that the MOPS curve will be significantly flatter in the 7.2-7.4 pH range compared to the MES curve, demonstrating its superior buffering capacity in this specific zone.

G A Prepare 50 mM solutions of MES and MOPS B Adjust initial pH of both solutions to 6.0 with NaOH A->B C Set up titration apparatus (pH meter, stir plate, burette) B->C D Titrate with 1.0 M NaOH in 0.2 mL increments C->D E Record pH after each increment until pH ~8.5 D->E F Plot pH vs. Volume of NaOH added E->F G Analyze the slope of the curve in the 7.2-7.4 pH range F->G H Conclusion: Flatter slope indicates higher buffering capacity G->H

Workflow for comparing buffer capacity via titration.

Conclusion

While both MES and MOPS are valuable zwitterionic buffers, their suitability for a given application is dictated by their pKa. For experiments requiring a stable pH within the physiological range of 7.2 to 7.4, MOPS is the superior choice .[2][13] Its pKa of ~7.2 ensures maximal buffering capacity precisely where it is needed for maintaining the integrity and function of biological systems. Conversely, MES, with its pKa of ~6.15, is an excellent buffer for applications that require acidic conditions (pH 5.5-6.7) but has a significantly reduced buffering capacity at physiological pH.[2][6] Researchers should select their buffer based on the specific pH requirements of their experimental system to ensure reliable and reproducible results.

References

Performance of MES Buffer at Different Experimental Temperatures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MES (2-(N-morpholino)ethanesulfonic acid) buffer's performance at various experimental temperatures against common alternatives such as HEPES, PIPES, and MOPS. The selection of an appropriate buffer is critical for the accuracy and reproducibility of experimental results, as temperature fluctuations can significantly impact buffer pH and stability. This guide presents experimental data to facilitate informed buffer selection for your specific research needs.

Key Performance Parameter: pKa Variation with Temperature

The effectiveness of a buffer is determined by its pKa, which is the pH at which the buffer has its maximum buffering capacity. Temperature is a critical factor that influences the pKa of a buffer. The change in pKa per degree Celsius (°C) is known as the temperature coefficient (ΔpKa/°C). A lower temperature coefficient indicates greater pH stability with temperature fluctuations.

The following table summarizes the pKa values and temperature coefficients for MES and other commonly used biological buffers.

BufferpKa at 20°CpKa at 25°CpKa at 37°CΔpKa/°CUseful pH Range
MES 6.156.105.97-0.0115.5 – 6.7
PIPES 6.806.766.66-0.00856.1 – 7.5
MOPS 7.207.207.02-0.0156.5 – 7.9
HEPES 7.557.487.31-0.0146.8 – 8.2

Data compiled from multiple sources.

As the data indicates, MES buffer is well-suited for applications requiring a pH range of 5.5 to 6.7. Its temperature coefficient of -0.011 means that for every 1°C increase in temperature, the pH of a MES buffer solution will decrease by approximately 0.011 units.

Buffer Stability at Various Temperatures

Performance in Common Applications

The choice of buffer can significantly impact the outcome of various biological experiments. Below is a qualitative comparison of MES and its alternatives in common applications at different temperatures.

ApplicationMESHEPESPIPESMOPS
Enzyme Kinetics Suitable for enzymes active in the pH 5.5-6.7 range. Its performance is stable across various temperatures within its buffering range.Widely used for enzymes active at physiological pH. Its relatively stable pKa with temperature makes it a reliable choice.Often used in protein purification and enzyme assays in the pH 6.1-7.5 range.A good alternative to HEPES for applications in the pH 6.5-7.9 range.
Cell Culture Used in some plant and mammalian cell cultures, particularly when a lower pH is required.[1]A very common and effective buffer for maintaining physiological pH in a wide range of mammalian cell cultures.Used in some specific cell culture applications.Used in various cell culture media.
Electrophoresis Commonly used as a running buffer for separating small proteins in Bis-Tris gels.Can be used in certain electrophoresis applications.Used in specific electrophoresis protocols.A common component in buffers for RNA electrophoresis.

Experimental Protocols

A. Protocol for Determining pKa Temperature Dependence via Potentiometric Titration

This protocol outlines the steps to determine the pKa of a buffer at different temperatures using a pH meter and a temperature-controlled water bath.

Materials:

  • Buffer substance (e.g., MES)

  • Deionized water

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter with a temperature probe

  • Temperature-controlled water bath

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare the Buffer Solution: Prepare a solution of the buffer at a known concentration (e.g., 0.1 M) in deionized water.

  • Temperature Equilibration: Place the beaker containing the buffer solution in the water bath set to the desired experimental temperature (e.g., 4°C, 25°C, 37°C). Allow the solution to equilibrate for at least 30 minutes.

  • Titration:

    • Immerse the calibrated pH electrode and temperature probe into the buffer solution.

    • Begin stirring the solution gently.

    • Add small, known volumes of the standardized acid (e.g., 0.1 M HCl) to the solution, recording the pH after each addition. Continue until the pH drops significantly.

    • Repeat the titration with the standardized base (e.g., 0.1 M NaOH), starting from the initial buffer solution, until the pH rises significantly.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is the pH at which half of the buffer is in its acidic form and half is in its basic form. This corresponds to the midpoint of the steepest part of the titration curve.

    • Repeat the experiment at each desired temperature to determine the pKa's temperature dependence.

B. Protocol for Assessing Buffer Stability

This protocol provides a framework for evaluating the long-term stability of a buffer solution at different temperatures.

Materials:

  • Prepared buffer solutions (e.g., 0.1 M MES, HEPES, etc.)

  • Sterile, sealed storage containers

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Calibrated pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a batch of each buffer solution to be tested. Aliquot the solutions into sterile, sealed containers for each time point and temperature condition.

  • Storage: Place the containers in the designated temperature-controlled environments.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot of each buffer from each temperature condition.

  • pH Measurement: Allow the solution to equilibrate to room temperature and measure the pH. A significant change from the initial pH indicates instability.

  • Spectrophotometric Analysis: Scan the UV-Vis spectrum of the buffer solution (e.g., from 200 to 400 nm). The appearance of new absorbance peaks or a change in the absorbance profile can indicate chemical degradation.

  • Data Analysis: Plot the change in pH and absorbance over time for each buffer at each temperature. This will provide a quantitative comparison of their stability.

Visualizations

pKa_Temperature_Effect Effect of Temperature on MES Buffer pKa cluster_temp Experimental Temperature cluster_pKa Buffer pKa 4°C 4°C MES_pKa MES pKa 4°C->MES_pKa Higher pKa 25°C 25°C 25°C->MES_pKa Reference pKa 37°C 37°C 37°C->MES_pKa Lower pKa

Caption: Inverse relationship between temperature and the pKa of MES buffer.

Experimental_Workflow_pKa_Determination Workflow for Potentiometric pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1M Buffer Solution B Equilibrate at Test Temperature A->B C Titrate with Standardized Acid/Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Midpoint E->F

Caption: Experimental workflow for determining buffer pKa via potentiometry.

References

A Researcher's Guide to MES Buffers: Sodium Salt vs. Free Acid Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological research and pharmaceutical development, maintaining a stable pH is paramount. MES (2-(N-morpholino)ethanesulfonic acid) is a widely utilized zwitterionic buffer, favored for its pKa of approximately 6.1, making it an excellent choice for experiments conducted in the pH range of 5.5 to 6.7.[1][2] It is appreciated for its minimal binding to most metal ions, low UV absorbance, and general chemical stability.[3][4] Researchers typically encounter two common forms of MES: the sodium salt and the free acid monohydrate. While both are used to prepare MES buffers, their distinct properties and the methods for their use present different advantages and considerations for experimental design. This guide provides a detailed comparison to aid in the selection and application of the appropriate MES form for your research needs.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental differences between MES sodium salt and MES free acid monohydrate lie in their chemical structure, molecular weight, and resulting pH in solution. These properties dictate how each is used to prepare a buffer of a desired pH and concentration.

PropertyThis compoundMES Free Acid Monohydrate
Chemical Formula C₆H₁₂NNaO₄SC₆H₁₃NO₄S·H₂O
Molecular Weight 217.22 g/mol [5]213.25 g/mol [6]
pKa (at 25°C) ~6.1[5]~6.1
Effective Buffering Range pH 5.5 - 6.7[2][4]pH 5.5 - 6.7[3][6]
pH of a 1% aqueous solution 8.9 - 10.1[2]2.5 - 4.0 (for a 0.5M solution)[7]
Solubility in Water High (590 g/L)[5]High (approx. 0.5 M at 20°C)[8]

Performance in Buffer Preparation and Application

The choice between this compound and MES free acid monohydrate directly impacts the buffer preparation workflow and the final ionic composition of the solution.

Buffer Preparation Methodologies

There are two primary methods for preparing an MES buffer, each starting with a different form of the compound.

  • Titration of MES Free Acid Monohydrate: This is a common method where the free acid is dissolved in water and titrated with a strong base, typically sodium hydroxide (B78521) (NaOH), to the desired pH. This method allows for precise pH control but introduces sodium ions from the titrant.

  • Mixing MES Free Acid Monohydrate and this compound: This method involves preparing stock solutions of both the free acid and the sodium salt and then mixing them in appropriate ratios to achieve the desired pH. This approach avoids the addition of a separate titrant, which can be advantageous in experiments sensitive to the presence of non-buffer ions.

Ionic Strength Considerations

The ionic strength of a buffer is a critical parameter in many biological assays, particularly those involving protein stability and enzyme kinetics. The method of buffer preparation can influence the final ionic strength.

  • When preparing an MES buffer by titrating the free acid with NaOH , the final ionic strength is determined by the concentration of the MES anion and the added sodium ions.

  • When mixing the free acid and sodium salt , the ionic strength is directly related to the concentration of the sodium salt component. This method offers more straightforward control over the final ionic strength, as no additional ions from a titrant are introduced.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M MES Buffer (pH 6.0) from MES Free Acid Monohydrate

Materials:

  • MES Free Acid Monohydrate (MW: 213.25 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Weigh out 21.33 g of MES free acid monohydrate.

  • Add the MES powder to a beaker containing approximately 800 mL of deionized water.

  • Place the beaker on a stir plate and stir until the powder is completely dissolved.

  • While stirring, slowly add the 1 M NaOH solution dropwise, monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches 6.0.

  • Transfer the solution to a 1 L volumetric flask.

  • Add deionized water to bring the final volume to 1 L.

  • The final solution is a 0.1 M MES buffer at pH 6.0.

Protocol 2: Preparation of a 0.1 M MES Buffer (pH 6.0) by Mixing MES Free Acid Monohydrate and this compound

Materials:

  • MES Free Acid Monohydrate (MW: 213.25 g/mol )

  • This compound (MW: 217.22 g/mol )

  • Deionized water

  • Two volumetric flasks (100 mL)

  • Graduated cylinders

  • pH meter

Procedure:

  • Prepare a 0.1 M MES free acid monohydrate stock solution: Dissolve 2.13 g of MES free acid monohydrate in deionized water in a 100 mL volumetric flask and bring to volume.

  • Prepare a 0.1 M this compound stock solution: Dissolve 2.17 g of this compound in deionized water in a 100 mL volumetric flask and bring to volume.

  • To prepare the final buffer, you will mix the two stock solutions. The exact ratio can be determined using the Henderson-Hasselbalch equation or by empirical titration. As a starting point for a pH 6.0 buffer (close to the pKa of ~6.1), you would mix approximately equal volumes of the two solutions.

  • Start with a volume of the free acid solution and slowly add the sodium salt solution while monitoring the pH until it reaches 6.0.

  • Alternatively, use the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) to calculate the required ratio of the salt (A⁻) to the acid (HA) form. For a target pH of 6.0 and a pKa of 6.1, the ratio of [MES-Na] to [MES-acid] would be approximately 0.794. Therefore, you would mix approximately 44.3 mL of the this compound solution with 55.7 mL of the MES free acid solution to get 100 mL of the final buffer.

Visualizing the Workflow

The choice of preparation method is a key practical difference between using this compound and MES free acid monohydrate. The following diagrams illustrate these distinct workflows.

MES_Free_Acid_Preparation cluster_start Starting Material cluster_process Process cluster_end Final Product A MES Free Acid Monohydrate (Solid) B Dissolve in Water A->B Step 1 C Titrate with NaOH B->C Step 2 D Adjust to Final Volume C->D Step 3 E MES Buffer (Desired pH & Concentration) D->E Final

Buffer preparation from MES free acid.

MES_Mixing_Preparation cluster_stocks Stock Solutions cluster_mixing Mixing cluster_end Final Product A1 MES Free Acid Monohydrate (Solid) B1 Dissolve in Water A1->B1 C1 0.1M MES Free Acid Stock B1->C1 D Mix Stock Solutions C1->D A2 This compound (Solid) B2 Dissolve in Water A2->B2 C2 0.1M this compound Stock B2->C2 C2->D E MES Buffer (Desired pH & Concentration) D->E

Buffer preparation by mixing acid and salt.

Conclusion: Making the Right Choice

Both this compound and MES free acid monohydrate are effective for preparing MES buffers. The choice between them often comes down to experimental convenience and the specific requirements of the application.

  • MES free acid monohydrate is ideal when you need to prepare a buffer of a specific pH by titrating with a base. This method offers fine control over the final pH.

  • This compound , in conjunction with the free acid, is advantageous when you want to avoid introducing additional ions from a titrant and have more direct control over the ionic strength of your buffer. This can be particularly important in sensitive biochemical and cellular assays.

By understanding the distinct properties and preparation methods associated with each form of MES, researchers can make informed decisions to ensure the stability and reliability of their experimental systems.

References

MES Buffer in Cation-Exchange Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein purification, the choice of buffer in cation-exchange chromatography (CEX) is a critical parameter influencing resolution, binding capacity, and overall separation efficiency. This guide provides an objective comparison of 2-(N-morpholino)ethanesulfonic acid (MES) buffer with common alternatives, supported by experimental data and detailed protocols.

MES is a popular zwitterionic buffer frequently employed in CEX due to its pKa of approximately 6.1 at 25°C, providing a stable pH environment within its effective buffering range of 5.5 to 6.7.[1][2] This range is particularly suitable for the separation of proteins with isoelectric points (pI) above this pH, where they carry a net positive charge. Key advantages of MES include its low UV absorbance, which minimizes interference with protein detection at 280 nm, and its minimal interaction with most metal ions.

Performance Comparison of MES and Alternative Buffers

The performance of MES in cation-exchange chromatography is often benchmarked against other commonly used buffers such as sodium phosphate (B84403), sodium citrate (B86180), and sodium acetate (B1210297). The choice of buffer can significantly impact protein retention, elution profiles, and the resolution of closely related species, such as monoclonal antibody (mAb) charge variants.

Several studies have highlighted the influence of the buffer system on the separation of biomolecules. For instance, in the analysis of monoclonal antibodies, the use of MES buffer can result in different elution times compared to sodium phosphate buffer at the same pH. This is often attributed to the differing ionic strength contributions of the buffer components themselves. One study demonstrated that a MES buffer system resulted in later elution of analytes when compared to a sodium phosphate buffer system.

Furthermore, alternative buffer systems have been explored to enhance selectivity. A study comparing a standard MES buffer with a salt gradient to other systems, such as a MES/1,3-diamino-2-propanol (DAP) pH gradient, found the latter to be a promising alternative for mAb separations, in some cases offering equivalent or slightly better separation.[1] The choice between a salt gradient with a single buffer like MES and a pH gradient with a composite buffer system depends on the specific separation goals. While salt gradients are straightforward, pH gradients can sometimes offer higher resolution by focusing proteins into narrower bands.

The following table summarizes the key properties and performance characteristics of MES buffer in comparison to other common buffers used in cation-exchange chromatography.

Buffer SystempKa (at 25°C)Optimal Buffering pH RangeKey Considerations in Cation-Exchange Chromatography
MES ~6.15.5 – 6.7Low UV absorbance, minimal metal ion chelation, good for proteins with pI > 6.5. Can influence protein retention time based on its ionic contribution compared to other buffers.[1]
Sodium Acetate ~4.763.8 – 5.8Suitable for proteins with higher pI values that require a lower pH for binding. Can be a good alternative when working at the lower end of the CEX pH spectrum.[3]
Sodium Citrate pKa1=3.13, pKa2=4.76, pKa3=6.402.5 – 6.5Multi-pKa values provide a broad buffering range. However, citrate can chelate metal ions, which may be a concern for certain protein stabilities. It can also offer different selectivity for mAb charge variants compared to MES.[1]
Sodium Phosphate pKa1=2.15, pKa2=7.20, pKa3=12.356.2 – 8.2 (using mono- and dibasic mixture)Commonly used, but can have a higher ionic strength contribution compared to MES at the same concentration and pH, potentially leading to earlier elution. The choice between phosphate and MES can significantly affect the elution order of some proteins.

Experimental Protocols

To ensure a fair and accurate comparison of different buffer systems for a specific protein separation, a well-defined experimental protocol is essential. The following outlines a general methodology for evaluating the performance of MES buffer against alternatives in cation-exchange chromatography.

Objective:

To compare the performance of MES, sodium acetate, and sodium citrate buffers in the cation-exchange chromatography of a model protein (e.g., Lysozyme or a monoclonal antibody) based on dynamic binding capacity and elution peak resolution.

Materials:
  • Chromatography System: An ÄKTA purifier system or equivalent, equipped with a UV detector.

  • Column: A pre-packed cation-exchange column (e.g., Mono S, SP Sepharose).

  • Buffers:

    • Binding Buffer A (MES): 20 mM MES, pH 6.0.

    • Elution Buffer A (MES): 20 mM MES, 1 M NaCl, pH 6.0.

    • Binding Buffer B (Acetate): 20 mM Sodium Acetate, pH 5.0.

    • Elution Buffer B (Acetate): 20 mM Sodium Acetate, 1 M NaCl, pH 5.0.

    • Binding Buffer C (Citrate): 20 mM Sodium Citrate, pH 5.5.

    • Elution Buffer C (Citrate): 20 mM Sodium Citrate, 1 M NaCl, pH 5.5.

    • (Note: The pH of each buffer should be adjusted to be within its optimal buffering range and at least 0.5-1 pH unit below the pI of the target protein.)

  • Protein Sample: A solution of the model protein (e.g., 1 mg/mL) in the respective binding buffer.

Methodology:
  • Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes (CVs) of the chosen binding buffer (e.g., Binding Buffer A - MES) until the UV baseline is stable.

  • Sample Loading: Load a known amount of the protein sample onto the column.

  • Wash: Wash the column with 5-10 CVs of the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound protein using a linear gradient of the corresponding elution buffer (e.g., 0-100% Elution Buffer A over 20 CVs).

  • Data Analysis:

    • Dynamic Binding Capacity (DBC): Determine the DBC at 10% breakthrough by continuously loading the protein sample onto the column at a fixed flow rate and monitoring the UV absorbance of the flow-through. The amount of protein loaded before the absorbance reaches 10% of the initial sample absorbance is the DBC.

    • Resolution: For mixtures of proteins or protein variants, calculate the resolution between adjacent peaks using the formula: R = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R is the retention time and w is the peak width at the base.

  • Repeat: Repeat steps 1-5 for each buffer system (Acetate and Citrate) to be tested, ensuring the column is properly cleaned and regenerated between runs.

Logical Selection of a Cation-Exchange Buffer

The process of selecting an appropriate buffer for cation-exchange chromatography involves a series of logical considerations to achieve optimal separation. The following diagram illustrates this decision-making workflow.

BufferSelectionWorkflow A Define Protein Properties (pI, Stability) B Select Potential Buffers (pKa within +/- 1 of target pH) A->B Target pH = pI - 1 C Initial Screening: Evaluate Binding and Elution B->C Test MES, Acetate, Citrate, etc. C->B Poor performance D Optimize Buffer Concentration and pH C->D Promising candidates E Assess Performance Metrics: Resolution, Binding Capacity D->E E->D Sub-optimal, needs refinement F Final Buffer Selection E->F Best overall performance

Buffer selection workflow for cation-exchange chromatography.

Conclusion

MES buffer is a robust and versatile choice for cation-exchange chromatography, particularly for proteins with isoelectric points in the neutral to basic range. Its favorable chemical properties, including low UV absorbance and minimal metal ion interaction, make it a reliable component of many purification protocols. However, the optimal buffer for any given separation is protein-dependent. Comparative experiments evaluating MES against alternatives like acetate and citrate are crucial for achieving the desired purity and yield. By systematically evaluating performance metrics such as dynamic binding capacity and resolution, researchers can make an informed decision on the most suitable buffer system for their specific application.

References

A Comparative Guide to MES Buffer in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of MES Buffer Performance in Stabilizing Biologics

The selection of an appropriate buffer is a critical determinant in the stability, efficacy, and shelf-life of pharmaceutical formulations, particularly for therapeutic proteins such as monoclonal antibodies (mAbs). Among the array of buffering agents, 2-(N-morpholino)ethanesulfonic acid (MES) has garnered attention for its distinct properties. This guide provides a comprehensive literature review of MES buffer, comparing its performance with common alternatives like phosphate (B84403), citrate (B86180), and histidine buffers, supported by experimental data and detailed protocols.

MES Buffer: Properties and Rationale for Use

MES is a zwitterionic buffer, one of the "Good's buffers," developed to meet several criteria for biological research.[1] Its pKa of approximately 6.15 at 25°C makes it an effective buffer in the slightly acidic to neutral pH range of 5.5 to 6.7.[1] This range is often optimal for the stability of many therapeutic proteins. Key advantages of MES buffer in pharmaceutical formulations include:

  • Minimal Interaction with Metal Ions: Unlike phosphate and citrate buffers, MES does not readily form complexes with many divalent and trivalent metal ions.[2] This is crucial for preventing metal-catalyzed oxidation of the therapeutic protein.

  • Low Ionic Strength Contribution: In certain applications, MES can offer buffering capacity with a minimal contribution to the overall ionic strength of the formulation, which can be advantageous in reducing protein-protein interactions that may lead to aggregation.[3]

  • Reduced Propensity for Protein Aggregation: Several studies suggest that MES buffer can suppress the aggregation of proteins, a major degradation pathway for biotherapeutics. For instance, one study on a humanized IgG found a lower aggregation propensity in MES buffer compared to phosphate and citrate buffers under heat stress.[2][4]

Comparative Performance Analysis of Buffers

Table 1: Comparison of Buffer Properties and Performance in Protein Formulations

FeatureMES BufferPhosphate BufferCitrate BufferHistidine Buffer
Buffering Range (pKa) 5.5 - 6.7 (pKa ~6.15)6.2 - 8.2 (pKa2 ~7.2)3.0 - 6.2 (pKa2 ~4.7, pKa3 ~6.4)5.5 - 7.4 (pKa ~6.0)
Metal Ion Interaction MinimalStrong chelator of metal ionsStrong chelator of metal ionsModerate chelator of metal ions
Aggregation Propensity Generally low[2][4]Can promote aggregation[2][4]Can promote aggregation[2][4]Generally low; can reduce aggregation[5][6]
Fragmentation Data not widely availableCan promote fragmentation[5]Data not widely availableCan reduce fragmentation[5]
Oxidation Potential Generally lowCan catalyze oxidationCan chelate metal ions, potentially reducing oxidationCan act as an antioxidant

Table 2: Experimental Data on Monoclonal Antibody Stability in Various Buffers

Disclaimer: The following data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. The specific protein, concentration, and stress conditions significantly influence the results.

Buffer SystemProtein/mAbStress Condition% Monomer% Aggregates% FragmentsReference
MOPS (structurally similar to MES) IgG1 mAbChemical Denaturation-Lower than Phosphate/Citrate-[6]
TRIS IgG1 mAbChemical Denaturation-Lower than Phosphate/Citrate-[6]
Sodium Phosphate IgG1 mAbChemical Denaturation-Higher than MOPS/TRIS-[6]
Sodium Citrate IgG1 mAbChemical Denaturation-Higher than MOPS/TRIS-[6]
Histidine Humanized mAb40°C IncubationHighLowLow[5]
Sodium Phosphate Humanized mAb40°C IncubationLowerHigherHigher[5]

Note: While quantitative data for MES was not found in a directly comparable format for this table, studies on structurally similar buffers like MOPS and qualitative assessments of MES suggest favorable stability profiles, particularly concerning aggregation.[2][4][6]

Experimental Protocols and Methodologies

To ensure the reproducibility and accuracy of stability assessments, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of buffer performance.

Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates, monomers, and fragments of a monoclonal antibody based on their hydrodynamic radius.

Methodology:

  • System Preparation: An HPLC or UHPLC system equipped with a UV detector and a size exclusion column (e.g., TSKgel G3000SWxl) is used. The system is equilibrated with the mobile phase.

  • Mobile Phase: A common mobile phase is 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8. The high salt concentration helps to minimize non-specific interactions between the protein and the column matrix.

  • Sample Preparation: The monoclonal antibody samples, previously incubated in different buffer formulations under stress conditions (e.g., elevated temperature, freeze-thaw cycles), are diluted to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • Injection and Separation: A fixed volume of the sample (e.g., 20 µL) is injected onto the column. The separation is performed isocratically at a constant flow rate (e.g., 0.5 mL/min).

  • Detection: The protein elution is monitored by UV absorbance at 280 nm.

  • Data Analysis: The chromatogram is analyzed to determine the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). The percentage of each species is calculated relative to the total peak area.

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of a monoclonal antibody in different buffer formulations by measuring its melting temperature (Tm).

Methodology:

  • Sample Preparation: Protein samples are dialyzed against the respective buffers to be tested to ensure an exact buffer match between the sample and reference cells. The protein concentration is adjusted to a specific value (e.g., 1 mg/mL).

  • DSC Instrument Setup: A differential scanning calorimeter is used. The reference cell is filled with the corresponding protein-free buffer. The sample cell is loaded with the protein solution.

  • Thermal Scan: The samples are heated at a constant scan rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).

  • Data Acquisition: The instrument measures the differential heat capacity (Cp) between the sample and reference cells as a function of temperature.

  • Data Analysis: The resulting thermogram shows one or more endothermic peaks, each corresponding to the unfolding of a protein domain. The temperature at the apex of the main peak is defined as the melting temperature (Tm). A higher Tm indicates greater conformational stability.

Visualizing Methodologies and Workflows

To further clarify the experimental processes and logical relationships in formulation development, the following diagrams are provided.

Experimental_Workflow_for_Buffer_Screening cluster_prep Preparation cluster_formulation Formulation cluster_stress Stress Conditions cluster_analysis Analytical Characterization cluster_decision Decision mAb Monoclonal Antibody (Stock Solution) Buffer_Exchange Buffer Exchange into Candidate Formulations mAb->Buffer_Exchange Buffers Buffer Candidates (MES, Phosphate, Citrate, Histidine) Buffers->Buffer_Exchange Thermal_Stress Thermal Stress (e.g., 40°C for 4 weeks) Buffer_Exchange->Thermal_Stress Freeze_Thaw Freeze-Thaw Cycles (e.g., 5 cycles) Buffer_Exchange->Freeze_Thaw Mechanical_Stress Mechanical Stress (e.g., Agitation) Buffer_Exchange->Mechanical_Stress DSC Differential Scanning Calorimetry (DSC) Buffer_Exchange->DSC SEC Size Exclusion Chromatography (SEC) Thermal_Stress->SEC Oxidation_Analysis Oxidation Analysis (e.g., RP-HPLC) Thermal_Stress->Oxidation_Analysis Freeze_Thaw->SEC Mechanical_Stress->SEC Data_Analysis Data Analysis & Comparison SEC->Data_Analysis DSC->Data_Analysis Oxidation_Analysis->Data_Analysis Optimal_Buffer Selection of Optimal Buffer Data_Analysis->Optimal_Buffer Degradation_Pathways Monomer Native Monomer Unfolded Unfolded/ Misfolded Monomer Monomer->Unfolded Conformational Instability Fragments Fragments Monomer->Fragments Chemical Instability (e.g., Hydrolysis) Oxidized Oxidized Variants Monomer->Oxidized Chemical Instability (e.g., Oxidation) Aggregates Soluble & Insoluble Aggregates Unfolded->Aggregates Physical Instability

References

Safety Operating Guide

Navigating the Disposal of MES Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-(N-morpholino)ethanesulfonic acid sodium salt (MES sodium salt) must adhere to specific disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with industry best practices and regulatory requirements.

Immediate Safety and Disposal Procedures

When preparing for the disposal of this compound, it is crucial to consult your institution's specific safety guidelines and local regulations, as these protocols may vary. The following steps provide a general framework for safe handling and disposal.

Waste Identification and Segregation:

  • Keep in Original Container: Whenever possible, store waste this compound in its original container.[1]

  • Proper Labeling: Ensure the container is clearly and accurately labeled as "Waste this compound."

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams.[1]

Disposal of Uncontaminated (Dry) this compound:

Solid, uncontaminated this compound should be collected in a suitable, sealed container for disposal.[2] Care should be taken to avoid the generation of dust during handling and transfer.[1][2]

Handling Spills:

In the event of a spill, the primary objective is to contain the material and prevent it from entering drains or waterways.[1][2][3][4]

  • Minor Spills (Dry):

    • Clean up spills immediately.[2]

    • Use dry clean-up procedures to avoid generating dust.[2]

    • Sweep or vacuum the material and place it into a suitable, labeled container for waste disposal.[2][5]

  • Minor Spills (Wet/Solution):

    • Cover drains to prevent entry.[1][3]

    • Collect, bind, and pump off spills.[1][3]

    • Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

    • Wash the affected area with large amounts of water, preventing runoff from entering drains.[2]

Disposal Route:

Waste this compound must be disposed of in accordance with all applicable federal, state, and local regulations.[1][6] This typically involves transfer to a licensed chemical waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Chemical and Ecotoxicity Data

While generally not classified as a hazardous substance, it is important to be aware of the following properties of this compound when considering its disposal.[1][6]

PropertyValueSource
Aquatic Toxicity (Acute)
EC50 (Aquatic Invertebrates)>108 mg/L (48h)[4]
ErC50 (Algae)>108 mg/L (72h)[4]
Bioaccumulation Potential
n-octanol/water (log KOW)-2.36 (20 °C)[4]
Biodegradation Not readily biodegradable (1% degradation in 29 days)[4]

The low bioaccumulative potential suggests that this compound is not expected to significantly accumulate in organisms.[4] However, its resistance to ready biodegradation underscores the importance of preventing its release into the environment.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MES_Disposal_Workflow start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_type Spill Type? is_spill->spill_type Yes uncontaminated_waste Uncontaminated Waste: - Keep in original, labeled container - Do not mix with other waste is_spill->uncontaminated_waste No dry_spill Dry Spill: - Avoid dust generation - Sweep/vacuum into labeled container spill_type->dry_spill Dry wet_spill Wet Spill: - Cover drains - Absorb with inert material - Place in labeled container spill_type->wet_spill Wet contact_ehs Contact Environmental Health & Safety (EHS) dry_spill->contact_ehs wet_spill->contact_ehs uncontaminated_waste->contact_ehs dispose Dispose via Licensed Chemical Waste Facility contact_ehs->dispose end End dispose->end

This compound Disposal Decision Workflow

References

Navigating the Safe Handling of MES Sodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling MES sodium salt (CAS No: 71119-23-8), a commonly used buffering agent. The following procedural guidance is designed to be your preferred source for operational safety, directly addressing handling and disposal protocols.

This compound, or 4-Morpholineethanesulfonic acid sodium salt, is generally considered a stable laboratory chemical, though some safety data sheets (SDS) indicate potential hazards. It may be irritating to the eyes, respiratory system, and skin, and could be harmful if swallowed.[1] Some suppliers classify the substance as non-hazardous under OSHA 29 CFR 1910.1200.[2][3] Given the varied classifications, it is prudent to handle this compound with a consistent level of care, adhering to the personal protective equipment (PPE) and handling protocols outlined below.

Essential Safety & Personal Protective Equipment (PPE)

Proper engineering controls and personal protective equipment are the first line of defense against potential exposure. Always use this chemical in a well-ventilated area.[2]

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale & Source
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4][5]
Hand Protection Nitrile rubber gloves.Recommended material thickness: >0.11 mm. Breakthrough time: >480 minutes (Permeation Level 6).[2][5]
Skin/Body Protection Lab coat or appropriate protective clothing.Prevents skin exposure.[2]
Respiratory Protection NIOSH-approved N95 (US) or P1 (EN 143) dust masks.Required when dust is generated or if ventilation is inadequate.[2][6]

Step-by-Step Operational Protocols

Adherence to standardized procedures is critical for minimizing risk during routine lab work involving this compound.

Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably with an exhaust ventilation system.[2] Put on all required PPE as specified in the table above.

  • Dispensing: Avoid actions that generate dust.[1][2] If weighing the powder, do so carefully, minimizing air currents.

  • During Use: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Keep the container tightly sealed when not in use.[2] Always wash hands thoroughly with soap and water after handling is complete.[1] Contaminated work clothes should be laundered separately.[1]

Storage Plan:

  • Store containers in a dry, cool, and well-ventilated place.[3]

  • Keep containers securely sealed to prevent moisture absorption and contamination.[1]

  • Store away from incompatible materials, such as strong oxidizing agents (e.g., nitrates, chlorine bleaches), as ignition may result.[1]

Emergency & Disposal Procedures

Immediate and correct response to spills or exposure is crucial.

Spill Response Protocol:

In the event of a spill, follow the workflow below. The primary goal is to clean the spill without dispersing dust into the air.[2] For major spills, alert personnel in the area and, if necessary, contact emergency services.[1]

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size (Minor vs. Major) start->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major ppe Ensure Full PPE is Worn (Gloves, Goggles, Respirator) minor_spill->ppe alert Alert personnel in area & contact emergency services major_spill->alert cleanup Use Dry Cleanup Methods (Sweep or vacuum) Avoid generating dust ppe->cleanup collect Collect residue in a sealed, labeled container for disposal cleanup->collect decontaminate Wash spill area with large amounts of water collect->decontaminate end Spill Secured decontaminate->end alert->ppe

Workflow for handling a spill of this compound.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual from the contaminated area to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and running water. If irritation occurs, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][3]

Disposal Plan:

All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[6]

  • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels from spill cleanup) in a suitable, sealed, and clearly labeled container.[1]

  • Do not mix with other waste streams.[6]

  • Consult your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service to ensure proper disposal. Disposal methods may include burial in a licensed landfill or incineration.[1]

  • Decontaminate empty containers before disposal, observing all label safeguards until they are cleaned or destroyed.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MES sodium salt
Reactant of Route 2
Reactant of Route 2
MES sodium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.